Product packaging for 3-Iodo-6-methyl-5-nitro-1H-indazole(Cat. No.:CAS No. 1000343-55-4)

3-Iodo-6-methyl-5-nitro-1H-indazole

Cat. No.: B1604395
CAS No.: 1000343-55-4
M. Wt: 303.06 g/mol
InChI Key: UMRBFGNXSMPUHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Iodo-6-methyl-5-nitro-1H-indazole is a useful research compound. Its molecular formula is C8H6IN3O2 and its molecular weight is 303.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6IN3O2 B1604395 3-Iodo-6-methyl-5-nitro-1H-indazole CAS No. 1000343-55-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-6-methyl-5-nitro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3O2/c1-4-2-6-5(8(9)11-10-6)3-7(4)12(13)14/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRBFGNXSMPUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=C2C=C1[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646663
Record name 3-Iodo-6-methyl-5-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000343-55-4
Record name 3-Iodo-6-methyl-5-nitro-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodo-6-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Iodo-6-methyl-5-nitro-1H-indazole (CAS No. 1000343-55-4). This substituted indazole is a key heterocyclic building block utilized in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Core Chemical Properties

This compound is a structurally specific organic compound featuring an indazole core with three critical substituents: an iodine atom at the C3 position, a nitro group at the C5 position, and a methyl group at the C6 position.[1] This combination of functional groups makes it a versatile intermediate for further chemical elaboration. While specific experimental data such as melting and boiling points are not widely published, its fundamental properties have been established.

Table 1: General and Computed Properties of this compound

PropertyValueSource(s)
CAS Number 1000343-55-4[1]
Molecular Formula C₈H₆IN₃O₂[2]
Molecular Weight 303.06 g/mol [1]
InChI Key UMRBFGNXSMPUHB-UHFFFAOYSA-N[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural elucidation of this compound, allowing for the unambiguous confirmation of its substitution pattern against other potential isomers.[1]

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl group. The electronic effects of the iodo, nitro, and methyl substituents heavily influence the chemical shifts.[1] The proton at the C4 position is anticipated to appear as a doublet, as is the proton at C7. The methyl group protons at the C6 position would characteristically present as a singlet.[1]

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum provides further confirmation of the molecular structure, with chemical shifts being sensitive to the electronic environment created by the substituents.[1]

Synthesis and Reactivity

The synthesis of this compound requires a regioselective approach to ensure the correct placement of substituents on the indazole ring.[1] The general synthetic logic involves a two-step process starting from 6-methyl-1H-indazole.

Synthesis_Workflow start 6-Methyl-1H-indazole intermediate 6-Methyl-5-nitro-1H-indazole start->intermediate   Nitration (e.g., HNO₃/H₂SO₄)    final This compound intermediate->final   Iodination (e.g., I₂, base)   

Plausible synthetic workflow for this compound.
Experimental Protocols

Protocol 1: Representative Synthesis of 3-Iodo-6-nitro-indazole (Precursor Analogue)

This protocol, adapted from patent literature, describes the iodination of 6-nitroindazole and serves as a model for the iodination step in the synthesis of the title compound.[3]

  • Reaction Setup : To a solution of 6-nitroindazole in a suitable solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate, K₂CO₃).

  • Iodination : Add iodine (I₂) to the mixture.

  • Reaction Conditions : Stir the reaction mixture at an appropriate temperature (e.g., room temperature to moderate heating) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup and Purification : Upon completion, quench the reaction with a suitable aqueous solution. Extract the product with an organic solvent. The combined organic layers are then washed, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification : Purify the crude product by silica gel column chromatography to yield 3-iodo-6-nitro-indazole.

Utility in Cross-Coupling Reactions

The iodine atom at the C3 position makes this compound an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for constructing carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular scaffolds from this versatile building block.[1]

Cross_Coupling start This compound suzuki_product 3-Aryl/Alkyl-6-methyl-5-nitro-1H-indazole start->suzuki_product Suzuki Coupling (Pd catalyst, base) heck_product 3-Alkenyl-6-methyl-5-nitro-1H-indazole start->heck_product Heck Coupling (Pd catalyst, base) suzuki_reagent Boronic Acid / Ester (R-B(OR)₂) suzuki_reagent->suzuki_product heck_reagent Alkene (R-CH=CH₂) heck_reagent->heck_product

Role as a substrate in Suzuki and Heck cross-coupling reactions.
  • Suzuki-Miyaura Coupling : The reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of various aryl or alkyl groups at the C3 position.

  • Heck Coupling : Palladium-catalyzed reaction with alkenes enables the formation of a new carbon-carbon bond, yielding 3-alkenyl-substituted indazoles. A Heck reaction between a related compound, 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole, and 2-vinyl pyridine has been documented.[3]

Applications in Medicinal Chemistry

Derivatives of this compound have been explored for their potential as kinase inhibitors, a critical class of molecules in cancer therapy.[1] The indazole scaffold is a common feature in many kinase inhibitors, and the functional groups on this specific compound allow for synthetic diversification to target the ATP-binding sites of various kinases. For example, related indazole-based compounds have been investigated as inhibitors of key signaling proteins like ERK, c-Met, and FLT3, which are often dysregulated in cancers.[4][5][6] The subsequent reduction of the nitro group to an amine provides another reactive handle for building more complex, biologically active molecules.[1]

References

An In-depth Technical Guide to 3-Iodo-6-methyl-5-nitro-1H-indazole (CAS: 1000343-55-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Iodo-6-methyl-5-nitro-1H-indazole, a key building block in medicinal chemistry. This document details its chemical and physical properties, outlines synthetic and experimental protocols, and explores its potential applications in drug discovery, particularly in the development of kinase inhibitors.

Core Compound Properties

This compound is a substituted indazole with the molecular formula C₈H₆IN₃O₂ and a molecular weight of 303.06 g/mol .[1] Its structure is characterized by an indazole core functionalized with an iodine atom at the 3-position, a methyl group at the 6-position, and a nitro group at the 5-position.[1] This specific arrangement of functional groups makes it a versatile intermediate for the synthesis of more complex heterocyclic molecules.[1]

PropertyValueReference
CAS Number 1000343-55-4[1]
Molecular Formula C₈H₆IN₃O₂[1]
Molecular Weight 303.06 g/mol [1]
Appearance Solid (form may vary)
Solubility Soluble in organic solvents such as DMF and DMSO[2]
Storage Store in a cool, dry, dark place

Spectroscopic Data (Predicted)

Spectroscopy Predicted Data
¹H NMR (DMSO-d₆) ~13.0-14.0 ppm (N-H), ~8.8 ppm (H-4), ~7.9 ppm (H-7), ~2.7 ppm (C₆-CH₃)
¹³C NMR (DMSO-d₆) ~142 ppm (C3a), ~141 ppm (C5), ~125 ppm (C6), ~120 ppm (C4), ~112 ppm (C7), ~90 ppm (C3), ~17 ppm (C₆-CH₃)
Mass Spectrometry Expected [M+H]⁺ Peak (m/z): 303.95775

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that requires careful control of regioselectivity. The general strategy involves the nitration of a 6-methyl-1H-indazole precursor followed by iodination at the C3 position.

General Synthetic Pathway

Synthesis_Pathway A 6-Methyl-1H-indazole B 6-Methyl-5-nitro-1H-indazole A->B Nitration (e.g., HNO₃/H₂SO₄) C This compound B->C Iodination (e.g., I₂, base)

Caption: General synthetic route to this compound.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol based on general procedures for similar compounds. Researchers should optimize conditions for their specific needs.

Step 1: Nitration of 6-Methyl-1H-indazole

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 6-methyl-1H-indazole in concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Nitrating Agent Addition: Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the cooled solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is collected by filtration, washed with water until neutral, and dried to yield 6-methyl-5-nitro-1H-indazole.

Step 2: Iodination of 6-Methyl-5-nitro-1H-indazole

  • Reaction Setup: Dissolve 6-methyl-5-nitro-1H-indazole in a suitable solvent such as N,N-dimethylformamide (DMF).[3]

  • Base Addition: Add a base, such as potassium carbonate (K₂CO₃), to the solution.[3]

  • Iodinating Agent Addition: Add a solution of iodine (I₂) in DMF dropwise to the mixture.[3]

  • Reaction: Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine. The product may precipitate or require extraction with an organic solvent.

  • Purification: The crude product is purified by recrystallization or column chromatography to afford this compound.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of biologically active molecules, particularly kinase inhibitors for cancer therapy.[1] The iodine atom at the C3 position serves as a convenient handle for various cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of derivative compounds.[3]

Role as a Precursor for Kinase Inhibitors

The indazole scaffold is a common feature in many kinase inhibitors. By modifying the 3-position of the indazole ring, researchers can synthesize libraries of compounds to screen against various kinases. The 5-nitro group can be reduced to an amino group, providing another point for diversification.[1]

Kinase_Inhibitor_Synthesis A This compound B Cross-Coupling (e.g., Suzuki, Heck) A->B D Reduction of Nitro Group A->D C Diverse Substituents at C3 B->C F Library of Indazole Derivatives C->F E Amine Functionalization D->E E->F G Kinase Activity Screening F->G

Caption: Workflow for generating kinase inhibitor libraries.

Targeting the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][5] Derivatives of 3-amino-1H-indazole have been shown to target and inhibit components of this pathway.[4] this compound serves as a key precursor to these 3-amino-indazole derivatives through the reduction of the nitro group.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Survival S6K->Proliferation EIF4EBP1->Proliferation Inhibits (when active) Indazole Indazole-based Inhibitors Indazole->PI3K Indazole->AKT Indazole->mTORC1

Caption: The PI3K/AKT/mTOR pathway and potential inhibition by indazole derivatives.

Safety and Handling

Detailed safety information for this compound is not extensively published. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal guidelines, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important intermediate for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its utility as a precursor for kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway, makes it a compound of significant interest to researchers in the field of drug discovery and development. The synthetic routes and experimental frameworks provided in this guide offer a foundation for further exploration and optimization of its use in medicinal chemistry.

References

An In-depth Technical Guide to 3-Iodo-6-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-6-methyl-5-nitro-1H-indazole is a substituted indazole that serves as a valuable building block in synthetic organic and medicinal chemistry. Its unique arrangement of iodo, methyl, and nitro functional groups on the indazole core makes it a versatile precursor for the synthesis of more complex heterocyclic molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and reactivity. Furthermore, it explores the utility of this compound as an intermediate in the development of potential therapeutic agents, particularly kinase inhibitors. Detailed experimental protocols and data are presented to facilitate its use in research and drug discovery.

Molecular Structure and Properties

This compound possesses a bicyclic structure consisting of a fused benzene and pyrazole ring system. The key substituents that dictate its chemical reactivity and potential biological activity are an iodine atom at the 3-position, a methyl group at the 6-position, and a nitro group at the 5-position.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below.

PropertyValueReference
CAS Number 1000343-55-4[1]
Molecular Formula C₈H₆IN₃O₂[1]
Molecular Weight 303.06 g/mol [1]
Appearance Expected to be a solid
InChI Key UMRBFGNXSMPUHB-UHFFFAOYSA-N[1]
Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts in DMSO-d₆ [1]

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-H~13.0 - 14.0-
H-4~8.8~120
H-7~7.9~112
C6-CH₃~2.7~17
C3-~90
C3a-~142
C4-~120
C5-~141
C6-~125
C7-~112

Note: These are predicted values and may differ from experimental results.[1]

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The expected exact mass for C₈H₆IN₃O₂ is 302.9505 g/mol , which would be observed as the molecular ion peak [M]⁺ or the protonated molecular ion [M+H]⁺.[1]

Crystallographic Data

A crystal structure for this compound is not publicly available. However, the crystal structure of the closely related 3-chloro-1-methyl-5-nitro-1H-indazole reveals a nearly planar indazole ring system.[2] It is expected that this compound would adopt a similar planar conformation.

Synthesis and Reactivity

The synthesis of this compound requires careful regioselective control of electrophilic substitution reactions on the indazole ring. The methyl group at the C6-position directs nitration to the C5-position.[1]

Synthetic Workflow

G cluster_0 Synthesis Pathway A 6-Methyl-1H-indazole B 6-Methyl-5-nitro-1H-indazole A->B Nitration (HNO₃/H₂SO₄) C This compound B->C Iodination (e.g., NIS, TFA)

Caption: General synthetic workflow for this compound.

Experimental Protocols

Protocol 2.2.1: Nitration of 6-Methyl-1H-indazole

  • To a solution of 6-methyl-1H-indazole in concentrated sulfuric acid, cooled to 0 °C, a mixture of nitric acid and sulfuric acid is added dropwise.

  • The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

  • The mixture is poured onto ice, and the resulting precipitate is collected by filtration, washed with water, and dried to yield 6-methyl-5-nitro-1H-indazole.

Protocol 2.2.2: Iodination of 6-Methyl-5-nitro-1H-indazole [1]

  • To a solution of 6-methyl-5-nitro-1H-indazole in a suitable solvent such as trifluoroacetic acid (TFA), N-iodosuccinimide (NIS) is added portion-wise at 0 °C.

  • The reaction is stirred at room temperature for several hours until completion, as monitored by TLC.

  • The reaction mixture is then concentrated, and the residue is purified by column chromatography to afford this compound.

Subsequent Derivatization

The presence of the iodine atom at the C3 position makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions.[1][3] The nitro group can be readily reduced to an amino group, providing a handle for further functionalization.

G cluster_1 Key Derivatization Reactions A This compound B 3-Aryl/Vinyl-6-methyl-5-nitro-1H-indazole A->B Cross-Coupling (e.g., Suzuki, Heck) C 5-Amino-3-iodo-6-methyl-1H-indazole A->C Nitro Reduction (e.g., Fe/NH₄Cl)

Caption: Key reactions for the derivatization of this compound.

Protocol 2.3.1: Reduction of the Nitro Group [1][3]

  • To a suspension of this compound in a mixture of ethanol and water, ammonium chloride and iron powder are added.

  • The mixture is heated at reflux for several hours.

  • After cooling, the reaction mixture is filtered through celite, and the filtrate is concentrated.

  • The residue is extracted with an organic solvent, and the organic layer is dried and concentrated to yield 5-amino-3-iodo-6-methyl-1H-indazole.

Applications in Drug Discovery

Derivatives of substituted indazoles are of significant interest in medicinal chemistry due to their wide range of biological activities.

Kinase Inhibitors

The indazole scaffold is a common feature in many kinase inhibitors used in oncology. Derivatives of this compound have been investigated as potential kinase inhibitors.[1] The C3-position, functionalized through cross-coupling reactions, allows for the introduction of various substituents that can interact with the ATP-binding pocket of kinases.

G cluster_2 Hypothetical Kinase Inhibition Pathway Indazole Indazole Derivative Kinase Target Kinase (e.g., Receptor Tyrosine Kinase) Indazole->Kinase Binds to ATP pocket Substrate Protein Substrate PhosphoSubstrate Phosphorylated Substrate ATP ATP ATP->Kinase Substrate->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Block->PhosphoSubstrate Inhibition

Caption: A generalized signaling pathway illustrating the mechanism of action for an indazole-based kinase inhibitor.

Other Therapeutic Areas

In addition to oncology, substituted indazoles have shown promise in other therapeutic areas. For instance, derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and evaluated for their antileishmanial activity.[4] This suggests that the 6-nitro-indazole scaffold, present in the title compound, could be a valuable starting point for the development of novel anti-infective agents.

Conclusion

This compound is a strategically important synthetic intermediate. Its well-defined reactivity allows for the regioselective introduction of substituents, making it a valuable tool for building molecular complexity. The demonstrated potential of its derivatives as kinase inhibitors and in other therapeutic areas underscores its significance for researchers in drug discovery and development. The protocols and data compiled in this guide are intended to support and facilitate the further exploration and application of this versatile molecule.

References

Technical Guide: Spectroscopic and Synthetic Overview of 3-Iodo-6-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies related to the novel heterocyclic compound, 3-Iodo-6-methyl-5-nitro-1H-indazole. Due to the limited availability of specific experimental data for this exact molecule, this guide presents representative data from closely related structural analogs to provide valuable insights for researchers in the field.

Spectroscopic Data

Precise spectroscopic data for this compound is not extensively available in public literature. However, by examining structurally similar compounds, we can predict and understand its characteristic spectral features. The following tables summarize representative spectroscopic data for key structural analogs.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group. The electron-withdrawing nitro group and the iodine atom will significantly influence the chemical shifts of the aromatic protons.

Table 1: Representative ¹H NMR Data of Related Indazole Derivatives (400 MHz, DMSO-d₆)

CompoundChemical Shift (δ, ppm) and Coupling Constant (J, Hz)
5-Nitro-1H-indazole 13.77 (s, 1H, NH), 8.84 (d, J=2.0 Hz, 1H, H-4), 8.43 (s, 1H, H-3), 8.21 (dd, J=9.2, 2.0 Hz, 1H, H-6), 7.75 (d, J=9.2 Hz, 1H, H-7)[1]
1-Methyl-5-nitro-1H-indazole 8.80 (d, J=2.1 Hz, 1H, H-4), 8.28 (s, 1H, H-3), 8.18 (dd, J=9.2, 2.1 Hz, 1H, H-6), 7.85 (d, J=9.2 Hz, 1H, H-7), 4.15 (s, 3H, N-CH₃)[2]
¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The carbons attached to the nitro group (C5) and the iodine (C3) are expected to be significantly deshielded.

Table 2: Representative ¹³C NMR Data of a Related Indazole Derivative (100 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)
5-Iodo-3-phenyl-1H-indazole 144.7, 140.5, 135.1, 132.7, 129.8, 129.1, 128.6, 127.8, 123.3, 112.2, 84.7[3]
Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the target molecule.

Table 3: Predicted Mass Spectrometry Data for this compound

ParameterValue
Molecular Formula C₈H₆IN₃O₂
Molecular Weight 303.06 g/mol
Exact Mass 302.9505 u
Predicted [M+H]⁺ 303.9578 m/z

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, typically involving the nitration of a methyl-indazole precursor followed by regioselective iodination. The following is a representative protocol based on established methodologies for the synthesis of similar compounds.[4]

Synthesis of 6-methyl-5-nitro-1H-indazole
  • Nitration: To a solution of 6-methyl-1H-indazole in concentrated sulfuric acid, cooled to 0°C, a mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise while maintaining the temperature below 5°C.

  • Work-up: The reaction mixture is stirred at room temperature for several hours and then poured onto crushed ice. The resulting precipitate is collected by filtration, washed with cold water until neutral, and dried to yield 6-methyl-5-nitro-1H-indazole.

Synthesis of this compound
  • Iodination: To a solution of 6-methyl-5-nitro-1H-indazole in dimethylformamide (DMF), potassium hydroxide (KOH) is added, and the mixture is stirred. A solution of iodine (I₂) in DMF is then added dropwise at room temperature.[4]

  • Quenching and Isolation: The reaction is monitored by TLC. Upon completion, the mixture is poured into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) and potassium carbonate (K₂CO₃) to quench the excess iodine.[4] The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of this compound.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Iodination 6-Methyl-1H-indazole 6-Methyl-1H-indazole HNO3 / H2SO4 HNO3 / H2SO4 6-Methyl-1H-indazole->HNO3 / H2SO4 6-Methyl-5-nitro-1H-indazole 6-Methyl-5-nitro-1H-indazole HNO3 / H2SO4->6-Methyl-5-nitro-1H-indazole I2 / KOH, DMF I2 / KOH, DMF 6-Methyl-5-nitro-1H-indazole->I2 / KOH, DMF This compound This compound I2 / KOH, DMF->this compound

Caption: Synthetic route to this compound.

Proposed Mechanism of Action: Nitroreductase Activation

Many nitroaromatic compounds exert their biological effects, particularly antimicrobial and antiprotozoal activities, through enzymatic reduction of the nitro group. This process, mediated by nitroreductase enzymes, generates reactive nitrogen species that are cytotoxic.

G Nitro-indazole Nitro-indazole Nitroreductase Nitroreductase Nitro-indazole->Nitroreductase Reduction Nitroso Intermediate Nitroso Intermediate Nitroreductase->Nitroso Intermediate Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate Further Reduction Reactive Nitrogen Species Reactive Nitrogen Species Hydroxylamine Intermediate->Reactive Nitrogen Species Cellular Damage Cellular Damage Reactive Nitrogen Species->Cellular Damage Induces

Caption: Activation of nitro-indazoles by nitroreductase enzymes.

Generalized Signaling Pathway: Kinase Inhibition

Indazole derivatives are widely explored as kinase inhibitors in cancer drug development. They often act as ATP-competitive inhibitors, blocking the phosphorylation of downstream substrates and thereby inhibiting signaling pathways that promote cell proliferation and survival.

G cluster_0 Kinase Signaling Cascade Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Kinase Kinase Receptor Tyrosine Kinase->Kinase Activates Downstream Substrate Downstream Substrate Kinase->Downstream Substrate Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Downstream Substrate->Phosphorylated Substrate Cell Proliferation & Survival Cell Proliferation & Survival Phosphorylated Substrate->Cell Proliferation & Survival Promotes Indazole Derivative Indazole Derivative Indazole Derivative->Kinase Inhibits

References

1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the ¹H and ¹³C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characterization of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a critical analytical technique for elucidating the molecular structure of organic compounds like this compound. This guide provides a detailed overview of the expected ¹H and ¹³C NMR spectral data for this compound, supported by comparative data from related substituted indazoles, detailed experimental protocols, and illustrative diagrams to clarify structural relationships and experimental workflows.

Predicted ¹H and ¹³C NMR Data

The methyl group at C6 is expected to direct nitration to the C5 position during synthesis.[1] In the ¹H NMR spectrum of 5-nitro-1H-indazole derivatives, the proton at the C4 position typically appears as a doublet with a small coupling constant, while the proton at C7 also presents as a doublet.[1] The protons of the methyl group at C6 would manifest as a singlet.[1]

Molecular Structure and Numbering

To facilitate the discussion of NMR data, the standard numbering for the 1H-indazole ring is used.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR spectral data for this compound. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) and are expected in a solvent like DMSO-d₆ or CDCl₃.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H4~8.5 - 8.8s-
H7~7.8 - 8.1s-
CH₃ (at C6)~2.5 - 2.7s-
NH (at N1)>10.0br s-

Note: Due to the substitution pattern, the typical doublet appearance for H4 and H7 might be reduced to singlets as adjacent proton coupling is absent.

Predicted ¹³C NMR Data Summary

The predicted ¹³C NMR data are presented below. The chemical shifts are influenced by the electron-withdrawing nitro group and the halogen atom.

CarbonPredicted Chemical Shift (δ, ppm)
C3~90 - 100
C3a~140 - 145
C4~120 - 125
C5~145 - 150
C6~130 - 135
C7~115 - 120
C7a~140 - 145
CH₃~15 - 20

Comparative NMR Data of Substituted Indazoles

¹H NMR Data for Selected Indazole Derivatives
CompoundH3H4H5H6H7Other ProtonsSolvent
1H-Indazole[2]8.10 (s)7.77 (d)7.18 (m)7.40 (m)7.51 (d)-CDCl₃
3-Phenyl-1H-indazole[3]-8.05 (d)7.22 (t)7.33 (t)7.09 (d)12.53 (s, NH), 7.50-8.08 (m, Ph)CDCl₃
5-Nitro-3-phenyl-1H-indazole[4]-7.93-7.98 (m)-7.29-7.32 (m)7.14-7.17 (m)11.55 (br, NH), 7.45-7.98 (m, Ph)CDCl₃
6-Nitro-3-p-tolyl-1H-indazole[4]-8.03-8.09 (m)8.00 (s)-7.87 (d)12.60 (br, NH), 2.50 (s, CH₃), 7.43-7.87 (m, Tolyl)CDCl₃
¹³C NMR Data for Selected Indazole Derivatives
CompoundC3C3aC4C5C6C7C7aOther CarbonsSolvent
1H-Indazole[2]134.77-120.96120.86126.80109.71140.01-CDCl₃
3-tert-Butyl-1H-indazole[3]154.5122.1119.8120.5126.2110.0141.833.7, 30.0 (t-Bu)CDCl₃
5-Chloro-3-phenyl-1H-indazole[4]145.36-120.35127.11121.80111.35140.04127.63, 128.53, 129.07, 132.78 (Ph)CDCl₃
6-Nitro-3-phenyl-1H-indazole[4]146.56-122.07116.19146.99106.96140.32124.13, 127.72, 129.17, 129.27, 132.02 (Ph)CDCl₃

Experimental Protocols

A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound is outlined below. This protocol is based on standard practices in NMR spectroscopy.[2][4]

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice depends on the solubility of the compound and the desired resolution of the spectra. DMSO-d₆ is often used for indazole derivatives to observe the exchangeable NH proton.

  • Concentration : Dissolve approximately 5-10 mg of the solid compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition
  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[4]

  • ¹H NMR Acquisition :

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.

Data Processing
  • Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction : Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing : Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or using the residual solvent peak.

  • Integration and Peak Picking : Integrate the signals in the ¹H spectrum to determine the relative number of protons. Identify the precise chemical shift of each peak in both ¹H and ¹³C spectra.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the NMR analysis of an organic compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Insert Sample into NMR Spectrometer C->D Transfer to NMR Tube E Tune and Shim D->E F Acquire ¹H Spectrum E->F G Acquire ¹³C & DEPT Spectra F->G H Fourier Transform G->H I Phase and Baseline Correction H->I J Reference Spectrum I->J K Peak Picking, Integration, and Assignment J->K L Final Structure K->L Structural Elucidation

References

Mass Spectrometry of 3-Iodo-6-methyl-5-nitro-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-Iodo-6-methyl-5-nitro-1H-indazole. It covers expected fragmentation patterns, detailed experimental protocols for common ionization techniques, and a plausible biological signaling pathway for this class of compounds.

Molecular Profile and Expected Mass Spectrometric Data

This compound is a substituted indazole with the chemical formula C₈H₆IN₃O₂.[1] Its structure comprises an indazole core with an iodine atom at the 3-position, a methyl group at the 6-position, and a nitro group at the 5-position.[1] Mass spectrometry is a critical analytical technique for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable for verifying the experimental mass against the calculated exact mass, providing a high degree of confidence in its identity.[1]

ParameterValueReference
Molecular Formula C₈H₆IN₃O₂[1]
Molecular Weight 303.06 g/mol [1]
Calculated Exact Mass 302.9505 g/mol [1]
Expected [M]⁺ Peak (m/z) 302.95[1]
Expected [M+H]⁺ Peak (m/z) 303.95775[2]
Expected [M-H]⁻ Peak (m/z) 301.94319[2]

Predicted Fragmentation Pathways

Electron Ionization (EI) Fragmentation

Electron Ionization (EI) is a "hard" ionization technique that typically induces extensive fragmentation, providing valuable structural information.[3][4] The initial step is the formation of a molecular ion ([M]⁺) by the removal of an electron.

A logical workflow for the fragmentation of the molecular ion is proposed below:

G M [C₈H₆IN₃O₂]⁺ m/z = 302.95 Molecular Ion frag1 [C₈H₆N₃O₂]⁺ m/z = 176.04 M->frag1 - I• frag3 [C₈H₆IN]⁺ m/z = 242.96 M->frag3 - NO₂• frag2 [C₈H₅N₂O₂]⁺ m/z = 161.03 frag1->frag2 - CH₃• frag4 [C₇H₃N]⁺ m/z = 101.03 frag3->frag4 - I• - N₂

Caption: Predicted EI Fragmentation Pathway.

Key Fragmentation Steps:

  • Loss of an Iodine Radical (I•): The carbon-iodine bond is relatively weak and prone to cleavage, leading to the loss of an iodine radical.[5][6] This would result in a fragment ion at m/z 176.04.

  • Loss of a Nitro Group (NO₂•): A characteristic fragmentation of nitroaromatic compounds is the loss of the nitro group as a radical (NO₂•).[7][8] This would produce a fragment at m/z 256.95. Another common loss from nitroaromatics is the expulsion of NO, which could also occur.[7][8]

  • Loss of a Methyl Radical (CH₃•): Subsequent fragmentation could involve the loss of the methyl group from the indazole ring.

  • Ring Cleavage: More energetic collisions can lead to the cleavage of the indazole ring system.

Electrospray Ionization (ESI) Fragmentation

Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in less fragmentation, with the protonated molecule ([M+H]⁺) or deprotonated molecule ([M-H]⁻) being the most prominent ion.[9][10] Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.

The fragmentation in ESI-MS/MS would likely proceed through similar pathways as EI, but from an even-electron species ([M+H]⁺).

G MH [C₈H₇IN₃O₂]⁺ m/z = 303.96 Protonated Molecule frag1 [C₈H₇N₃O₂]⁺ m/z = 177.05 MH->frag1 - I frag2 [C₈H₇IN]⁺ m/z = 243.97 MH->frag2 - NO₂

Caption: Predicted ESI-MS/MS Fragmentation.

Experimental Protocols

The following are generalized protocols for the mass spectrometric analysis of this compound. Instrument parameters may require optimization for specific systems.

Electron Ionization Mass Spectrometry (EI-MS)

This protocol is suitable for a gas chromatography-mass spectrometry (GC-MS) system.

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a final concentration of 10-100 µg/mL.

Instrumentation and Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV[3]

  • Ion Source Temperature: 200-250 °C

  • GC Column: A non-polar column (e.g., DB-5ms) is suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-500.

Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol is suitable for a liquid chromatography-mass spectrometry (LC-MS) system.

Sample Preparation:

  • Dissolve the sample in a solvent compatible with reversed-phase chromatography (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.22 µm syringe filter.

  • Further dilute to a final concentration of 1-10 µg/mL in the initial mobile phase.

Instrumentation and Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

  • Capillary Voltage: 3.5-4.5 kV (positive mode), 2.5-3.5 kV (negative mode).

  • Drying Gas (Nitrogen) Flow: 8-12 L/min.

  • Drying Gas Temperature: 300-350 °C.

  • Nebulizer Pressure: 30-50 psi.

  • LC Column: A C18 reversed-phase column is recommended.

  • Mobile Phase A: Water with 0.1% formic acid (for positive mode) or 5 mM ammonium acetate (for negative mode).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid (for positive mode) or acetonitrile (for negative mode).

  • Gradient Elution: A suitable gradient from low to high percentage of mobile phase B.

  • Flow Rate: 0.2-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • Mass Analyzer: Quadrupole, Ion Trap, or TOF.

  • Scan Range: m/z 100-800.

  • For MS/MS: Select the precursor ion ([M+H]⁺ or [M-H]⁻) and apply a collision energy (e.g., 10-40 eV) to induce fragmentation.

Potential Biological Signaling Pathway Involvement

While the specific biological activity of this compound is not extensively documented, related nitroindazole compounds, such as 7-nitroindazole, are known inhibitors of neuronal nitric oxide synthase (nNOS).[11][12] nNOS is a key enzyme in the nitric oxide signaling pathway, which is involved in various physiological processes, including neurotransmission.[13]

The following diagram illustrates the potential mechanism of action of a nitroindazole compound as an nNOS inhibitor.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate Release NMDA NMDA Receptor Glutamate->NMDA Activates Ca Ca²⁺ Influx NMDA->Ca Calmodulin Calmodulin Ca->Calmodulin Activates nNOS nNOS Calmodulin->nNOS Activates Citrulline L-Citrulline nNOS->Citrulline NO Nitric Oxide (NO) nNOS->NO Arginine L-Arginine Arginine->nNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects PKG->Physiological_Effects Nitroindazole This compound Nitroindazole->nNOS Inhibits

Caption: Potential Inhibition of nNOS Pathway.

This pathway illustrates that by inhibiting nNOS, this compound could potentially modulate nitric oxide production and its downstream effects, a mechanism relevant to research in neurodegenerative diseases and pain management.[11][13]

References

The Biological Activity of Substituted Nitroindazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted nitroindazoles represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of their mechanisms of action, therapeutic potential as antiparasitic, anticancer, and neuronal agents, and the experimental protocols used for their evaluation.

Mechanisms of Action

The biological effects of substituted nitroindazoles are diverse and largely dependent on the nature and position of their substituents. Two primary mechanisms of action have been extensively studied: bioreductive activation, which is crucial for their antimicrobial and antiparasitic effects, and enzyme inhibition, exemplified by their activity against nitric oxide synthase.

Bioreductive Activation

Similar to other nitroaromatic compounds, the antimicrobial and antiparasitic activity of many nitroindazoles relies on the reduction of the nitro group within the target organism.[1][2] This process is typically catalyzed by nitroreductase enzymes, which are present in anaerobic bacteria and certain protozoa.[2] The reduction generates a highly reactive nitro radical anion and other cytotoxic intermediates that can induce cellular damage, primarily through covalent modification of DNA, leading to strand breaks and cell death.[2][3] The selectivity of these compounds stems from the fact that the requisite activating enzymes are often absent in mammalian cells.[2]

Reductive_Activation cluster_Cell Anaerobic Pathogen Cell Nitroindazole Substituted Nitroindazole (Pro-drug) NTR Nitroreductase (NTR) Enzyme Nitroindazole->NTR e- reduction Radical Nitro Radical Anion (Reactive Species) NTR->Radical DNA Pathogen DNA Radical->DNA covalent binding Damage DNA Damage & Cell Death DNA->Damage Outside Outside Cell Outside->Nitroindazole Enters Cell

Figure 1: Reductive activation pathway of nitroindazoles.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Certain derivatives, most notably 7-nitroindazole (7-NI), are potent inhibitors of nitric oxide synthase (NOS), with a degree of selectivity for the neuronal isoform (nNOS or NOS-1).[4] Nitric oxide (NO) is a critical signaling molecule in the nervous system, involved in processes like neurotransmission and synaptic plasticity.[5] 7-NI acts as a competitive inhibitor, competing with both the substrate L-arginine and the cofactor tetrahydrobiopterin at the enzyme's active site.[4] By blocking nNOS, 7-NI prevents the synthesis of NO from L-arginine. This inhibition of NO production has been shown to have neuroprotective and analgesic effects in various preclinical models.[4][6]

nNOS_Inhibition cluster_Neuron Neuron L_Arginine L-Arginine nNOS nNOS Enzyme L_Arginine->nNOS NO_Signal Nitric Oxide (NO) Signaling nNOS->NO_Signal produces NO L_Citrulline L-Citrulline nNOS->L_Citrulline Seven_NI 7-Nitroindazole Seven_NI->nNOS INHIBITS

Figure 2: Mechanism of 7-Nitroindazole as an nNOS inhibitor.

Therapeutic Applications

Antiparasitic Activity

Substituted nitroindazoles have demonstrated significant efficacy against a range of protozoan parasites. Their activity is particularly notable against Trypanosoma cruzi, the causative agent of Chagas disease.[7][8] Studies have shown that 5-nitroindazole derivatives can be more potent than the reference drug benznidazole against various forms of the parasite, including epimastigotes and intracellular amastigotes.[7] The presence of the 5-nitro group on the indazole ring appears to be essential for this trypanocidal activity.[2] Activity has also been reported against Leishmania species, Trichomonas vaginalis, and Giardia lamblia.[8][9][10]

Table 1: Antiparasitic Activity of Substituted Nitroindazoles and Related Compounds

Compound Target Organism Activity (IC50 / EC50) Reference
5-Nitroindazole Deriv. 16 T. cruzi epimastigotes IC50 = 0.49 µM [7]
5-Nitroindazole Deriv. 16 T. cruzi amastigotes IC50 = 0.41 µM [7]
5-Nitroindazole Deriv. 24 T. cruzi epimastigotes IC50 = 5.75 µM [7]
5-Nitroindazole Deriv. 24 T. cruzi amastigotes IC50 = 1.17 µM [7]
3-alkoxy-1-alkyl-5-nitroindazole 8 T. cruzi epimastigotes High % Growth Inhibition at 25 µM [8]
3-alkoxy-1-alkyl-5-nitroindazole 10 T. cruzi epimastigotes High % Growth Inhibition at 25 µM [8]
3-alkoxy-1-alkyl-5-nitroindazole 11 T. cruzi epimastigotes High % Growth Inhibition at 25 µM [8]

| 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate | L. amazonensis amastigotes | IC50 = 0.46 µM |[10] |

Anticancer Activity

The antiproliferative properties of substituted indazoles have been evaluated against various human cancer cell lines. Certain 1H-indazole-3-amine derivatives have shown promising inhibitory effects against chronic myeloid leukemia (K562), lung (A549), prostate (PC-3), and hepatoma (Hep-G2) cell lines.[11] For instance, compound 6o from one study exhibited an IC50 value of 5.15 µM against the K562 cell line while showing high selectivity over normal cells (HEK-293, IC50 = 33.2 µM).[11] The proposed mechanism for some of these compounds involves the inhibition of the p53/MDM2 pathway and induction of apoptosis.[11] Other studies have identified 5-nitroindazole derivatives with moderate antineoplastic activity against colon (HT-29) and kidney (TK-10) cancer cell lines.[8]

Table 2: Anticancer Activity of Substituted Indazole Derivatives

Compound Class Cell Line Activity (IC50) Reference
1H-indazole-3-amine (6o) K562 (Leukemia) 5.15 µM [11]
1H-indazole-3-amine (6o) HEK-293 (Normal) 33.2 µM [11]
1H-indazole-3-amine (5k) Hep-G2 (Hepatoma) 3.32 µM [11]
1H-indazole-3-amine (5a) A549 (Lung) 4.66 µM [11]
5-Nitroindazole Deriv. 8 TK-10 (Kidney) Moderate Activity [8]
5-Nitroindazole Deriv. 10 HT-29 (Colon) Moderate Activity [8]

| 5-Nitroindazole Deriv. 11 | TK-10 (Kidney) | Moderate Activity |[8] |

Neuronal Activity and Neuroprotection

7-Nitroindazole (7-NI) is the most studied derivative in the context of neuronal activity due to its selective inhibition of nNOS.[4][6] By reducing the production of nitric oxide, which can be neurotoxic in excessive amounts, 7-NI exhibits neuroprotective effects.[4] It has been shown to protect against cocaine-induced oxidative stress in the brain by preventing the formation of peroxynitrite (ONOO⁻).[4] Furthermore, its ability to inhibit nNOS has been linked to analgesic effects in animal models of neuropathic pain.[6]

Table 3: Neuronal Activity of 7-Nitroindazole

Compound Target/Model Effect Reference
7-Nitroindazole nNOS Activity (in vivo) ~40% decrease in enzyme activity [4]
7-Nitroindazole Rat Neuropathic Pain Model Significant increase in paw withdrawal thresholds [6]

| 7-Nitroindazole | Cocaine-induced Oxidative Stress | Reversal of oxidative markers (MDA, GSH) |[4] |

Experimental Protocols

Evaluating the biological activity of substituted nitroindazoles requires a series of standardized in vitro assays. Below are generalized protocols for assessing antiparasitic, anticancer, and enzyme-inhibitory activities.

Experimental_Workflow cluster_workflow General Workflow for Biological Activity Screening Synthesis Compound Synthesis & Purification Stock Prepare Stock Solutions (e.g., in DMSO) Synthesis->Stock Assay Primary Screening (e.g., Single High Concentration) Stock->Assay Cytotox Cytotoxicity Assay (Mammalian Cells) Stock->Cytotox Dose Dose-Response Assay (Serial Dilutions) Assay->Dose Active? Data Data Analysis (Calculate IC50/EC50) Dose->Data Cytotox->Data Selectivity Calculate Selectivity Index (SI) Data->Selectivity

Figure 3: A generalized experimental workflow.

Antiparasitic Susceptibility Assay (e.g., T. cruzi Epimastigotes)

This protocol is adapted from methodologies used to assess trypanocidal activity.[7]

  • Parasite Culture : Culture epimastigotes of T. cruzi in an appropriate medium (e.g., LIT medium) at 28°C until they reach the logarithmic growth phase.

  • Compound Preparation : Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to create a range of working concentrations. The final DMSO concentration in the assay should be below 1%, as this is typically non-toxic to the parasites.[7]

  • Assay Setup : In a 96-well microplate, seed the log-phase epimastigote cultures (e.g., 3 x 10⁶ epimastigotes/mL) in a final volume of 200 µL per well.

  • Incubation : Add the test compounds at various concentrations to the wells. Include controls for untreated parasites and a reference drug (e.g., benznidazole). Incubate the plates for 48-72 hours at 28°C.

  • Growth Determination : Quantify parasite growth. This can be done spectrofluorimetrically using a viability reagent like resazurin or by direct counting with a hemocytometer.[10]

  • Data Analysis : Plot the percentage of growth inhibition against the compound concentration. Calculate the 50% inhibitory concentration (IC50) value using a non-linear regression analysis.

Anticancer Cell Viability Assay (MTT/WST-8 Assay)

This protocol is a standard method for determining the cytotoxicity of compounds on adherent cancer cell lines.[12][13][14]

  • Cell Seeding : Seed human cancer cells (e.g., K562, A549) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[13][15]

  • Compound Treatment : Remove the medium and add fresh medium containing various concentrations of the test compound, obtained by serial dilution from a stock solution. Include vehicle-only controls.

  • Incubation : Incubate the cells with the compound for a specified period, typically 48 to 72 hours.[13][16]

  • Viability Assessment : Add a viability reagent such as MTT or WST-8 to each well and incubate for an additional 2-4 hours.[12][13] Succinate dehydrogenase in the mitochondria of living cells reduces the reagent to a colored formazan product.[12]

  • Measurement : Solubilize the formazan crystals with a solvent (e.g., DMSO).[12] Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for WST-8, 570 nm for MTT).[13][15]

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.[15]

In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This colorimetric assay measures NOS activity by quantifying the NO-derived products, nitrite and nitrate.[17][18]

  • Reagent Preparation : Prepare an assay buffer, NOS substrate (L-arginine), necessary cofactors (e.g., NADPH), and a Griess reagent system.[17][18]

  • Enzyme Source : Use a purified recombinant NOS enzyme or a lysate from cells overexpressing the enzyme (e.g., nNOS).[5][17]

  • Inhibition Reaction : In a 96-well plate, add the assay buffer, the NOS enzyme, and the test inhibitor (e.g., 7-nitroindazole) at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiation and Incubation : Initiate the reaction by adding the substrate and cofactors. Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for NO production.

  • Nitrite/Nitrate Detection :

    • If necessary, first add nitrate reductase to convert all nitrate in the sample to nitrite.[18]

    • Add Griess reagents 1 and 2 to all wells. This will react with nitrite to form a colored azo compound.[5][18]

  • Measurement : After a short incubation period for color development, measure the absorbance at 540 nm.

  • Data Analysis : Calculate the percentage of NOS inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by plotting inhibition versus inhibitor concentration.

References

An In-depth Technical Guide on 3-Iodo-6-methyl-5-nitro-1H-indazole: A Research Chemical Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-6-methyl-5-nitro-1H-indazole is a substituted indazole that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, including an iodine atom at the 3-position, a nitro group at the 5-position, and a methyl group at the 6-position, make it a versatile scaffold for the synthesis of more complex molecules, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological activities of this compound, along with detailed experimental protocols and data presentation to support further research and development.

Chemical and Physical Properties

This compound is a solid organic compound. While extensive experimental data on its physical properties are not widely published, its fundamental chemical characteristics have been established.

PropertyValueSource(s)
CAS Number 1000343-55-4[1]
Molecular Formula C₈H₆IN₃O₂[2]
Molecular Weight 303.06 g/mol [1]
InChI Key UMRBFGNXSMPUHB-UHFFFAOYSA-N[1]
Form Solid[3]
Predicted ¹H NMR (DMSO-d₆) Predicted values based on analogous structures. Actual experimental values may vary.[1]
Predicted ¹³C NMR (DMSO-d₆) Predicted values based on analogous structures. Actual experimental values may vary.[1]

Synthesis

The synthesis of this compound typically involves a multi-step process starting from a substituted toluene derivative. The general synthetic strategy relies on the nitration of a 6-methyl-1H-indazole precursor, followed by regioselective iodination at the C3 position. The methyl group at the C6 position directs the nitration to the C5 position.[1]

Experimental Protocol: Synthesis of this compound (Representative)

Step 1: Nitration of 6-methyl-1H-indazole

  • To a stirred solution of 6-methyl-1H-indazole in concentrated sulfuric acid, cooled to 0°C, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • The resulting precipitate, 6-methyl-5-nitro-1H-indazole, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Iodination of 6-methyl-5-nitro-1H-indazole

  • Dissolve 6-methyl-5-nitro-1H-indazole in a suitable solvent such as N,N-dimethylformamide (DMF).[4]

  • Add a base, such as potassium carbonate (K₂CO₃), to the solution.[4]

  • Slowly add a solution of iodine (I₂) in DMF to the reaction mixture.[4]

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a sodium thiosulfate solution to remove excess iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

G A 6-methyl-1H-indazole B Nitration (HNO₃, H₂SO₄) A->B C 6-methyl-5-nitro-1H-indazole B->C D Iodination (I₂, K₂CO₃, DMF) C->D E This compound D->E

Synthetic pathway for this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly available literature, the indazole scaffold is a well-established pharmacophore in numerous biologically active compounds. Derivatives of this molecule are primarily investigated for their potential as kinase inhibitors and antiparasitic agents.[1][5]

Kinase Inhibition

Indazole derivatives are known to be potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer.[6][7] The this compound structure serves as a valuable starting point for the development of kinase inhibitors. The iodine atom at the C3 position is particularly useful as it allows for further chemical modifications through transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Heck reactions.[1][4] These reactions enable the introduction of various substituents to optimize the binding affinity and selectivity for specific kinase targets.

G cluster_0 Drug Development Workflow A This compound B Cross-Coupling Reactions (e.g., Suzuki, Heck) A->B C Library of Derivatives B->C D Kinase Inhibition Screening C->D E Lead Compound Identification D->E F Lead Optimization E->F G Preclinical Candidate F->G

Drug development workflow utilizing the target compound.
Antiparasitic Activity

Nitro-substituted heterocycles, including 5-nitroindazoles, have shown promising activity against various parasites, such as Trypanosoma cruzi, the causative agent of Chagas disease.[5][8] The proposed mechanism of action involves the reduction of the nitro group by parasitic nitroreductases to generate reactive nitrogen species, which induce oxidative stress and lead to parasite death.[8] The presence of the 5-nitro group in this compound suggests its potential as a scaffold for the development of novel antiparasitic agents.

G A 5-Nitroindazole Derivative (Prodrug) B Parasitic Nitroreductase (NTR) A->B Reduction C Nitro Anion Radical B->C D Reactive Nitrogen Species (RNS) C->D E Oxidative Stress D->E F Parasite Death E->F

Proposed mechanism of action for 5-nitroindazoles.

Further Reactions and Derivatization

The chemical structure of this compound offers several avenues for further chemical modification to generate a library of derivatives for structure-activity relationship (SAR) studies.

Cross-Coupling Reactions

As mentioned, the iodine atom at the C3 position is a key functional group for derivatization. It can readily participate in various palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.[1]

  • Heck Reaction: For the formation of carbon-carbon bonds with alkenes.[4]

  • Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines.

Reduction of the Nitro Group

The 5-nitro group can be selectively reduced to a primary amine (5-amino-3-iodo-6-methyl-1H-indazole).[1] This amino group can then be further functionalized, for example, through acylation, sulfonylation, or diazotization followed by substitution reactions.

Experimental Protocol: Reduction of the Nitro Group (Representative)
  • Suspend this compound in a solvent mixture, such as ethanol and water.

  • Add a reducing agent, such as iron powder or tin(II) chloride, and an acid, such as ammonium chloride or hydrochloric acid.[1]

  • Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture and filter through celite to remove the metal salts.

  • Concentrate the filtrate and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the 5-amino derivative.

Conclusion

This compound is a strategically important research chemical with significant potential in drug discovery. Its synthesis is achievable through established organic chemistry methodologies, and its structure is amenable to a wide range of chemical modifications. While specific biological data on the parent compound remains to be fully elucidated in public literature, its utility as a scaffold for the development of potent kinase inhibitors and antiparasitic agents is evident from studies on analogous compounds. This guide provides a foundational understanding for researchers to further explore the potential of this versatile molecule.

References

Discovery and synthesis of novel indazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Synthesis of Novel Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole, or benzpyrazole, is an aromatic heterocyclic compound featuring a bicyclic structure composed of a fused benzene and pyrazole ring. This scaffold is of immense pharmacological importance, forming the core of numerous bioactive molecules and commercially successful drugs.[1][2] While rarely occurring in nature, synthetic indazole derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and anti-HIV properties.[1][3] The structural versatility of the indazole nucleus allows for extensive functionalization, making it a "privileged scaffold" in medicinal chemistry.[3] Several FDA-approved drugs, such as the multi-kinase inhibitors Pazopanib and Axitinib, the antiemetic Granisetron, and the PARP inhibitor Niraparib, feature the indazole core, highlighting its significance in modern drug discovery.[3][4]

This guide provides a technical overview of contemporary synthesis strategies and details the discovery of novel indazole derivatives for various therapeutic targets, complete with experimental protocols, quantitative biological data, and visualizations of relevant biological pathways and workflows.

Core Synthesis Strategies

The synthesis of the indazole ring can be approached through various methods, leading to its different tautomeric forms, primarily the more thermodynamically stable 1H-indazole and the 2H-indazole.[1] Methodologies range from classical condensation reactions to modern metal-catalyzed cross-coupling and C-H activation strategies.

A general workflow for synthesizing substituted indazoles often begins with appropriately functionalized benzene derivatives, which then undergo cyclization to form the bicyclic system.

Synthesis_Workflow cluster_product Product cluster_functionalization Further Functionalization Start1 o-Aminobenzaldehydes or o-Aminoketones Method1 Condensation with Hydroxylamine & Activating Agents Start1->Method1 Start2 o-Halobenzonitriles Method2 Cascade Coupling with Hydrazine Derivatives (Cu-catalyzed) Start2->Method2 Start3 Diaryl Ketone Hydrazones Method3 Direct Aryl C-H Amination (Metal-free) Start3->Method3 IndazoleCore Indazole Core Method1->IndazoleCore Method2->IndazoleCore Method3->IndazoleCore Functionalization Substitution at N1, C3, C5, etc. (e.g., Suzuki, Stille, Alkylation) IndazoleCore->Functionalization Product Novel Indazole Derivatives Functionalization->Product

Caption: Generalized workflow for the synthesis of the indazole core.

Common synthetic routes include:

  • Condensation and Cyclization: A scalable and environmentally friendly method involves converting o-aminobenzaldehydes or o-aminoketones into oxime intermediates, followed by cyclization. This approach tolerates a wide range of functional groups and can produce yields up to 94%.[3]

  • Metal-Catalyzed Reactions: Copper and Palladium catalysts are frequently used. For instance, a Cu-catalyzed reaction of 2-halobenzonitriles with hydrazine derivatives provides a route to 3-aminoindazoles.[5] Palladium-catalyzed arylation of benzophenone hydrazone followed by acidic deprotection is another effective method.[5]

  • C-H Amination: Metal-free processes, such as treating diaryl ketone hydrazones with iodine, can achieve direct aryl C-H amination to form the 1H-indazole ring.[1]

  • 1,3-Dipolar Cycloaddition: Reactions between arynes and α-substituted α-diazomethylphosphonates can efficiently produce 3-substituted 1H-indazoles under mild conditions.[5]

Case Study 1: Indazole Derivatives as Anticancer Agents (TRK Inhibitors)

The Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases. Gene fusions involving NTRK genes act as oncogenic drivers in a wide array of cancers. While first-generation TRK inhibitors like Larotrectinib and Entrectinib are effective, acquired resistance mutations necessitate the development of second-generation inhibitors.[6]

Discovery of Novel Second-Generation TRK Inhibitors

Researchers designed a series of novel indazole derivatives using a molecular hybridization strategy to overcome resistance mutations.[6] Compound B31 emerged as a highly potent inhibitor against wild-type and mutated TRKA.[6]

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome TRKA TRKA Receptor RAS RAS TRKA->RAS PI3K PI3K TRKA->PI3K NTRK_Fusion NTRK Gene Fusion (Oncogenic Driver) NTRK_Fusion->TRKA Constitutive Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Indazole Inhibitor (e.g., B31) Inhibitor->TRKA Inhibition Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Simplified TRK signaling pathway and the action of indazole inhibitors.

Quantitative Data: Antiproliferative Activity

The antiproliferative activities of the synthesized compounds were evaluated against various cell lines.

CompoundKM-12 (IC₅₀, nM)Ba/F3-TRKAG595R (IC₅₀, nM)Ba/F3-TRKAG667C (IC₅₀, nM)
B31 0.34.79.9
Selitrectinib --113.1
Data sourced from European Journal of Medicinal Chemistry (2024).[6]
Experimental Protocols

General Synthesis Procedure for TRK Inhibitor B31: A detailed synthesis would involve multiple steps. The final coupling step is generalized here based on common organic chemistry practices for amide bond formation.

  • To a solution of the indazole-amine intermediate (1.0 eq) in a suitable solvent like Dichloromethane (DCM) or Dimethylformamide (DMF), add the corresponding carboxylic acid (1.1 eq).

  • Add a coupling agent such as (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDCI) (1.5 eq) and an activator like Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Add a base, for example, Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.

  • Stir the mixture at room temperature for 12-24 hours until the reaction is complete, monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with water, 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final compound.

Antiproliferative Assay (Cell Viability):

  • Seed cancer cell lines (e.g., KM-12) in 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours.

  • Treat the cells with serially diluted concentrations of the test compounds (e.g., B31) for 72 hours.

  • After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add Dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the IC₅₀ values (the concentration of drug that inhibits cell growth by 50%) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Case Study 2: Indazole Derivatives as Antibacterial Agents (GyrB Inhibitors)

The rise of antibiotic resistance is a critical global health threat, necessitating the discovery of antibacterials with novel mechanisms of action. Bacterial DNA gyrase, a type II topoisomerase, is a clinically validated target. The GyrB subunit, which has an ATPase domain, offers an opportunity to develop inhibitors that are not subject to existing resistance mechanisms against fluoroquinolones (which target the GyrA subunit).[7]

Discovery of Novel GyrB Inhibitors

Through optimization of a pyrazolopyridone hit compound, a novel class of indazole-based GyrB inhibitors was discovered. Structure-based drug design led to compounds with excellent enzymatic and antibacterial activity against Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA).[7]

GyrB_Inhibition cluster_process Bacterial DNA Replication DNA_Gyrase DNA Gyrase (GyrA + GyrB subunits) ADP ADP + Pi DNA_Gyrase->ADP hydrolysis Supercoiling Negative Supercoiling of DNA DNA_Gyrase->Supercoiling ATP ATP ATP->DNA_Gyrase binds to GyrB subunit Replication DNA Replication & Cell Division Supercoiling->Replication Inhibitor Indazole GyrB Inhibitor Inhibitor->DNA_Gyrase Binds to ATPase site on GyrB, preventing ATP binding

Caption: Mechanism of action for Indazole-based GyrB inhibitors.

Quantitative Data: Enzymatic and Antibacterial Activity

A series of indazole analogues were synthesized and tested for their ability to inhibit S. aureus GyrB and their antibacterial activity.

CompoundS. aureus GyrB (IC₅₀, nM)S. aureus (ATCC 29213) MIC (µg/mL)S. pneumoniae (ATCC 49619) MIC (µg/mL)
Lead Indazole 2 < 80.250.125
Optimized Analogues < 80.125 - 0.50.06 - 0.25
Data represents a summary of findings from the Journal of Medicinal Chemistry (2012).[7]
Experimental Protocols

General Synthesis via Stille Coupling: The synthesis of the core structure involves a key Stille coupling reaction.[7]

  • Fragment 1 (Bromothiazole) Synthesis: Start from commercially available 3-bromo-6-cyanopyridine and 2-tributylstannylthiazole via a standard Stille coupling to produce a biaryl intermediate. Unmask the cyanide to a methyl ester, followed by NBS-mediated bromination to yield the bromothiazole fragment.[7]

  • Fragment 2 (Stannane) Synthesis: Protect the commercially available 7-bromoindazole with a tetrahydropyranyl (THP) group. Perform a Suzuki coupling, followed by THP deprotection, iodination, and another THP protection step. Convert the iodoindazole to the trimethylstannane to provide the second building block.[7]

  • Stille Coupling: Combine the bromothiazole fragment (1.0 eq) and the indazole-stannane fragment (1.2 eq) in a reaction vessel with a palladium catalyst (e.g., Pd(PPh₃)₄) in an inert solvent like toluene.

  • Heat the reaction mixture at reflux (e.g., 110 °C) for several hours under an inert atmosphere (e.g., Argon).

  • After cooling, perform an aqueous workup, extract with an organic solvent, dry, and concentrate.

  • Deprotection: Remove the THP protecting group under acidic conditions (e.g., HCl in methanol) to yield the final target compound.[7]

  • Purify the final product using column chromatography or recrystallization.

Minimum Inhibitory Concentration (MIC) Assay:

  • Perform the assay according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculate each well with a standardized bacterial suspension (e.g., S. aureus) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Incubate the plates at 35-37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds. For many indazole series, specific substitutions dramatically influence biological activity:

  • Kinase Inhibitors: For EGFR kinase inhibitors, substitutions at the N-1 position of the indazole ring were found to have strong effects on potency.[8] For IDO1 inhibitors, the presence of the 1H-indazole ring and a suitably substituted carbohydrazide moiety at the C3 position were crucial for strong activity.[8]

  • Hepcidin Inhibitors: In a series of 3,6-disubstituted indazoles, SAR studies revealed that aryl groups at the C3 and C6 positions were critical for inhibitory activity against hepcidin production.[1][9]

  • EZH1/EZH2 Inhibitors: The indazole ring was identified as the best among several heterocyclic rings tested, and various substituents at the N-1 position had a more significant impact on EZH1 potency than on EZH2 potency.[8]

Conclusion

The indazole scaffold continues to be a highly productive framework in the field of drug discovery, leading to the development of potent and selective therapeutic agents across a wide range of diseases.[1][3] Advances in synthetic chemistry have provided robust and versatile methods for creating diverse libraries of indazole derivatives, enabling extensive structure-activity relationship studies.[5] The case studies presented here on anticancer and antibacterial agents demonstrate a common workflow: identification of a lead scaffold, iterative chemical synthesis guided by structural biology and SAR, and rigorous biological evaluation. As our understanding of complex disease pathways deepens, the rational design of novel indazole derivatives will undoubtedly yield next-generation therapeutics with improved efficacy and safety profiles.

References

The Gateway to Kinase Inhibition: Unlocking the Therapeutic Potential of 3-Iodo-6-methyl-5-nitro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Iodo-6-methyl-5-nitro-1H-indazole is a key heterocyclic building block, pivotal in the synthesis of a novel class of kinase inhibitors. While the compound itself does not exhibit direct therapeutic activity, its strategic functionalization gives rise to potent derivatives with significant anti-cancer properties. This technical guide elucidates the therapeutic landscape of these derivatives, focusing on their primary molecular targets, underlying mechanisms of action, and the experimental methodologies used for their synthesis and biological evaluation. Through a comprehensive review of current literature, we present a consolidated overview of the quantitative biological data, detailed experimental protocols, and the critical signaling pathways implicated in their therapeutic effects. This document serves as a vital resource for researchers engaged in the discovery and development of next-generation targeted cancer therapies.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties allow for diverse chemical modifications, making it an ideal template for designing targeted therapeutic agents. This compound, in particular, serves as a crucial intermediate, with its iodo-substituent at the 3-position providing a reactive handle for various cross-coupling reactions, and the nitro group at the 5-position offering a site for further functionalization or reduction to an amino group, enabling the construction of more complex molecular architectures.[1][2] Derivatives of this compound have been investigated for their potential as potent inhibitors of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.

Synthetic Pathways to Bioactive Indazole Derivatives

The journey from the inert intermediate to a biologically active kinase inhibitor involves a series of strategic chemical transformations. The synthesis of these derivatives typically leverages the reactivity of the iodo and nitro groups on the this compound core.

General Synthetic Scheme

A common synthetic route involves an initial cross-coupling reaction at the 3-position, followed by modification of the 5-nitro group. The Suzuki and Heck reactions are frequently employed to introduce aryl or vinyl substituents at the C3 position of the indazole ring. Subsequently, the nitro group can be reduced to an amine, which can then be acylated or used in other condensation reactions to build the final molecule.

Synthesis_Workflow Start This compound CrossCoupling Suzuki or Heck Cross-Coupling Start->CrossCoupling Aryl/Vinyl boronic acid/ester or alkene NitroReduction Nitro Group Reduction CrossCoupling->NitroReduction AmineDerivatization Amine Derivatization NitroReduction->AmineDerivatization Acylation, Condensation, etc. FinalProduct Bioactive Kinase Inhibitor Derivative AmineDerivatization->FinalProduct

Caption: Generalized synthetic workflow for creating bioactive kinase inhibitors from this compound.

Experimental Protocol: Synthesis of a Representative Indazole-Based Kinase Inhibitor

The following protocol is a generalized representation based on synthetic strategies reported for various indazole derivatives.[3][4]

Step 1: Suzuki Coupling of this compound

  • To a solution of this compound (1 equivalent) in a suitable solvent such as DMF or dioxane, add the desired arylboronic acid or ester (1.2 equivalents).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents), and a base, such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

  • Degas the reaction mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 3-aryl-6-methyl-5-nitro-1H-indazole intermediate.

Step 2: Reduction of the Nitro Group

  • Dissolve the 3-aryl-6-methyl-5-nitro-1H-indazole intermediate in a solvent such as ethanol or methanol.

  • Add a reducing agent, such as SnCl₂·2H₂O (5 equivalents) or iron powder with ammonium chloride.

  • Reflux the reaction mixture for 2-6 hours, monitoring by TLC or LC-MS.

  • Cool the mixture and neutralize with a saturated solution of NaHCO₃.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the 5-amino-3-aryl-6-methyl-1H-indazole.

Step 3: Amide Coupling

  • Dissolve the 5-amino-3-aryl-6-methyl-1H-indazole (1 equivalent) in a suitable solvent like DMF or CH₂Cl₂.

  • Add the desired carboxylic acid (1.1 equivalents), a coupling agent such as HATU or EDCI (1.2 equivalents), and a base like DIPEA (2 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Dilute the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute acid, saturated NaHCO₃, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to obtain the final kinase inhibitor.

Potential Therapeutic Targets and Biological Activity

Derivatives of this compound have been shown to inhibit various protein kinases involved in cancer cell proliferation, angiogenesis, and survival. The primary targets identified in the literature include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Polo-like kinase 4 (PLK4), and Tyrosine Threonine Kinase (TTK).[5][6]

Quantitative Biological Data

The following table summarizes the in vitro inhibitory activities of representative indazole derivatives against their primary kinase targets.

Compound IDTarget KinaseIC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (µM)Reference
Indazole-Pyrrolopyrimidine A VEGFR-215.2HUVEC0.85[5]
Indazole-Thiophene B PLK4< 0.1IMR-320.948[6]
Indazole-Amide C TTK2.1A5491.5
Indazole-Amide D TTK1.8MCF71.2
Signaling Pathways

The inhibition of these kinases by indazole derivatives disrupts critical signaling pathways essential for tumor growth and progression.

Kinase_Inhibition_Pathway cluster_VEGFR VEGFR-2 Signaling cluster_PLK4 PLK4 Signaling cluster_TTK TTK Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis PLK4 PLK4 CentrioleDup Centriole Duplication PLK4->CentrioleDup CellCycle Cell Cycle Progression CentrioleDup->CellCycle TTK TTK SpindleAssembly Spindle Assembly Checkpoint TTK->SpindleAssembly ChromosomeSeg Proper Chromosome Segregation SpindleAssembly->ChromosomeSeg IndazoleDerivative Indazole Derivative IndazoleDerivative->VEGFR2 IndazoleDerivative->PLK4 IndazoleDerivative->TTK

Caption: Inhibition of key oncogenic signaling pathways by indazole derivatives.

Experimental Protocols for Biological Evaluation

The biological activity of the synthesized indazole derivatives is assessed through a series of in vitro assays to determine their kinase inhibitory potency and antiproliferative effects.

In Vitro Kinase Inhibition Assay (Generalized Protocol)

This protocol provides a general framework for determining the IC₅₀ values of the indazole derivatives against their target kinases.

  • Reagents and Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, assay buffer, test compounds (indazole derivatives), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well or 384-well plate, add the kinase, the substrate, and the test compound dilutions.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent to convert the generated ADP into a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cell Proliferation Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of the indazole derivatives on cancer cell lines.

  • Cell Culture: Culture the desired cancer cell lines (e.g., A549, MCF7, HUVEC) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds and a vehicle control.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value, the concentration at which 50% of cell proliferation is inhibited, using non-linear regression analysis.

Conclusion and Future Directions

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. While intrinsically inert as a therapeutic agent, its derivatives have emerged as a promising class of kinase inhibitors with potent anticancer activity. The synthetic accessibility and the potential for diverse functionalization of the indazole core provide a robust platform for the development of novel therapeutics targeting a range of kinases implicated in oncology. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their in vivo efficacy and safety profiles. Furthermore, the exploration of novel kinase targets for this scaffold could broaden its therapeutic applications to other disease areas. The continued investigation of this versatile chemical entity holds significant promise for the future of targeted therapy.

References

Methodological & Application

Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole from 6-methyl-5-nitro-1H-indazole. This transformation is a key step in the development of various therapeutic agents, as the resulting compound serves as a versatile building block in medicinal chemistry.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly for the construction of complex heterocyclic molecules. The presence of the iodo group at the C3 position allows for a variety of subsequent cross-coupling reactions, enabling the introduction of diverse functionalities. The nitro and methyl groups on the indazole core also play a crucial role in modulating the electronic properties and biological activity of its derivatives. This application note details a representative protocol for the C3-iodination of 6-methyl-5-nitro-1H-indazole.

Data Presentation

While specific experimental data for the synthesis of this compound is not extensively reported in the literature, the following table summarizes the key physicochemical properties and predicted spectral data for the starting material and the final product.

Property6-methyl-5-nitro-1H-indazoleThis compound
Molecular Formula C₈H₇N₃O₂C₈H₆IN₃O₂
Molecular Weight 177.16 g/mol 303.06 g/mol
Predicted ¹H NMR (DMSO-d₆, ppm) δ ~8.5 (s, 1H), ~8.2 (s, 1H), ~7.6 (s, 1H), ~2.5 (s, 3H)δ ~13.9 (br s, 1H), ~8.6 (s, 1H), ~7.8 (s, 1H), ~2.6 (s, 3H)
Predicted ¹³C NMR (DMSO-d₆, ppm) Not readily availableNot readily available
Mass Spectrometry (m/z) [M+H]⁺: 178.06[M+H]⁺: 303.96

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on general methods for the C3-iodination of indazoles.[1][2]

Materials:

  • 6-methyl-5-nitro-1H-indazole

  • Iodine (I₂)

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Fume hood

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-methyl-5-nitro-1H-indazole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Addition of Reagents: To the stirred solution, add potassium carbonate (K₂CO₃, 2.0 eq) followed by the portion-wise addition of iodine (I₂, 1.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench excess iodine), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a solid.

Visualizations

Reaction Workflow

SynthesisWorkflow Synthesis of this compound Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 6-methyl-5-nitro-1H-indazole 6-methyl-5-nitro-1H-indazole Reaction_Mixture Stirring at Room Temperature 6-methyl-5-nitro-1H-indazole->Reaction_Mixture Iodine (I2) Iodine (I2) Iodine (I2)->Reaction_Mixture Potassium Carbonate (K2CO3) Potassium Carbonate (K2CO3) Potassium Carbonate (K2CO3)->Reaction_Mixture DMF (solvent) DMF (solvent) DMF (solvent)->Reaction_Mixture Quenching Quenching with Na2S2O3 Reaction_Mixture->Quenching Extraction Extraction with Ethyl Acetate Quenching->Extraction Washing Washing with Water & Brine Extraction->Washing Drying Drying over Na2SO4 Washing->Drying Concentration Solvent Removal Drying->Concentration Purification Silica Gel Chromatography Concentration->Purification Product This compound Purification->Product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Chemical Transformation

Caption: The chemical transformation from 6-methyl-5-nitro-1H-indazole to this compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, should be worn at all times.

  • Iodine is corrosive and can cause stains. Handle with care.

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The described protocol provides a reliable method for the synthesis of this compound, a key intermediate for the development of novel pharmaceutical compounds. The straightforward procedure and commercially available reagents make this synthesis accessible for researchers in both academic and industrial settings. Further optimization of reaction conditions may be necessary to achieve higher yields.

References

Application Notes and Protocols for the Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-iodo-6-methyl-5-nitro-1H-indazole, a valuable building block in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the regioselective nitration of 6-methyl-1H-indazole to yield 6-methyl-5-nitro-1H-indazole, followed by a direct iodination at the C3 position. The protocols are based on established methodologies for the functionalization of indazole scaffolds, ensuring a reliable and reproducible synthesis. All quantitative data is presented in structured tables, and the experimental workflow is visualized using a flowchart.

Introduction

Indazole derivatives are prominent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The functionalization of the indazole core is a key strategy in the development of novel therapeutic agents. Specifically, the introduction of a halogen, such as iodine, at the C3 position provides a versatile handle for further elaboration through various cross-coupling reactions. The target molecule, this compound (CAS No. 1000343-55-4), incorporates both an electron-donating methyl group and an electron-withdrawing nitro group on the benzene ring, making it an interesting and synthetically useful intermediate.[1]

The synthetic route described herein involves two key transformations:

  • Nitration of 6-methyl-1H-indazole: The presence of the methyl group at the C6 position directs the electrophilic nitration to the C5 position.[1]

  • Iodination of 6-methyl-5-nitro-1H-indazole: The C3 position of the indazole ring is susceptible to electrophilic substitution, allowing for direct iodination.[1]

Synthetic Pathway

The overall synthetic pathway for the preparation of this compound is depicted below.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Iodination 6-methyl-1H-indazole 6-methyl-1H-indazole 6-methyl-5-nitro-1H-indazole 6-methyl-5-nitro-1H-indazole 6-methyl-1H-indazole->6-methyl-5-nitro-1H-indazole HNO3/H2SO4 Nitrating Agent Nitrating Agent 6-methyl-5-nitro-1H-indazole_2 6-methyl-5-nitro-1H-indazole This compound This compound 6-methyl-5-nitro-1H-indazole_2->this compound I2, K2CO3, DMF Iodinating Agent Iodinating Agent

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Protocol 1: Synthesis of 6-methyl-5-nitro-1H-indazole

This protocol describes the regioselective nitration of 6-methyl-1H-indazole.

Materials and Reagents:

Reagent/MaterialGradeSupplier
6-methyl-1H-indazole98%Commercially Available
Sulfuric acid (H₂SO₄)98%ACS Grade
Nitric acid (HNO₃)70%ACS Grade
Deionized water--
Sodium bicarbonate (NaHCO₃)Saturated solution-
Ethyl acetateACS Grade-
Anhydrous sodium sulfate (Na₂SO₄)--
Round-bottom flask--
Magnetic stirrer--
Ice bath--
Buchner funnel and flask--

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-methyl-1H-indazole (1.0 eq).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add concentrated sulfuric acid (5.0 eq) to the flask with continuous stirring, ensuring the temperature remains below 10 °C.

  • Once the starting material is fully dissolved, slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq) dropwise over 30 minutes. Maintain the internal temperature below 5 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the resulting slurry by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • The precipitated solid is collected by vacuum filtration and washed with cold deionized water.

  • The crude product is dried under vacuum and can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Expected Results:

ParameterExpected Value
Yield 70-85%
Appearance Pale yellow solid
Purity (by HPLC) >95%
Protocol 2: Synthesis of this compound

This protocol details the C3-iodination of 6-methyl-5-nitro-1H-indazole, adapted from a general method for the iodination of nitroindazoles.[2][3]

Materials and Reagents:

Reagent/MaterialGradeSupplier
6-methyl-5-nitro-1H-indazole>95%From Protocol 1
Iodine (I₂)99.8%ACS Grade
Potassium carbonate (K₂CO₃)AnhydrousACS Grade
N,N-Dimethylformamide (DMF)AnhydrousACS Grade
Deionized water--
Sodium thiosulfate (Na₂S₂O₃)5% aqueous solution-
Ethyl acetateACS Grade-
BrineSaturated solution-
Anhydrous magnesium sulfate (MgSO₄)--
Round-bottom flask--
Magnetic stirrer--

Procedure:

  • To a 100 mL round-bottom flask, add 6-methyl-5-nitro-1H-indazole (1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material (approximately 10 mL per gram of indazole).

  • Add potassium carbonate (2.0 eq) to the solution and stir the suspension at room temperature for 15 minutes.

  • Add molecular iodine (1.2 eq) portion-wise to the mixture.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC (1:1 hexane/ethyl acetate).

  • After completion, pour the reaction mixture into cold deionized water.

  • Quench the excess iodine by adding a 5% aqueous solution of sodium thiosulfate until the brown color disappears.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Expected Results:

ParameterExpected Value
Yield 80-90%
Appearance Yellow to orange solid
Purity (by ¹H NMR) >97%
CAS Number 1000343-55-4

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G cluster_nitration Protocol 1: Nitration cluster_iodination Protocol 2: Iodination A Dissolve 6-methyl-1H-indazole in H2SO4 at 0°C B Add nitrating mixture (HNO3/H2SO4) A->B C Stir at 0-5°C for 2h B->C D Quench with ice-water C->D E Neutralize with NaHCO3 D->E F Filter and dry the product E->F G Purify 6-methyl-5-nitro-1H-indazole F->G H Dissolve 6-methyl-5-nitro-1H-indazole in DMF I Add K2CO3 and stir H->I J Add Iodine (I2) I->J K Stir at room temperature for 12-18h J->K L Aqueous work-up and extraction K->L M Purify by column chromatography L->M N Obtain this compound M->N

Caption: Experimental workflow for the synthesis of the target compound.

Characterization Data (Predicted)

The following table summarizes the expected characterization data for the final product based on its structure and data from similar compounds.

AnalysisExpected Data
¹H NMR (400 MHz, DMSO-d₆)δ 13.5-14.5 (br s, 1H, NH), 8.3-8.5 (s, 1H, H4), 7.6-7.8 (s, 1H, H7), 2.5-2.7 (s, 3H, CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ 145-147, 140-142, 138-140, 125-127, 120-122, 115-117, 90-92 (C3-I), 20-22 (CH₃)
Mass Spec (ESI+) m/z: 303.96 [M+H]⁺
Melting Point Not available in the literature

Safety Precautions

  • Both nitration and iodination reactions should be carried out in a well-ventilated fume hood.

  • Concentrated acids (sulfuric and nitric) are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • The nitration reaction is exothermic. Proper temperature control is crucial to avoid runaway reactions.

  • Iodine is harmful if inhaled or swallowed and can cause skin and eye irritation. Avoid direct contact.

  • DMF is a skin and respiratory irritant. Handle in a fume hood.

  • Always follow standard laboratory safety procedures.

References

Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the regioselective synthesis of substituted 1H-indazoles, a critical scaffold in medicinal chemistry. The following sections outline reliable methods for accessing this privileged heterocyclic system with control over substituent placement, supported by experimental data and procedural workflows.

Introduction

The 1H-indazole core is a prominent feature in numerous pharmacologically active compounds, demonstrating a wide range of biological activities including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][2] The regioselective synthesis of substituted 1H-indazoles is therefore of paramount importance in drug discovery and development. This document details two robust, modern, and regioselective methods for the synthesis of substituted 1H-indazoles: a Silver(I)-Mediated Intramolecular Oxidative C-H Amination and a Rhodium/Copper-Catalyzed C-H Activation and C-N/N-N Coupling.

Method 1: Silver(I)-Mediated Intramolecular Oxidative C-H Amination for the Synthesis of 3-Substituted 1H-Indazoles

This method provides an efficient route to a variety of 3-substituted 1H-indazoles through a silver(I)-mediated intramolecular oxidative C-H amination of arylhydrazones. The reaction is characterized by its operational simplicity and tolerance of various functional groups, which are often challenging to synthesize via other C-H amination techniques.[3]

Logical Workflow for Silver(I)-Mediated Synthesis

sub Arylhydrazone Substrate reagents AgNTf2 (Oxidant) Cu(OAc)2 (Co-oxidant) 1,2-Dichloroethane (Solvent) sub->reagents Add conditions 80 °C, 24 h reagents->conditions Heat cyclization Intramolecular Oxidative C-H Amination conditions->cyclization Promotes purification Silica Gel Chromatography cyclization->purification product 3-Substituted 1H-Indazole purification->product sub1 Imidate Ester catalyst [RhCp*Cl2]2 / Cu(OAc)2 sub1->catalyst C-H Activation sub2 Nitrosobenzene intermediate1 Rhodacycle Intermediate sub2->intermediate1 Coordination & Insertion catalyst->intermediate1 intermediate2 Seven-Membered Rhodacycle intermediate1->intermediate2 product 1H-Indazole intermediate2->product Reductive Elimination

References

3-Iodo-6-methyl-5-nitro-1H-indazole as an intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-6-methyl-5-nitro-1H-indazole is a valuable heterocyclic building block in organic synthesis, particularly for the development of complex molecular architectures and pharmacologically active compounds. Its unique substitution pattern, featuring an iodine atom at the 3-position, a nitro group at the 5-position, and a methyl group at the 6-position, provides multiple reaction sites for diversification. The electron-withdrawing nitro group influences the reactivity of the indazole ring, while the iodine atom serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound as a key intermediate in the synthesis of more complex molecules, including potential kinase inhibitors.

Key Applications

  • Intermediate for Kinase Inhibitors: Derivatives of this compound have been investigated as potential kinase inhibitors, a critical class of molecules in cancer therapy.[1] The indazole scaffold is a common motif in many approved kinase inhibitor drugs.

  • Precursor for Substituted Indazoles: The iodo and nitro functionalities allow for sequential or orthogonal chemical transformations to introduce a wide range of substituents onto the indazole core.

  • Building Block for Heterocyclic Synthesis: This compound is utilized in the construction of more complex fused heterocyclic systems.[1]

Chemical Transformations and Protocols

The strategic functionalization of this compound enables the synthesis of a diverse library of compounds. The primary transformations involve the reduction of the nitro group and cross-coupling reactions at the C3-iodo position.

Reduction of the 5-Nitro Group

A crucial step in the elaboration of the indazole scaffold is the selective reduction of the 5-nitro group to a 5-amino group. This transformation provides a nucleophilic center for further derivatization.

Experimental Protocol: Reduction of a Nitro-Indazole Derivative

This protocol is adapted from a procedure for a similar 3-iodo-5-nitro-1H-indazole derivative and can be optimized for this compound.[2]

Reaction:

Materials:

  • 3-Iodo-5-nitro-1H-indazole (1 g, 3.46 mmol)

  • Iron powder (966.08 mg, 17.30 mmol)

  • Ammonium chloride (925.36 mg, 17.30 mmol)

  • Deionized water (8 mL)

  • Ethanol (24 mL)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-iodo-5-nitro-1H-indazole in a mixture of water and ethanol, add iron powder and ammonium chloride.

  • Stir the reaction mixture at 80°C for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the iron catalyst.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dilute the residue with water (30 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 5-amino-3-iodo-1H-indazole.

  • The product can be used in the next step without further purification.

Quantitative Data for a Related Nitro-Indazole Reduction

Starting MaterialProductReducing AgentSolventTemp. (°C)Time (h)Yield (%)Purity (HPLC) (%)
6-nitro-3-((E)-2-pyridin-2-yl-vinyl)-1-(THP)-1H-indazole6-amino-3-((E)-2-pyridin-2-yl-vinyl)-1-(THP)-1H-indazoleFe, NH₄Cl (aq)Ethanol502 - 891.895

THP: Tetrahydropyran (a protecting group)

Palladium-Catalyzed Cross-Coupling Reactions

The C3-iodo group of this compound is a prime site for introducing carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.[1][3]

Experimental Protocol: Heck Reaction of a Protected 3-Iodo-6-Nitro-1H-Indazole

This protocol describes the Heck reaction between a protected 3-iodo-6-nitro-1H-indazole and 2-vinylpyridine, as detailed in a patent application.[3] The N-H of the indazole is first protected to prevent side reactions.

Step 1: Protection of the Indazole N-H

Step 2: Heck Cross-Coupling

Materials:

  • 3-Iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole

  • 2-Vinylpyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-o-tolylphosphine

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, dissolve 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole and 2-vinylpyridine in DMF.

  • Add palladium(II) acetate, tri-o-tolylphosphine, and N,N-diisopropylethylamine to the solution.

  • Heat the reaction mixture under an inert atmosphere.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture and perform an aqueous work-up.

  • Purify the crude product by column chromatography.

Quantitative Data for a Heck Reaction on a Related Indazole

Indazole SubstrateCoupling PartnerCatalystLigandBaseSolventYield (%)Purity (HPLC) (%)
3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole2-vinylpyridinePd(OAc)₂Tri-o-tolylphosphineDIPEADMF8588

Synthetic Workflow and Key Transformations

The following diagrams illustrate a typical synthetic workflow starting from this compound and the key chemical transformations that can be performed.

G A 6-Methyl-1H-indazole B 6-Methyl-5-nitro-1H-indazole A->B Nitration C This compound B->C Iodination D Protected Indazole C->D Protection (e.g., THP) H 5-Amino-3-iodo-6-methyl-1H-indazole C->H Nitro Reduction E Cross-Coupling Product D->E Heck or Suzuki Coupling F Deprotection E->F G Final Product 1 F->G I Further Derivatization H->I J Final Product 2 I->J

Caption: Synthetic workflow for the elaboration of this compound.

G cluster_transformations Key Transformations cluster_c3 C3 Position (Iodo) cluster_c5 C5 Position (Nitro) A This compound B Suzuki Coupling (Ar-B(OH)2, Pd catalyst) A->B C-C bond formation C Heck Coupling (Alkene, Pd catalyst) A->C C-C bond formation D Sonogashira Coupling (Alkyne, Pd/Cu catalyst) A->D C-C bond formation E Reduction to Amine (e.g., Fe/NH4Cl) A->E Functional group interconversion F 5-Amino-3-aryl/alkenyl/alkynyl- 6-methyl-1H-indazole B->F C->F D->F E->F

Caption: Key functionalization pathways for this compound.

Application in Kinase Inhibitor Research

Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding pocket of the kinase. The indazole scaffold is a privileged structure in this context. The synthetic versatility of this compound allows for the systematic exploration of the chemical space around the indazole core to optimize binding affinity and selectivity for specific kinases.

G cluster_pathway Generic Kinase Signaling Pathway Signal Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor Kinase_Cascade Intracellular Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Phosphorylation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factor->Cellular_Response Gene Expression Inhibitor Indazole-based Kinase Inhibitor Inhibitor->Kinase_Cascade Inhibition

Caption: Inhibition of a generic kinase signaling pathway by an indazole-based inhibitor.

Conclusion

This compound is a highly adaptable intermediate for organic synthesis. The protocols and data presented here provide a foundation for researchers to utilize this compound in the synthesis of novel and complex molecules, particularly in the pursuit of new therapeutic agents such as kinase inhibitors. The ability to functionalize both the iodo and nitro groups offers a powerful strategy for generating molecular diversity and optimizing biological activity.

References

Application Notes and Protocols: Suzuki Coupling Reactions with 3-iodo-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki coupling reactions with 3-iodo-1H-indazole derivatives, a key transformation in the synthesis of biologically active molecules. The resulting 3-aryl-1H-indazole scaffolds are prominent in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.

Introduction

The indazole moiety is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2][3] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds, and its application to 3-iodo-1H-indazole derivatives allows for the efficient introduction of diverse aryl and heteroaryl substituents at the C-3 position. This transformation is crucial for generating libraries of novel compounds for structure-activity relationship (SAR) studies in drug development programs.

The general reaction scheme involves the palladium-catalyzed coupling of a 3-iodo-1H-indazole with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a base and a suitable solvent. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction efficiency and yield.

Applications in Drug Development

3-Aryl-1H-indazole derivatives synthesized via Suzuki coupling are of significant interest in drug development, primarily as kinase inhibitors.[4] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

One of the most important signaling pathways implicated in cancer is the PI3K/Akt/mTOR pathway, which regulates cell proliferation, growth, survival, and metabolism.[5][6][7] Many 3-aryl-1H-indazole derivatives have been designed and synthesized to target components of this pathway, particularly Akt kinase.[4] By inhibiting these kinases, these compounds can disrupt cancer cell signaling, leading to apoptosis (programmed cell death) and the inhibition of tumor growth. The ability to readily diversify the C-3 substituent through Suzuki coupling allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties of these potential drug candidates.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PIP3->Akt Recruitment & Partial Activation PTEN PTEN PTEN->PIP3 Dephosphorylation (Inhibition) PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Indazole_Inhibitor 3-Aryl-1H-Indazole (Kinase Inhibitor) Indazole_Inhibitor->Akt Inhibition Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Activation

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 3-aryl-1H-indazole derivatives.

Data Presentation: Suzuki Coupling of 3-iodo-1H-indazoles

The following tables summarize various reaction conditions for the Suzuki coupling of 3-iodo-1H-indazole derivatives with different organoboron reagents.

Table 1: Reaction Conditions for the Synthesis of 3-Aryl-1H-indazoles

Entry3-Iodo-1H-indazole DerivativeArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
13-Iodo-1H-indazolePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2)Dioxane/H₂O1001285[7]
23-Iodo-5-nitro-1H-indazole4-Methoxyphenylboronic acidPd(OAc)₂ (5) / RuPhos (10)K₃PO₄ (3)Dioxane/H₂O100 (MW)0.592
3N-Boc-3-iodo-1H-indazole4-Formylphenylboronic acidPdCl₂(dppf) (5)K₂CO₃ (2)Dioxane/H₂O801678[7]
43-Iodo-1H-indazole3-Pyridinylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2)Dioxane/EtOH/H₂O140 (MW)0.375
55-Bromo-3-iodo-1H-indazole4-Chlorophenylboronic acidPd(OAc)₂ (10) / SPhos (20)K₃PO₄ (3)Toluene/H₂O1101865[8]
63-Iodo-1H-indazole2-Thiopheneboronic acidPdCl₂(dppf) (5)K₂CO₃ (2)DME851272[9]

Table 2: Synthesis of 3-Vinyl-1H-indazoles via Suzuki Coupling

Entry3-Iodo-1H-indazole DerivativeVinylboron ReagentCatalyst (mol%)BaseSolventTemp. (°C)TimeYield (%)Reference
13-Iodo-1H-indazolePinacol vinyl boronatePd(PPh₃)₄ (5-6)Na₂CO₃ (2N)1,4-Dioxane120 (MW)40 min75[5]
23-Iodo-5-nitro-1H-indazolePinacol vinyl boronatePd(PPh₃)₄ (5-6)Na₂CO₃ (2N)1,4-Dioxane120 (MW)40 min87[5]
33-Iodo-1H-indazol-5-aminePinacol vinyl boronatePd(PPh₃)₄ (5-6)Na₂CO₃ (2N)1,4-Dioxane120 (MW)40 min55[5]

Experimental Protocols

Protocol 1: Synthesis of 3-Iodo-1H-indazole

This protocol is adapted from a method described by Bocchi et al.[5][7]

Materials:

  • 1H-Indazole

  • Iodine (I₂)

  • Potassium hydroxide (KOH)

  • Dimethylformamide (DMF)

  • Saturated aqueous solution of sodium bisulfite (NaHSO₃)

  • Water

Procedure:

  • In a round-bottom flask, dissolve 1H-indazole (1.0 equiv.) in DMF.

  • To the solution, add potassium hydroxide (3.75 equiv.) and iodine (2.0 equiv.).

  • Stir the reaction mixture at room temperature for 3 hours.

  • Quench the reaction by diluting with a saturated aqueous solution of sodium bisulfite.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the collected solid with water.

  • Dry the solid under vacuum to yield 3-iodo-1H-indazole.

Protocol 2: General Procedure for Suzuki Coupling of 3-Iodo-1H-indazole

This is a general protocol and may require optimization for specific substrates.

Materials:

  • 3-Iodo-1H-indazole derivative (1.0 equiv.)

  • Aryl- or heteroarylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2-3 equiv.)

  • Solvent (e.g., 1,4-dioxane, DMF, THF, toluene, often with water as a co-solvent)

  • Inert gas (e.g., Argon or Nitrogen)

Experimental Workflow:

Suzuki_Workflow Start Start Setup Combine 3-iodo-1H-indazole, boronic acid, base, and solvent in a reaction vessel. Start->Setup Degas Degas the reaction mixture (e.g., by bubbling with Ar or N₂ for 15-30 min). Setup->Degas Add_Catalyst Add the palladium catalyst under an inert atmosphere. Degas->Add_Catalyst Heat Heat the reaction mixture to the desired temperature with stirring. Add_Catalyst->Heat Monitor Monitor the reaction progress by TLC or LC-MS. Heat->Monitor Monitor->Heat Incomplete Workup Perform aqueous workup: - Dilute with water - Extract with an organic solvent (e.g., EtOAc, CH₂Cl₂) Monitor->Workup Reaction Complete Purify Purify the crude product by column chromatography. Workup->Purify Characterize Characterize the final product (NMR, HRMS, etc.). Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Procedure:

  • To a reaction vessel, add the 3-iodo-1H-indazole derivative (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (2-3 equiv.).

  • Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1H-indazole.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently degassed system- Poor quality of reagents (boronic acid, base)- Inappropriate solvent or temperature- Use a fresh batch of catalyst or a pre-catalyst.- Ensure thorough degassing of the reaction mixture.- Use fresh, high-purity boronic acid and dry base.- Screen different solvents and temperatures. Consider microwave heating.[5]
Protodeboronation of boronic acid - Presence of excess water or protic solvents- High reaction temperature- Prolonged reaction time- Use anhydrous solvents if possible, or minimize the amount of water.- Lower the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed.
Formation of homocoupled byproducts - Slow transmetalation step- Decomposition of the palladium catalyst- Screen different ligands to accelerate transmetalation.- Use a more stable catalyst or add a ligand stabilizer.
Difficulty in purification - Close polarity of product and starting materials/byproducts- Optimize the mobile phase for column chromatography.- Consider recrystallization as an alternative purification method.

Safety Precautions

  • Palladium Catalysts: Palladium catalysts, especially on carbon, can be pyrophoric. Handle in a well-ventilated fume hood and under an inert atmosphere. Keep away from heat, sparks, and open flames.[10][11]

  • Organoboron Reagents: Boronic acids are generally stable but can be irritants. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: Many solvents used in Suzuki coupling (e.g., dioxane, DMF, toluene) are flammable and/or toxic. Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated fume hood.

  • Bases: Strong bases like potassium carbonate and potassium phosphate can be corrosive. Handle with care and avoid direct contact.

  • General: Always consult the Safety Data Sheet (SDS) for each reagent before use. Perform a thorough risk assessment before carrying out any chemical reaction.

References

Application Notes and Protocols: Heck Reaction for 3-Iodo-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis.[1][2] It facilitates the coupling of unsaturated halides (or triflates) with alkenes, proving invaluable in the synthesis of complex molecules, including pharmaceuticals and natural products.[2][3] For drug development professionals, the functionalization of heterocyclic scaffolds like indazole is of paramount importance, as these motifs are present in numerous biologically active compounds. The C-3 functionalization of the 1H-indazole core, in particular, has yielded compounds with significant therapeutic potential, including treatments for cancer and HIV.[4][5]

This application note provides a detailed protocol for the Heck reaction of 3-iodo-1H-indazole derivatives, a key step in the synthesis of 3-alkenyl-1H-indazoles. These products serve as versatile intermediates for further chemical transformations.[4] The protocols outlined below address common challenges, such as the need for N-protection of the indazole ring to prevent side reactions, and offer various conditions to optimize product yields.[4]

Quantitative Data Summary

The efficiency of the Heck reaction with 3-iodo-1H-indazole derivatives is highly dependent on the reaction conditions, including the choice of catalyst, base, solvent, and the presence or absence of a protecting group on the indazole nitrogen. The following table summarizes key quantitative data from various reported protocols.

EntryIndazole SubstrateAlkeneCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1N-SEM-3-iodoindazoleMethyl 2-acetamidoacrylatePd(OAc)₂NaHCO₃DMF125223-54[4]
2N-Boc-3-iodoindazoleMethyl acrylatePdCl₂(dppf)TEADMF50262[4]
33-Iodo-1H-indazoleMethyl acrylatePd(OAc)₂NaHCO₃DMFNot SpecifiedNot SpecifiedLow/Byproducts[4]

SEM: 2-(Trimethylsilyl)ethoxymethyl; Boc: tert-Butoxycarbonyl; dppf: 1,1'-Bis(diphenylphosphino)ferrocene; TEA: Triethylamine; TBAI: Tetrabutylammonium iodide (as phase-transfer agent).

Experimental Protocols

Below are detailed methodologies for the Heck reaction of 3-iodo-1H-indazole derivatives, with and without N-protection.

Protocol 1: Heck Reaction of N-Protected 3-Iodo-1H-Indazole

This protocol is adapted from a procedure for N-Boc-3-iodoindazole and methyl acrylate.[4]

Materials:

  • N-Boc-3-iodo-1H-indazole

  • Methyl acrylate

  • Palladium(II) chloride bis(triphenylphosphine) (PdCl₂(dppf))

  • Triethylamine (TEA)

  • Tetrabutylammonium iodide (TBAI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Boc-3-iodo-1H-indazole (1.0 equiv.), PdCl₂(dppf) (0.05 equiv.), and TBAI (1.0 equiv.).

  • Solvent and Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF. Stir the mixture until all solids are dissolved. Add triethylamine (2.0 equiv.) followed by methyl acrylate (1.5 equiv.).

  • Reaction: Heat the reaction mixture to 50°C and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 3-alkenyl-1H-indazole derivative.

Protocol 2: Heck Reaction of N-SEM Protected 3-Iodo-1H-Indazole

This protocol describes the reaction of an N-SEM protected 3-iodoindazole with an acrylate derivative.[4]

Materials:

  • N-SEM-3-iodo-1H-indazole

  • Methyl 2-acetamidoacrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Sodium bicarbonate (NaHCO₃)

  • Quaternary ammonium salt (e.g., TBAB - Tetrabutylammonium bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a Schlenk tube, combine N-SEM-3-iodo-1H-indazole (1.0 equiv.), Pd(OAc)₂ (0.05 equiv.), NaHCO₃ (2.0 equiv.), and the quaternary ammonium salt (1.0 equiv.).

  • Solvent and Reagent Addition: Add anhydrous DMF under an inert atmosphere. Add methyl 2-acetamidoacrylate (1.2 equiv.) to the mixture.

  • Reaction: Seal the tube and heat the reaction mixture to 125°C for 2 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo. Purify the residue by flash column chromatography on silica gel.

Visualizations

General Heck Reaction Workflow

The following diagram illustrates the general experimental workflow for the Heck reaction of 3-iodo-1H-indazole derivatives.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 3-Iodo-1H-Indazole Derivative + Alkene Heating Heating (50-125 °C) Reactants->Heating Mix Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Catalyst->Heating Base Base (e.g., NaHCO₃, TEA) Base->Heating Solvent Anhydrous Solvent (e.g., DMF) Solvent->Heating Extraction Aqueous Work-up (Extraction) Heating->Extraction Reaction Completion Drying Drying of Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure 3-Alkenyl-1H-Indazole Purification->Product

Caption: General workflow for the Heck reaction of 3-iodo-1H-indazole derivatives.

Catalytic Cycle of the Heck Reaction

The following diagram outlines the key steps in the catalytic cycle of the Heck reaction.

Heck_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)-X L_n OxAdd->PdII_Aryl Coordination Alkene Coordination PdII_Aryl->Coordination Alkene Migratory_Insertion Syn-Migratory Insertion Coordination->Migratory_Insertion Beta_Hydride Beta-Hydride Elimination Migratory_Insertion->Beta_Hydride Product_Complex [Alkene-Pd(II)-H] Complex Beta_Hydride->Product_Complex Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd0 Product_Complex->Reductive_Elimination Base Product_Release Product Release Product_Complex->Product_Release Product Coupled Product Product_Release->Product

Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.

References

Application Notes and Protocols: The Use of 3-Iodo-6-methyl-5-nitro-1H-indazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-6-methyl-5-nitro-1H-indazole is a highly functionalized heterocyclic compound that serves as a valuable building block in the synthesis of complex organic molecules for medicinal chemistry. Its indazole core is a well-established pharmacophore present in numerous biologically active compounds, including several approved kinase inhibitors. The presence of an iodine atom at the 3-position makes it an ideal substrate for various transition metal-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse substituents. The nitro group at the 5-position and the methyl group at the 6-position offer additional points for modification and influence the electronic properties and steric profile of the molecule, which can be crucial for tuning biological activity and pharmacokinetic properties.

While this compound is recognized as a key intermediate, specific biological activity data for its direct derivatives are not extensively reported in publicly available literature. However, its close structural analog, 3-iodo-6-nitro-1H-indazole, is a key precursor in the synthesis of Axitinib, a potent FDA-approved tyrosine kinase inhibitor. This relationship underscores the significant potential of this compound in the discovery of novel kinase inhibitors. These application notes will provide a comprehensive overview of its synthetic utility and protocols for its application in drug discovery, using the synthesis of Axitinib analogs as a guiding example.

Synthetic Applications

The chemical architecture of this compound allows for a variety of chemical transformations to generate diverse libraries of compounds for biological screening. The key reactive sites are the iodo group at the C3 position and the nitro group at the C5 position.

1. Palladium-Catalyzed Cross-Coupling Reactions: The C-I bond is highly amenable to forming new carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or vinyl groups.

  • Heck Coupling: Reaction with alkenes to form substituted olefins.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Stille Coupling: Reaction with organostannanes.

2. Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized through various reactions such as acylation, sulfonylation, or reductive amination.

The general workflow for utilizing this compound in the synthesis of a potential kinase inhibitor is depicted below.

G A This compound B Cross-Coupling Reaction (e.g., Suzuki, Heck) A->B C Reduction of Nitro Group B->C D Further Functionalization (e.g., Amide Coupling) C->D E Final Kinase Inhibitor Candidate D->E

Caption: Synthetic workflow for generating kinase inhibitor candidates.

Exemplary Application: Synthesis of Axitinib Analogs

Axitinib is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs). Its synthesis involves the coupling of an indazole core with a substituted pyridine moiety. An analogous approach can be applied to this compound to generate novel Axitinib analogs.

Quantitative Data of Representative Indazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of Axitinib and hypothetical data for a potential analog derived from this compound to illustrate the expected outcomes of a screening campaign.

CompoundTarget KinaseIC50 (nM)Reference
AxitinibVEGFR10.1[1]
VEGFR20.2[1]
VEGFR30.1-0.3[1]
PDGFRβ1.6[1]
c-Kit1.7[1]
Hypothetical Analog 1 VEGFR21.5N/A
Hypothetical Analog 2 KDR5.2N/A

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Nitrogen or Argon atmosphere

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture (1,4-dioxane/water) to the flask.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Combine Indazole, Boronic Acid, Base B Inert Atmosphere A->B C Add Degassed Solvent B->C D Add Palladium Catalyst C->D E Heat and Stir (4-12h) D->E F Monitor by TLC/LC-MS E->F G Cool and Extract F->G H Dry and Concentrate G->H I Column Chromatography H->I

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Protocol 2: Reduction of the Nitro Group

This protocol outlines the reduction of a 5-nitroindazole derivative to the corresponding 5-aminoindazole.

Materials:

  • 5-Nitroindazole derivative

  • Reducing agent (e.g., Iron powder, 5.0 equivalents)

  • Solvent (e.g., Ethanol/Water, 4:1)

  • Ammonium chloride (1.0 equivalent)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Suspend the 5-nitroindazole derivative in the ethanol/water solvent mixture in a round-bottom flask.

  • Add ammonium chloride and iron powder to the suspension.

  • Heat the mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Extract the residue with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the 5-aminoindazole derivative.

Protocol 3: In Vitro Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Target kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent)

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a microplate, add the kinase assay buffer.

  • Add the test compound solution to the wells.

  • Add the target kinase enzyme to the wells and incubate for a short period (e.g., 10 minutes) at room temperature.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction at the optimal temperature (e.g., 30 °C or 37 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Incubate for the recommended time to allow the detection signal to develop.

  • Measure the signal (luminescence, fluorescence) using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

G cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Detection and Analysis A Prepare Compound Dilutions B Add Buffer and Compound to Plate A->B C Add Kinase Enzyme B->C D Initiate with ATP/Substrate C->D E Incubate D->E F Add Detection Reagent E->F G Measure Signal F->G H Calculate IC50 G->H

Caption: Workflow for an in vitro kinase inhibition assay.

Signaling Pathway Context: VEGFR Inhibition

Derivatives of this compound are expected to target protein kinases involved in cancer cell proliferation and angiogenesis. A primary example is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is crucial for tumor angiogenesis. Inhibition of VEGFRs can block the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen.

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Indazole-based Inhibitor Inhibitor->VEGFR

Caption: Simplified VEGFR signaling pathway and the point of inhibition.

Conclusion

This compound represents a versatile and valuable starting material for the synthesis of novel kinase inhibitors. Its strategic functionalization allows for the exploration of chemical space around a privileged indazole core. While direct biological data for its derivatives is sparse, the successful development of structurally related compounds like Axitinib provides a strong rationale and a clear roadmap for its use in drug discovery programs. The provided protocols offer a solid foundation for researchers to synthesize and evaluate new chemical entities based on this promising scaffold.

References

Application of 3-Iodo-6-methyl-5-nitro-1H-indazole in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

3-Iodo-6-methyl-5-nitro-1H-indazole is a highly functionalized heterocyclic compound that serves as a versatile building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its unique arrangement of an iodinated pyrazole ring fused to a nitrated and methylated benzene ring makes it an attractive scaffold for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[1] The indazole core is a well-established pharmacophore in a number of approved kinase inhibitor drugs, and the specific substituents of this compound offer multiple points for chemical modification to achieve potent and selective inhibition of various kinases.

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of kinase inhibitors, targeting researchers, scientists, and drug development professionals.

Key Synthetic Transformations and Applications

The strategic placement of the iodo, methyl, and nitro groups on the indazole core allows for a variety of chemical transformations to generate diverse libraries of potential kinase inhibitors. The primary synthetic strategies revolve around two key functional groups: the iodo group at the 3-position and the nitro group at the 5-position.

1. Cross-Coupling Reactions at the C3-Position:

The iodine atom at the C3-position is a prime handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These reactions enable the introduction of a wide range of aryl, heteroaryl, and amino substituents, which are crucial for modulating the binding affinity and selectivity of the resulting kinase inhibitors. For instance, the indazole core of the approved kinase inhibitor Axitinib is substituted at the 3-position with a vinyl pyridine moiety, a transformation that can be achieved via a Heck coupling.[2]

2. Modification of the 5-Nitro Group:

The 5-nitro group can be readily reduced to a 5-amino group. This amino functionality serves as a key intermediate for further derivatization. For example, it can be acylated, alkylated, or used in condensation reactions to introduce additional pharmacophoric features. The synthesis of the multi-targeted kinase inhibitor Pazopanib, for instance, involves the reduction of a nitro-indazole precursor to an amino-indazole, which is then coupled with a pyrimidine derivative.[3]

Experimental Protocols

The following protocols are generalized procedures for the key transformations of this compound in the context of kinase inhibitor synthesis. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Reduction of the 5-Nitro Group

This protocol describes the reduction of the 5-nitro group of this compound to form 5-amino-3-iodo-6-methyl-1H-indazole, a key intermediate for further functionalization.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Tetrahydrofuran (THF)

  • Diatomaceous earth

Procedure:

  • Dissolve this compound in a mixture of ethanol and an aqueous solution of ammonium chloride.

  • Add iron powder to the mixture.

  • Heat the reaction mixture to 50 °C and agitate for 2-8 hours, monitoring the reaction progress by HPLC. If the reaction is incomplete after 8 hours, additional iron powder can be added.

  • Upon completion, cool the mixture to room temperature and add THF.

  • Stir the mixture for 1 hour and then filter through a pad of diatomaceous earth.

  • Rinse the filter cake with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dilute the concentrate with water and stir for 1 hour to precipitate the product.

  • Filter the solid, wash with heptanes, and dry under vacuum to yield 5-amino-3-iodo-6-methyl-1H-indazole.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C3-Position

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a boronic acid or ester to introduce an aryl or heteroaryl moiety at the C3-position.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid/ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane, Toluene, DMF)

  • Water

Procedure:

  • To a reaction vessel, add this compound, the aryl/heteroaryl boronic acid/ester (1.1-1.5 equivalents), the palladium catalyst (0.05-0.1 equivalents), and the base (2-3 equivalents).

  • Degas the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent and water.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl/heteroaryl-6-methyl-5-nitro-1H-indazole.

Data Presentation

Kinase InhibitorTarget Kinase(s)IC₅₀ (nM)Reference
Pazopanib VEGFR-110[4]
VEGFR-230[4]
VEGFR-347[4]
PDGFR-α84[4]
PDGFR-β69[4]
c-Kit74[4]
Axitinib VEGFR-10.1[5]
VEGFR-20.2[5]
VEGFR-30.1-0.3[5]
PDGFRβ1.6[6]
c-Kit1.7[6]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate a key signaling pathway targeted by indazole-based kinase inhibitors and a general experimental workflow for their synthesis and evaluation.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds to PLCg PLCγ VEGFR->PLCg RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K Pazopanib Pazopanib / Axitinib (Indazole-based Inhibitor) Pazopanib->VEGFR Inhibits PKC PKC PLCg->PKC RAF RAF PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Angiogenesis

Caption: VEGFR signaling pathway targeted by indazole-based kinase inhibitors.

Kinase_Inhibitor_Workflow Start This compound Reaction1 Reduction of Nitro Group (e.g., Fe/NH4Cl) Start->Reaction1 Reaction2 Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->Reaction2 Intermediate1 5-Amino-3-iodo-6-methyl-1H-indazole Reaction1->Intermediate1 Reaction3 Further Derivatization Intermediate1->Reaction3 Library Library of Kinase Inhibitor Candidates Reaction2->Library Reaction3->Library Screening Kinase Activity Screening (IC50 Determination) Library->Screening Lead Lead Compound Identification Screening->Lead

Caption: General workflow for synthesis and screening of kinase inhibitors.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The presence of strategically positioned functional groups allows for the application of a wide range of modern synthetic methodologies to generate diverse chemical libraries. By targeting well-validated signaling pathways, such as the VEGFR pathway, novel inhibitors with potential therapeutic applications can be developed. The protocols and data presented herein provide a foundation for researchers to explore the potential of this promising chemical scaffold in the ongoing quest for new and effective cancer therapies.

References

Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently appearing in therapeutic drugs.[1][2][3][4][5] The synthesis of N-alkylated indazoles is a critical step in the development of these compounds. However, the presence of two nucleophilic nitrogen atoms (N-1 and N-2) in the indazole ring often leads to the formation of a mixture of regioisomers, posing significant challenges in synthesis and purification.[1][2][5][6]

This document provides detailed experimental protocols for the regioselective N-1 and N-2 alkylation of indazoles, supported by quantitative data and workflow diagrams to guide researchers in achieving desired outcomes. The regioselectivity of these reactions is highly dependent on the choice of base, solvent, alkylating agent, and the electronic and steric properties of substituents on the indazole ring.[1][3]

Factors Influencing Regioselectivity

The alkylation of indazoles can be directed towards either the N-1 or N-2 position by carefully selecting the reaction conditions. The outcome is often a result of a delicate interplay between kinetic and thermodynamic control. The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer.[1][3][6] This intrinsic stability can be leveraged to favor the formation of N-1 alkylated products under conditions that allow for equilibration.[1][3]

G cluster_0 Indazole Alkylation Workflow Indazole Indazole Substrate Reaction Reaction Conditions (Temp, Time) Indazole->Reaction Base Base Selection (e.g., NaH, K2CO3, Cs2CO3) Base->Reaction Solvent Solvent Choice (e.g., THF, DMF) Solvent->Reaction AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->Reaction Workup Workup & Purification (Chromatography) Reaction->Workup N1_Product N-1 Alkylated Indazole Workup->N1_Product N2_Product N-2 Alkylated Indazole Workup->N2_Product

Caption: General experimental workflow for the N-alkylation of indazoles.

Protocol 1: Selective N-1 Alkylation (Thermodynamic Control)

This protocol is optimized for achieving high regioselectivity for the N-1 position. The combination of sodium hydride (NaH) as a base and tetrahydrofuran (THF) as a solvent has proven to be a robust system for favoring the formation of the thermodynamically more stable N-1 alkylated indazole.[1][2][3] This method is particularly effective for indazoles with C-3 substituents like carboxymethyl, tert-butyl, and acetyl groups, often yielding >99% N-1 selectivity.[1][2][3]

Detailed Experimental Protocol:
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (concentration typically 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indazole is often observed.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated indazole.

Quantitative Data for N-1 Alkylation
Indazole SubstrateAlkylating AgentBase/SolventTemp (°C)N-1:N-2 RatioYield (%)Reference
3-COMe-1H-indazolen-pentyl bromideNaH / THFRT to 50>99 : 189[1]
3-tert-butyl-1H-indazolen-pentyl bromideNaH / THFRT to 50>99 : 191[1]
5-bromo-3-CO₂Me-1H-indazoleEthyl TosylateCs₂CO₃ / DMF90>99 : 1 (N-1)>90[5]
1H-indazole-3-carbonitrileIsobutyl BromideNaH / THF50>95 : 5 (N-1)85[6]

Protocol 2: Selective N-2 Alkylation

Achieving selectivity for the N-2 position often requires conditions that favor kinetic control or specific catalytic systems. Substituents at the C-7 position of the indazole ring, such as nitro (NO₂) or carboxylate (CO₂Me), can sterically hinder the N-1 position and direct alkylation to N-2, even under NaH/THF conditions.[1][3][4] Additionally, specific methods have been developed to furnish N-2 isomers with high selectivity.

Method A: Triflic Acid (TfOH) Catalyzed Alkylation with Diazo Compounds

A modern and highly selective method for N-2 alkylation involves the reaction of indazoles with diazo compounds in the presence of a catalytic amount of triflic acid (TfOH). This metal-free system provides excellent yields and high N-2 regioselectivity (N-2/N-1 up to 100/0).[7]

  • Preparation: To a solution of the 1H-indazole (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv).

  • Catalyst Addition: Add triflic acid (TfOH, 0.1-0.2 equiv) dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous phase with DCM.

  • Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography to yield the pure N-2 alkylated product.

Method B: Mitsunobu Reaction

The Mitsunobu reaction provides a strong preference for the formation of the N-2 regioisomer. For instance, the alkylation of methyl 1H-indazole-3-carboxylate with n-pentanol under Mitsunobu conditions resulted in an N-1:N-2 ratio of 1:2.5.[1][4]

  • Preparation: Dissolve the 1H-indazole (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude mixture directly by flash column chromatography to separate the N-1 and N-2 isomers.

Quantitative Data for N-2 Alkylation
Indazole SubstrateAlkylating Agent/MethodBase/Solvent/CatalystTemp (°C)N-1:N-2 RatioYield (%)Reference
7-NO₂-1H-indazolen-pentyl bromideNaH / THFRT to 504 : 9688[1]
7-CO₂Me-1H-indazolen-pentyl bromideNaH / THFRT to 50<1 : 9994[1]
1H-indazoleEthyl diazoacetateTfOH / DCMRT0 : 10095[7]
Methyl 1H-indazole-3-carboxylaten-pentanol (Mitsunobu)PPh₃, DIAD / THF0 to RT1 : 2.558 (N-2), 20 (N-1)[1][4]

Protocol 3: Alkylation with Mixed Regioselectivity

In some cases, particularly when using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF), the alkylation of indazoles results in a mixture of N-1 and N-2 isomers.[8] While not ideal for selectivity, this method is straightforward and can be useful if the isomers are easily separable.

Detailed Experimental Protocol:
  • Preparation: Suspend the 1H-indazole (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃, 1.1-2.0 equiv) in anhydrous DMF.

  • Alkylation: Add the alkyl halide (1.1 equiv) to the suspension.

  • Reaction: Stir the mixture at room temperature or heat as required (e.g., overnight).

  • Workup: Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Separate the N-1 and N-2 regioisomers using flash column chromatography.

Quantitative Data for Mixed Regioselectivity
Indazole SubstrateAlkylating AgentBase/SolventN-1:N-2 RatioTotal Yield (%)Reference
6-fluoro-1H-indazole4-methoxybenzyl chlorideK₂CO₃ / DMF~1 : 151.6 (combined)[8]
5-CO₂Me-1H-indazole4-tert-butylbenzyl bromideK₂CO₃ / DMF~1 : 1Not specified[8]
5-bromo-3-CO₂Me-1H-indazoleMethyl iodideK₂CO₃ / DMF53 : 4784 (combined)[5]

Visualization of Selectivity Factors

The regiochemical outcome of indazole alkylation is a balance of several factors. Steric hindrance at N-1 (e.g., from a C-7 substituent) favors N-2 attack. Electronic effects of substituents also play a crucial role. Conditions allowing for thermodynamic equilibration favor the more stable N-1 product, while kinetically controlled reactions can lead to the N-2 product.

G cluster_n1 N-1 Pathway cluster_n2 N-2 Pathway IndazoleAnion Indazole Anion N1_Product N-1 Alkyl Indazole (Thermodynamically Favored) IndazoleAnion->N1_Product Thermodynamic Control N2_Product N-2 Alkyl Indazole (Kinetically Favored) IndazoleAnion->N2_Product Kinetic Control Conditions_N1 Conditions: - NaH / THF - High Temp - Equilibration Conditions_N1->N1_Product Factors_N1 Driving Factors: - Higher Product Stability Factors_N1->N1_Product Conditions_N2 Conditions: - Mitsunobu - TfOH/Diazo - Low Temp Conditions_N2->N2_Product Factors_N2 Driving Factors: - Steric Hindrance at N-1 - Softer Electrophiles Factors_N2->N2_Product

Caption: Factors governing N-1 vs. N-2 regioselectivity in indazole alkylation.

References

Application Notes and Protocols for the Characterization of 3-Iodo-6-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed methodologies for the analytical characterization of 3-Iodo-6-methyl-5-nitro-1H-indazole (CAS No. 1000343-55-4), a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are designed to ensure accurate identification, purity assessment, and structural elucidation.

Physicochemical Properties

PropertyValue
Molecular Formula C₈H₆IN₃O₂
Molecular Weight 303.06 g/mol [1]
Appearance Expected to be a solid
CAS Number 1000343-55-4[1]

Analytical Characterization Workflow

The following diagram outlines the comprehensive workflow for the structural and purity analysis of this compound.

G cluster_0 Synthesis & Purification cluster_1 Analytical Characterization cluster_2 Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HPLC Purity Assessment (HPLC) Purification->HPLC MS Molecular Weight Confirmation (Mass Spectrometry) Purification->MS NMR Structural Elucidation (NMR Spectroscopy) Purification->NMR Data_Analysis Data Interpretation and Structural Confirmation HPLC->Data_Analysis MS->Data_Analysis NMR->Data_Analysis Reporting Certificate of Analysis Generation Data_Analysis->Reporting

Figure 1: Overall workflow for the characterization of the target compound.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

HPLC is a crucial technique for determining the purity of this compound. A reverse-phase method is typically employed.

Experimental Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Record the chromatogram.

    • The purity is determined by calculating the percentage area of the main peak relative to the total area of all peaks.

ParameterExemplary Value
Retention Time (t_R_) 5-10 minutes (highly dependent on the specific gradient)
Purity >95% (typical for research-grade material)

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is employed to confirm the molecular weight and elemental composition of the synthesized compound. High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose.

Experimental Protocol
  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation and Conditions:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

    • Mass Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis:

    • Acquire the mass spectrum.

    • Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

    • Compare the experimentally determined exact mass with the calculated theoretical mass.

Ion AdductCalculated m/z
[M+H]⁺ 303.9577
[M+Na]⁺ 325.9397
[M-H]⁻ 301.9432

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of this compound, providing detailed information about the connectivity and chemical environment of each atom.

Experimental Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Transfer the solution to an NMR tube.

  • Instrumentation and Conditions:

    • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Experiments: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for more detailed structural assignment.

    • Temperature: 25 °C.

  • Data Analysis:

    • Acquire and process the NMR spectra.

    • Assign the chemical shifts (δ) in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., TMS).

    • Analyze the integration of proton signals and the coupling constants (J) in Hertz (Hz) to determine the number of protons and their neighboring relationships.

Expected NMR Data (in DMSO-d₆)
¹H NMR Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-4~8.0-8.2s1HAromatic CH
H-7~7.6-7.8s1HAromatic CH
CH₃~2.5-2.7s3HMethyl
NH~13.0-14.0br s1HIndazole NH
¹³C NMR Chemical Shift (δ, ppm)Assignment
C-3~90-100C-I
C-3a~140-145Quaternary C
C-4~120-125Aromatic CH
C-5~145-150C-NO₂
C-6~130-135C-CH₃
C-7~115-120Aromatic CH
C-7a~140-145Quaternary C
CH₃~15-20Methyl

Interrelation of Analytical Techniques

The following diagram illustrates how the information from different analytical techniques is integrated for a comprehensive characterization of the molecule.

G cluster_0 Analytical Techniques cluster_1 Information Obtained cluster_2 Final Confirmation HPLC HPLC Purity Purity (%) HPLC->Purity MS Mass Spectrometry MW Molecular Weight (g/mol) MS->MW NMR NMR Spectroscopy (¹H, ¹³C) Structure Molecular Structure (Connectivity) NMR->Structure Confirmation This compound (Identity, Purity, Structure) Purity->Confirmation MW->Confirmation Structure->Confirmation

Figure 2: Logical relationship of analytical methods for compound confirmation.

Disclaimer: The quantitative data presented in the tables are exemplary and based on typical values for similar compounds. Actual experimental results may vary depending on the specific instrumentation and conditions used. It is recommended to acquire experimental data for the specific batch of this compound being analyzed.

References

Troubleshooting & Optimization

Technical Support Center: Iodination of 6-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the iodination of 6-methyl-5-nitro-1H-indazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during this synthetic step.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the iodination of 6-methyl-5-nitro-1H-indazole?

The primary product expected from the iodination of 6-methyl-5-nitro-1H-indazole is 3-iodo-6-methyl-5-nitro-1H-indazole . The C3 position of the indazole ring is highly susceptible to electrophilic substitution, leading to regioselective iodination at this site.[1][2]

Q2: What are the common reagents and conditions for this iodination?

A widely used method for the iodination of indazoles involves the use of molecular iodine (I₂) in the presence of a base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][3][4] Another common reagent is N-iodosuccinimide (NIS), typically used under basic conditions.[2]

Q3: What are the potential side products in this reaction?

While the reaction is generally regioselective for the C3 position, several side products could potentially form depending on the reaction conditions. These may include:

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of 6-methyl-5-nitro-1H-indazole in the final product mixture.

  • Di-iodinated Products: Although less common for this specific substrate, over-iodination could potentially lead to the formation of di-iodo-6-methyl-5-nitro-1H-indazole. The positions for a second iodination are not well-documented for this substrate and would likely be minor.

  • N-Iodinated Intermediates/Products: While C-iodination is thermodynamically favored, transient N-iodinated species could form.

  • Degradation Products: Harsh reaction conditions (e.g., high temperatures, prolonged reaction times) could lead to the degradation of the starting material or product. The nitro group is generally stable under these conditions, but its degradation is a remote possibility.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] By comparing the spot or peak of the starting material with the newly formed product spot/peak, one can determine the extent of the reaction and identify the presence of any significant byproducts.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired 3-iodo product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Insufficient amount of iodinating agent or base. 4. Poor quality of reagents or solvent.1. Increase reaction time and monitor by TLC/HPLC until the starting material is consumed. 2. Optimize the reaction temperature. For I₂/KOH in DMF, the reaction is typically run at room temperature.[4] 3. Use a slight excess of the iodinating agent and ensure at least a stoichiometric amount of base is present. 4. Use freshly distilled/dried solvents and high-purity reagents.
Presence of significant amounts of unreacted starting material 1. Short reaction time. 2. Inadequate activation of iodine.1. Extend the reaction duration. 2. Ensure the base is fully dissolved and the mixture is homogeneous to facilitate the formation of the active iodinating species.
Formation of multiple unidentified spots/peaks (potential side products) 1. Reaction temperature is too high, leading to degradation. 2. Excess of iodinating agent leading to over-iodination. 3. Presence of impurities in the starting material.1. Conduct the reaction at a lower temperature. 2. Use a controlled stoichiometry of the iodinating agent (e.g., 1.1-1.5 equivalents). 3. Purify the starting 6-methyl-5-nitro-1H-indazole before the iodination step.
Difficulty in isolating the pure product 1. Co-elution of the product with side products during chromatography. 2. Product precipitation with impurities.1. Optimize the solvent system for column chromatography to achieve better separation. 2. Consider recrystallization from an appropriate solvent system to purify the crude product.

Experimental Protocols

Protocol 1: Iodination using Iodine and Potassium Hydroxide

This protocol is adapted from general procedures for the C3 iodination of indazoles.[2][4]

  • Preparation: In a round-bottom flask, dissolve 6-methyl-5-nitro-1H-indazole (1.0 eq) in anhydrous DMF.

  • Reagent Addition: To the stirred solution, add potassium hydroxide (2.0-2.5 eq) and stir until it dissolves. Then, add a solution of iodine (1.1-1.5 eq) in DMF dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into a beaker of ice-water. The crude product should precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash with water, and then a minimal amount of cold ethanol or isopropanol. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Data Presentation

Table 1: Summary of a Typical Iodination Reaction of 6-methyl-5-nitro-1H-indazole

ParameterValueReference
Starting Material 6-methyl-5-nitro-1H-indazoleN/A
Iodinating Agent Iodine (I₂)[2][3][4]
Base Potassium Hydroxide (KOH)[2][4]
Solvent N,N-Dimethylformamide (DMF)[2][3][4]
Temperature Room Temperature[4]
Typical Yield of this compound >85% (expected based on similar reactions)[3]
Major Side Products Unreacted Starting MaterialInferred
Minor/Potential Side Products Di-iodinated speciesInferred

Visualizations

Diagram 1: Iodination Reaction Pathway

Iodination_Pathway SM 6-methyl-5-nitro-1H-indazole Reagents + I₂ / Base (e.g., KOH) in DMF SM->Reagents Product This compound Reagents->Product

Caption: Iodination of 6-methyl-5-nitro-1H-indazole.

Diagram 2: Troubleshooting Logic for Low Product Yield

Troubleshooting_Yield Start Low Yield of Desired Product Check_Completion Check Reaction Completion (TLC/HPLC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Action_Time Increase Reaction Time Incomplete->Action_Time Check_Conditions Review Reaction Conditions Complete->Check_Conditions Poor_Reagents Poor Reagent/Solvent Quality Check_Conditions->Poor_Reagents Quality? Wrong_Stoichiometry Incorrect Stoichiometry Check_Conditions->Wrong_Stoichiometry Amounts? Action_Reagents Use Pure Reagents/Solvents Poor_Reagents->Action_Reagents Action_Stoichiometry Adjust Reagent Amounts Wrong_Stoichiometry->Action_Stoichiometry

Caption: Troubleshooting workflow for low product yield.

Diagram 3: Potential Side Product Formation Pathways

Side_Products cluster_main Main Reaction cluster_side Side Reactions SM 6-methyl-5-nitro-1H-indazole Product This compound SM->Product + I₂ / Base Degradation Degradation Products (if harsh conditions) SM->Degradation High Temp / Long Time DiIodo Di-iodinated Product (minor) Product->DiIodo + I₂ (excess)

Caption: Potential main and side reaction pathways.

References

Technical Support Center: Purification of 3-Iodo-6-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 3-iodo-6-methyl-5-nitro-1H-indazole by chromatography. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic purification of this compound.

Problem Potential Cause Recommended Solution
No compound eluting from the column The compound may have decomposed on the silica gel.Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If decomposition is observed, consider using deactivated silica gel, alumina, or switching to a reverse-phase chromatography method.[1]
The solvent system is not polar enough to elute the compound.If your compound is highly polar, it may not move from the baseline. Try a more polar solvent system. For very polar compounds, solvent systems containing ammonia or other modifiers might be necessary.[1]
The compound came off in the solvent front.Always check the first few fractions, especially if you suspect your compound is less polar than anticipated or if the initial solvent polarity was too high.
Poor separation of the desired product from impurities The solvent system is not optimized.A good starting point for solvent selection is to find a system where the desired compound has an Rf of approximately 0.2-0.4 on a TLC plate.[1] For difficult separations, a solvent gradient may be necessary.
Co-eluting impurities with similar polarity.Consider using a different stationary phase (e.g., alumina, C18 reverse-phase) or a different solvent system to alter the selectivity of the separation.
Column overloading.Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be a small fraction of the mass of the stationary phase.
Streaking or tailing of the compound band on the column and TLC The compound is interacting too strongly with the acidic silica gel.Deactivate the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine in the eluent.[2] Alternatively, use a different adsorbent like alumina.
The sample is not fully dissolved in the mobile phase.Ensure the sample is completely dissolved before loading it onto the column. If solubility is an issue, consider a dry loading technique.
Product fractions are very dilute The compound is eluting over a large number of fractions.If there are no impurities eluting at a lower Rf, you can try increasing the polarity of the eluent once the compound starts to elute to speed up its passage through the column.[1]
Unexpected colored bands on the column Potential degradation of the nitro-containing compound.Nitroaromatic compounds can sometimes be unstable. Minimize exposure to light and strong acids or bases during purification. If degradation is suspected, analyze the colored fractions to identify the byproduct.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system for the purification of this compound on silica gel?

A1: Based on the purification of similar nitro-indazole compounds, a good starting point for a mobile phase is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane. A patent describing the purification of 3-iodo-6-nitroindazole used a mixture of ethyl acetate in methylene chloride.[3] It is crucial to first perform thin-layer chromatography (TLC) with various solvent ratios to find the optimal conditions where your target compound has an Rf value between 0.2 and 0.4.[1][4]

Q2: My compound seems to be unstable on silica gel. What are my alternatives?

A2: If you observe degradation of your compound on silica gel, you have several options. You can try deactivating the silica gel by preparing a slurry with your mobile phase containing 1-3% triethylamine.[2] Alternatively, you can use a different stationary phase such as alumina or Florisil.[1] Reverse-phase chromatography on C18-functionalized silica is another excellent option for purifying polar or sensitive compounds.[5]

Q3: What are the likely impurities I need to separate from this compound?

A3: Potential impurities can arise from the synthetic route. These may include:

  • Unreacted starting materials: Depending on the synthetic step, this could be 6-methyl-5-nitro-1H-indazole or 3-iodo-6-methyl-1H-indazole.

  • Regioisomers: Nitration of 3-iodo-6-methyl-1H-indazole could potentially lead to the formation of other nitro-isomers.

  • De-iodinated product: The iodo group can sometimes be labile, leading to the formation of 6-methyl-5-nitro-1H-indazole as an impurity.[6]

Q4: How can I visualize the spots on a TLC plate if my compound is not UV active?

A4: While indazole derivatives are typically UV active, if you need an alternative visualization method, you can use an iodine chamber. Placing the developed TLC plate in a sealed container with a few crystals of iodine will cause most organic compounds to appear as brown spots.[7]

Q5: Should I use isocratic or gradient elution for my column?

A5: For simple separations where the impurities are well-separated from the product on the TLC plate, isocratic elution (using a constant solvent composition) is sufficient. For more complex mixtures with closely eluting impurities, a gradient elution (gradually increasing the polarity of the mobile phase) will likely provide a better separation.[2]

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is a general guideline and should be optimized based on TLC analysis of your specific reaction mixture.

1. Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents for mobile phase (e.g., Hexanes, Ethyl Acetate)

  • Glass column with a stopcock

  • Sand

  • Collection tubes

  • TLC plates, chamber, and UV lamp

2. Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system will give the desired product an Rf of ~0.3.

  • Column Packing:

    • Secure the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica gel.

    • Drain the solvent until the sample is absorbed onto the silica.

    • Carefully add a small amount of the mobile phase, ensuring not to disturb the top layer.

  • Elution:

    • Fill the column with the mobile phase.

    • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in test tubes.

    • Monitor the elution by TLC to identify the fractions containing the purified product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)

For higher purity requirements or more challenging separations, preparative HPLC can be employed.

1. Materials:

  • Crude this compound, pre-purified by flash chromatography if necessary.

  • HPLC-grade solvents (e.g., Acetonitrile, Water).

  • Preparative HPLC system with a suitable column (e.g., C18).

  • Fraction collector.

2. Procedure:

  • Analytical Method Development: Develop a separation method on an analytical HPLC system to determine the optimal mobile phase composition (isocratic or gradient) and column type.

  • System Preparation:

    • Equilibrate the preparative HPLC column with the initial mobile phase conditions.

    • Ensure the system is free of leaks and the baseline is stable.

  • Sample Preparation and Injection:

    • Dissolve the sample in the mobile phase or a compatible solvent.

    • Filter the sample solution through a 0.45 µm filter.

    • Inject the sample onto the column.

  • Chromatography and Fraction Collection:

    • Run the preparative HPLC method.

    • Use the fraction collector to collect the eluent corresponding to the peak of the desired product.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvents, which may involve lyophilization if water is a major component of the mobile phase.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials reaction Chemical Reaction start->reaction crude Crude Product reaction->crude tlc TLC Analysis crude->tlc column Column Chromatography tlc->column fractions Collect Fractions column->fractions analysis Analyze Fractions (TLC/HPLC) fractions->analysis combine Combine Pure Fractions analysis->combine evaporate Solvent Evaporation combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: A general workflow for the synthesis and purification of this compound.

troubleshooting_logic start Purification Issue Encountered q1 Is the compound eluting? start->q1 a1_yes Poor Separation q1->a1_yes Yes a1_no No Elution q1->a1_no No q2_poor_sep Optimize Solvent System (TLC) a1_yes->q2_poor_sep q2_no_elution Increase Solvent Polarity a1_no->q2_no_elution q3_stability Compound Unstable on Silica? q2_no_elution->q3_stability a3_yes Use Deactivated Silica/Alumina or Reverse Phase q3_stability->a3_yes Yes a3_no Check for Overloading q3_stability->a3_no No

Caption: A decision tree for troubleshooting common chromatography problems.

References

Overcoming poor solubility of 3-Iodo-6-methyl-5-nitro-1H-indazole in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-iodo-6-methyl-5-nitro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and use of this compound, with a primary focus on overcoming its poor solubility in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a substituted indazole derivative. Its structure, featuring an iodo, a methyl, and a nitro group, makes it a valuable intermediate in organic synthesis. It is frequently utilized in medicinal chemistry, particularly in the development of kinase inhibitors for therapeutic applications.

Q2: Why is this compound poorly soluble in many common organic solvents?

A2: The poor solubility of this compound can be attributed to its rigid heterocyclic structure, the presence of a polar nitro group, and the potential for intermolecular hydrogen bonding involving the indazole N-H. These factors can lead to a high crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur.

Q3: What are the initial recommended solvents for dissolving this compound?

A3: Based on the polarity and functional groups of the molecule, highly polar aprotic solvents are recommended as a starting point. These include Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

Q4: Are there any known safety precautions for handling this compound?

A4: Yes, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. Refer to the material safety data sheet (MSDS) for comprehensive safety information.

Troubleshooting Guide: Overcoming Poor Solubility

This guide provides a systematic approach to address solubility challenges with this compound.

Issue 1: The compound does not dissolve in the chosen solvent at room temperature.

Initial Steps:

  • Solvent Selection: Ensure you are using an appropriate solvent. Refer to the estimated solubility data in Table 1.

  • Increase Mixing: Vigorously vortex or stir the solution for an extended period (e.g., 15-30 minutes).

Advanced Troubleshooting:

  • Sonication: Use a bath sonicator to provide mechanical energy to break up solid particles and enhance dissolution.

  • Gentle Heating: Warm the solution gently (e.g., to 30-40°C). Be cautious, as excessive heat may cause degradation. Always monitor for any color change, which might indicate decomposition.

  • Co-solvency: If using a less polar solvent, add a small percentage of a highly polar aprotic solvent in which the compound is more soluble (e.g., add 5-10% DMSO to a solution in Dichloromethane).

Issue 2: The compound precipitates out of solution over time.
  • Supersaturation: The initial dissolution may have created a supersaturated solution. Try preparing a slightly more dilute solution.

  • Temperature Fluctuation: Ensure the storage temperature is stable. A decrease in temperature can cause precipitation.

  • Solvent Evaporation: Store the solution in a tightly sealed container to prevent solvent evaporation, which would increase the concentration and potentially lead to precipitation.

Issue 3: The compound needs to be dissolved in a less polar solvent for a reaction, but it is insoluble.
  • Co-solvent System: Prepare a concentrated stock solution in a solvent with high solubility (e.g., DMSO) and add it dropwise to the reaction mixture, ensuring the final concentration of the co-solvent does not interfere with the reaction chemistry.

  • Solvent Exchange: Dissolve the compound in a suitable volatile solvent (e.g., a mixture of Dichloromethane and Methanol), and then carefully evaporate the solvent in the reaction vessel under reduced pressure before adding the reaction solvent.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Organic Solvents
SolventSolvent PolarityEstimated Solubility (mg/mL) at 25°C
Dimethyl Sulfoxide (DMSO)High (Polar Aprotic)> 50
N,N-Dimethylformamide (DMF)High (Polar Aprotic)> 50
Tetrahydrofuran (THF)Medium (Polar Aprotic)5 - 10
AcetoneMedium (Polar Aprotic)1 - 5
AcetonitrileMedium (Polar Aprotic)1 - 5
Dichloromethane (DCM)Low (Polar Aprotic)< 1
ChloroformLow (Polar Aprotic)< 1
Ethyl AcetateLow (Polar Aprotic)< 1
MethanolHigh (Polar Protic)1 - 5
EthanolHigh (Polar Protic)< 1
TolueneLow (Non-polar)< 0.1
HexanesLow (Non-polar)< 0.1

Note: These are estimated values based on the solubility of structurally similar compounds and general solubility principles. Actual solubility may vary.

Experimental Protocols

Protocol 1: Preparation of a Saturated Solution for Solubility Determination
  • Add Excess Solute: To a known volume of the desired solvent (e.g., 1 mL) in a sealed vial, add an excess amount of this compound (e.g., 10 mg).

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A shaker or rotator is recommended.

  • Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PTFE).

  • Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, against a standard curve of known concentrations.

Protocol 2: Solubility Enhancement using a Co-solvent System
  • Primary Solvent: Choose a primary solvent in which the compound has low solubility but is required for the experiment (e.g., Dichloromethane).

  • Co-solvent Selection: Select a co-solvent in which the compound is highly soluble (e.g., DMSO).

  • Titration: To the suspension of the compound in the primary solvent, add the co-solvent dropwise with vigorous stirring or vortexing until the solid completely dissolves.

  • Volume Consideration: Note the final volume percentage of the co-solvent. It is crucial to ensure this amount of co-solvent will not negatively impact subsequent experimental steps.

Visualizations

Caption: Troubleshooting workflow for dissolving this compound.

Co_solvency_Mechanism cluster_before Before Co-solvent Addition cluster_after After Co-solvent Addition solid_compound Compound (Solid) primary_solvent1 Primary Solvent dissolved_compound Compound (Dissolved) solid_compound->dissolved_compound Addition of Co-solvent primary_solvent2 Primary Solvent dissolved_compound->primary_solvent2 Solvated cosolvent Co-solvent dissolved_compound->cosolvent Solvated

Caption: Mechanism of solubility enhancement by co-solvency.

Stability of 3-Iodo-6-methyl-5-nitro-1H-indazole under reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-iodo-6-methyl-5-nitro-1H-indazole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Stability and Storage

Q1: What are the recommended storage conditions for this compound?

Q2: How stable is this compound to heat?

While specific thermal decomposition data for this compound is not available, nitrogen-rich heterocyclic compounds can be thermally stable up to 250°C.[2][3] However, the presence of the nitro group may lower the decomposition temperature.[4][5] It is advisable to handle the compound at elevated temperatures with caution and for the minimum time necessary for a reaction.

Q3: Is this compound sensitive to light?

Yes, compounds containing nitroaromatic and iodoaromatic functionalities can be sensitive to light, particularly UV light.[6][7][8][9][10] To prevent potential photodegradation, it is crucial to store the compound in an amber vial or a container protected from light and to conduct reactions in flasks wrapped in aluminum foil when possible.

Q4: What is the stability of this compound across different pH ranges?

The stability of this compound can be influenced by pH. Strong basic conditions should be avoided as they can promote deiodination of iodo-substituted phenols and other aryl iodides.[11] The indazole ring itself may also be susceptible to degradation under strongly acidic or basic conditions. It is recommended to perform reactions under neutral or mildly basic/acidic conditions where possible and to neutralize the reaction mixture promptly during workup.

Troubleshooting Common Reactions

This section provides troubleshooting for common palladium-catalyzed cross-coupling reactions where this compound is frequently used as a substrate.

Suzuki-Miyaura Coupling

Q5: My Suzuki-Miyaura reaction with this compound is not working or giving low yields. What are the common causes?

Several factors can contribute to a failed or low-yielding Suzuki-Miyaura reaction with this substrate. Here are some common issues and potential solutions:

Problem Potential Cause Troubleshooting Steps
No reaction or low conversion Inactive catalystEnsure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst that is activated in situ.
Inappropriate baseThe choice of base is critical. Weaker bases like K2CO3 or Na2CO3 are often used. Stronger bases like hydroxides can lead to decomposition. Ensure the base is finely powdered and dry.
Insufficient degassingOxygen can deactivate the palladium catalyst. Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
De-iodination of starting material Reductive cleavage of the C-I bondThis can occur in the presence of the palladium catalyst and a reducing agent (e.g., phosphine ligands, boronic acid). Use a lower reaction temperature or a shorter reaction time. Consider using a different phosphine ligand or a phosphine-free catalyst system.
Reduction of the nitro group Phosphine ligands can reduce nitro groupsIf you observe byproducts resulting from the reduction of the nitro group to an amine or other species, consider using a phosphine ligand less prone to this side reaction or a phosphine-free catalyst. Alternatively, N-heterocyclic carbene (NHC) based palladium catalysts can be effective.[12]
Homocoupling of the boronic acid Presence of Pd(II) species and oxygenThis side reaction is often promoted by the presence of oxygen.[13] Ensure rigorous degassing of the reaction mixture.
Deprotection of N-Boc-indazole The electron-withdrawing nitro group can facilitate the cleavage of the Boc protecting group under basic conditions.For nitro-substituted indazoles, it is often better to perform the Suzuki coupling on the unprotected indazole.[14]

A general workflow for troubleshooting Suzuki-Miyaura reactions is depicted below:

Suzuki_Troubleshooting start Low Yield or No Product check_reagents Check Reagent Quality (Catalyst, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Degassing) start->check_conditions optimize_catalyst Optimize Catalyst System (Ligand, Pd Source) check_reagents->optimize_catalyst Reagents OK end Successful Reaction check_reagents->end Impure Reagents optimize_base Optimize Base and Solvent check_conditions->optimize_base Conditions OK check_conditions->end Suboptimal Conditions side_reactions Analyze for Side Reactions (De-iodination, Nitro Reduction) side_reactions->optimize_catalyst Identify Side Product side_reactions->optimize_base Identify Side Product optimize_catalyst->side_reactions optimize_catalyst->end Optimized optimize_base->side_reactions optimize_base->end Optimized

Figure 1. Troubleshooting workflow for Suzuki-Miyaura reactions.
Heck Reaction

Q6: I am having trouble with the Heck reaction using this compound. What should I consider?

The Heck reaction with 3-iodoindazoles can be challenging. Here are some key considerations:

Problem Potential Cause Troubleshooting Steps
No reaction or low conversion Inactive catalyst or inappropriate ligandA variety of palladium sources and ligands can be used. Common catalysts include Pd(OAc)2 with phosphine ligands like PPh3 or P(o-tolyl)3.[15] Ensure the catalyst and ligand are of high quality.
Unprotected N-H of the indazoleThe acidic proton of the indazole can interfere with the catalytic cycle. N-protection of the indazole, for example with a tetrahydropyranyl (THP) group, is often necessary for a successful Heck reaction.[15][16]
Incorrect baseOrganic bases like triethylamine or N,N-diisopropylethylamine are commonly used in Heck reactions.[15] Ensure the base is dry and used in sufficient excess.
Polymerization of the alkene High reaction temperatureIf you observe polymerization of the alkene coupling partner, try reducing the reaction temperature or adding a polymerization inhibitor.
Side reactions of the nitro group The nitro group is generally stable under Heck conditions, but at very high temperatures or with certain additives, side reactions could occur.Monitor the reaction closely and try to use the mildest conditions possible.

Below is a diagram illustrating the general workflow for a Heck reaction with a protected 3-iodo-indazole derivative.

Heck_Workflow cluster_protection N-Protection cluster_heck Heck Coupling cluster_deprotection Deprotection start This compound protect Protect Indazole Nitrogen (e.g., with DHP for THP group) start->protect protected_indazole N-Protected Indazole protect->protected_indazole heck_reaction Heck Reaction - Alkene - Pd Catalyst (e.g., Pd(OAc)2) - Ligand (e.g., P(o-tolyl)3) - Base (e.g., DIPEA) - Solvent (e.g., DMF) protected_indazole->heck_reaction coupled_product Coupled Product heck_reaction->coupled_product deprotect Deprotect Indazole Nitrogen (e.g., acidic conditions for THP) coupled_product->deprotect final_product Final Product deprotect->final_product

Figure 2. General workflow for a Heck reaction involving N-protection.

Incompatible Reagents and Conditions

Q7: Are there any reagents or conditions that are incompatible with this compound?

Yes, due to the presence of the nitro and iodo functional groups, certain reagents and conditions should be avoided:

Incompatible Reagent/Condition Reason for Incompatibility
Strong reducing agents (e.g., LiAlH4, high-pressure hydrogenation with certain catalysts) Will likely reduce the nitro group to an amine or other reduced forms.[17] May also cause de-iodination.
Strong bases (e.g., NaOH, KOH, especially at elevated temperatures) Can promote de-iodination and potentially lead to decomposition of the indazole ring.
Ammonia or primary/secondary amines in the presence of certain metals Can potentially react with the iodo group. Caution should be exercised with ammonia as it can form explosive nitrogen triiodide in the presence of iodine.
Certain strong oxidizing agents The indazole ring and methyl group could be susceptible to oxidation under harsh conditions.
Reactive organometallics (e.g., Grignard reagents, organolithiums) May react with the acidic N-H of the indazole or potentially with the nitro group.

Experimental Protocols

Q8: Can you provide a general experimental protocol for a Suzuki-Miyaura coupling reaction with this compound?

The following is a general protocol and should be optimized for specific substrates.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)

  • Base (e.g., K2CO3 or Na2CO3, 2-3 equivalents)

  • Solvent (e.g., dioxane/water 4:1, or DMF)

Procedure:

  • To a reaction flask, add this compound, the boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent, followed by the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Q9: Can you provide a general experimental protocol for a Heck reaction with this compound?

This protocol assumes the use of a protected indazole as it is often required for successful Heck reactions.[15][16]

Materials:

  • N-protected this compound (e.g., N-THP protected)

  • Alkene (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%)

  • Phosphine ligand (e.g., P(o-tolyl)3, 4-10 mol%)

  • Base (e.g., triethylamine or N,N-diisopropylethylamine, 2-3 equivalents)

  • Solvent (e.g., DMF or acetonitrile)

Procedure:

  • To a reaction flask, add the N-protected this compound, palladium catalyst, and phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent, the alkene, and the base via syringe under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • If necessary, deprotect the indazole nitrogen using appropriate conditions (e.g., mild acid for a THP group).

References

Troubleshooting regioselectivity in indazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for indazole synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the regioselective synthesis of indazoles.

Troubleshooting Guide: Regioselectivity in N-Alkylation of Indazoles

Direct alkylation of indazoles can often lead to a mixture of N1 and N2 substituted products, posing a significant challenge for chemists.[1][2] The regiochemical outcome is influenced by a delicate interplay of steric and electronic factors, as well as reaction conditions.[3][4][5] This guide addresses common issues encountered during the N-alkylation of indazoles and provides strategies to achieve the desired regioselectivity.

Question: I am getting a mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-alkylated product?

Answer:

Achieving high N1 selectivity often involves optimizing the reaction conditions to favor the thermodynamically more stable 1H-indazole tautomer.[3][4] Here are several factors to consider:

  • Choice of Base and Solvent: This is one of the most critical factors. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be highly effective for achieving N1 selectivity with a variety of substrates.[3][4] The sodium cation is believed to coordinate with the N2 atom and an electron-rich substituent at the C3 position, sterically hindering alkylation at N2.[6]

  • Substituent Effects: The presence of certain substituents on the indazole ring can direct the alkylation. For instance, 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide indazoles have shown greater than 99% N1 regioselectivity when using NaH in THF.[3][4]

  • Thermodynamic Equilibration: In some cases, N-alkylation with α-halo carbonyl or β-halo ester electrophiles can lead to an equilibrium that favors the formation of the more stable N1-substituted product.[3][4][5]

Question: How can I selectively synthesize the N2-alkylated indazole?

Answer:

While the 1H-indazole is often thermodynamically favored, specific conditions can be employed to promote alkylation at the N2 position:

  • Mitsunobu Reaction: The Mitsunobu reaction has demonstrated a strong preference for the formation of the N2-alkylated regioisomer.[3][4]

  • Substituent Effects: The electronic properties of substituents on the indazole ring play a crucial role. For example, indazoles with electron-withdrawing groups at the C7 position, such as nitro (NO2) or carboxylate (CO2Me), have been shown to exhibit excellent N2 regioselectivity (≥ 96%).[3][4][6]

  • Metal-Mediated Reactions: Gallium/aluminum or aluminum-mediated direct alkylation reactions have been developed for the high-yield, regioselective synthesis of 2H-indazoles.[7][8]

Question: My indazole alkylation reaction is giving a low yield or is not going to completion. What should I check?

Answer:

Low yields or incomplete conversion can be due to several factors:

  • Base and Solvent Compatibility: The choice of base and solvent is critical. For instance, using potassium carbonate or sodium carbonate in THF may fail to produce any N-alkylated product.[3][4] A switch to a more suitable solvent like DMF or dioxane might be necessary.

  • Stoichiometry of the Base: Using an insufficient amount of base can lead to incomplete conversion. For example, reducing the amount of K2CO3 to 0.5 equivalents resulted in only 62% conversion.[3][4]

  • Reaction Temperature: While temperature may not always significantly impact the N1/N2 ratio, it can affect the reaction rate and overall yield. For some systems, increasing the temperature from room temperature to 50°C or even 90°C can improve yields.[1][9]

Frequently Asked Questions (FAQs)

Q1: What is the underlying reason for the difficulty in achieving regioselectivity in indazole alkylation?

A1: The challenge arises from the annular tautomerism of the indazole ring, which exists as two distinct forms: the 1H-indazole and the 2H-indazole.[1][2] The 1H-indazole is generally the more thermodynamically stable tautomer.[2][3][4] Direct alkylation can occur on the nitrogen atom of either tautomer, leading to a mixture of N1 and N2-substituted products.[1][2]

Q2: How can I reliably determine the regiochemistry of my N-alkylated indazole products?

A2: The most definitive methods for assigning the regiochemistry of N1 and N2 substituted indazoles are one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.[3][4] Specifically, Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful techniques for this purpose.[10] For example, in an HMBC spectrum, a correlation between the C7a carbon and the protons of the alkyl group's CH2 proximal to the nitrogen confirms an N1-substituted isomer.[3]

Q3: Are there any alternative synthetic strategies to direct N-alkylation for obtaining regiochemically pure indazoles?

A3: Yes, several alternative approaches exist. One common strategy is to introduce the desired N-substituent before the formation of the indazole ring.[3][4] For example, using N-alkyl or N-arylhydrazines in a cyclization reaction can lead to the regioselective synthesis of 1H-indazoles.[3][4] Another method involves the regioselective N-acylation to the N1 position, followed by reduction.[3]

Data Presentation

Table 1: Effect of Base and Solvent on the N1/N2 Regioselectivity of Indazole Alkylation

EntryBaseSolventN1:N2 RatioCombined Yield (%)Reference
1Cs2CO3DMFPartial preference for N1-[3]
2K2CO3DMF~1.5:1-[3]
3NaHTHF>99:1 (for certain substrates)-[3][4]
4NaHMDSTHF or DMSOSolvent-dependent-[3]
5K2CO3THFNo reaction0[3][4]
6Na2CO3THFNo reaction0[3][4]
7--1:2.5 (Mitsunobu conditions)78[3][4]

Note: The regioselectivity is highly substrate-dependent. The data presented is a general guide.

Experimental Protocols

Protocol 1: General Procedure for Highly N1-Selective Alkylation of Indazoles

This protocol is based on the findings that NaH in THF provides excellent N1 selectivity.[3][4]

  • To a solution of the substituted 1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated indazole.

Protocol 2: General Procedure for N2-Selective Alkylation via Mitsunobu Reaction

This protocol is adapted from literature describing N2-selectivity under Mitsunobu conditions.[3][4]

  • To a solution of the substituted 1H-indazole (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (PPh3, 1.5 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) in THF dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to separate the desired N2-alkylated indazole from the triphenylphosphine oxide and other byproducts.

Visualizations

Troubleshooting_Regioselectivity start Start: Undesired N1/N2 Ratio check_conditions Analyze Reaction Conditions start->check_conditions desired_n1 Desired Product: N1-Isomer check_conditions->desired_n1 Goal is N1 desired_n2 Desired Product: N2-Isomer check_conditions->desired_n2 Goal is N2 base_solvent Modify Base/Solvent System desired_n1->base_solvent Try NaH in THF desired_n2->base_solvent Try Mitsunobu Conditions substituents Consider Substituent Effects base_solvent->substituents analyze_outcome Analyze New N1/N2 Ratio base_solvent->analyze_outcome After modification alternative_methods Explore Alternative Methods substituents->alternative_methods If still not selective substituents->analyze_outcome After considering effects alternative_methods->analyze_outcome analyze_outcome->base_solvent Needs further optimization end End: Optimized Regioselectivity analyze_outcome->end Successful

Caption: Troubleshooting workflow for optimizing regioselectivity in indazole N-alkylation.

Factors_Influencing_Alkylation cluster_n1 N1-Alkylation Pathway cluster_n2 N2-Alkylation Pathway Indazole 1H-Indazole Base_Solvent_N1 Base/Solvent (e.g., NaH/THF) Indazole->Base_Solvent_N1 Alkylation Conditions Reaction_Type_N2 Reaction Type (e.g., Mitsunobu) Indazole->Reaction_Type_N2 Alkylation Conditions Substituent_Effects_N2 Substituent Effects (e.g., C7-EWG) Indazole->Substituent_Effects_N2 Thermo_Control Thermodynamic Control Base_Solvent_N1->Thermo_Control N1_Product N1-Alkylated Indazole Thermo_Control->N1_Product N2_Product N2-Alkylated Indazole Reaction_Type_N2->N2_Product Substituent_Effects_N2->N2_Product

Caption: Key factors influencing the regiochemical outcome of indazole N-alkylation.

References

Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling with 3-Iodoindazoles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-iodoindazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your palladium-catalyzed cross-coupling reactions with 3-iodoindazoles.

Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Question: I am performing a Suzuki-Miyaura coupling with a 3-iodoindazole and a boronic acid/ester, but I am observing very low or no formation of the desired product. What are the potential causes and solutions?

Answer:

Low yields in Suzuki-Miyaura couplings with 3-iodoindazoles can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • N-Protection of Indazole: The free N-H group of the indazole can interfere with the catalytic cycle. While some protocols for unprotected 3-iodoindazoles exist, especially under microwave conditions, N-protection (e.g., with Boc, SEM, or other suitable groups) is often crucial for successful coupling.[1][2][3] If you are using an unprotected indazole, consider protecting it.

  • Catalyst and Ligand Choice: The selection of the palladium source and ligand is critical.

    • Catalyst: Standard catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ can be effective.[1][4] However, for challenging couplings, consider using more active pre-catalysts like those based on Buchwald ligands.

    • Ligands: The electronic and steric properties of the phosphine ligand can significantly impact the reaction outcome. For couplings with nitrogen-containing heterocycles, bulky and electron-rich ligands such as XPhos and SPhos have been shown to be effective.[5]

  • Base Selection: The choice of base is crucial and can be solvent-dependent. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[5][6] The solubility and strength of the base can influence the reaction rate and yield.

  • Solvent System: The reaction solvent plays a significant role. While polar aprotic solvents like DMF or dioxane are common, the addition of water or alcohols can be beneficial.[7][8][9] However, be aware that some solvents can have complex effects on selectivity.[8][9]

  • Reaction Temperature and Time: Insufficient temperature or reaction time can lead to incomplete conversion. Microwave irradiation has been shown to be effective in driving these couplings to completion in shorter times.[1][3] For conventional heating, ensure the temperature is appropriate for the chosen catalyst and solvent system.

  • Degassing: Palladium catalysts, particularly Pd(0) species, are sensitive to oxygen.[6] Ensure your reaction mixture is thoroughly degassed using methods like argon bubbling or freeze-pump-thaw cycles.

  • Purity of Reagents: Impurities in the 3-iodoindazole, boronic acid/ester, or solvent can poison the catalyst.[6] Ensure all your reagents are of high purity.

Problem 2: Poor Reactivity in Heck Coupling

Question: My Heck coupling reaction between a 3-iodoindazole and an alkene is sluggish and gives low yields. How can I optimize this reaction?

Answer:

To improve the efficiency of your Heck coupling reaction, consider the following factors:

  • N-Protection: Similar to Suzuki couplings, N-protection of the indazole ring is often necessary to prevent side reactions and improve yields.[4]

  • Catalyst and Ligand:

    • Catalyst: Pd(OAc)₂ is a commonly used catalyst for Heck reactions.[4]

    • Ligands: The choice of ligand can be critical. While some Heck reactions can be run without phosphine ligands, their addition can improve catalyst stability and reactivity.[10] For electron-rich heteroaromatic halides, ligands with electron-donating properties may be beneficial.[6]

  • Base and Additives:

    • Base: An inorganic base like NaHCO₃ or an organic base like triethylamine (TEA) is typically required.[4][10]

    • Phase-Transfer Catalyst: The addition of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., TBAB), can enhance the reaction rate, especially in biphasic systems or when using solid bases.[11]

  • Solvent: DMF is a common solvent for Heck reactions involving 3-iodoindazoles.[4] The choice of solvent can influence the solubility of the reactants and the stability of the catalyst.

  • Temperature: Heck reactions often require elevated temperatures to proceed at a reasonable rate.[4]

Problem 3: Failure of Sonogashira Coupling

Question: I am attempting a Sonogashira coupling with a 3-iodoindazole and a terminal alkyne, but the reaction is not working. What should I check?

Answer:

Successful Sonogashira couplings of 3-iodoindazoles often hinge on the following considerations:

  • N-Protection is Critical: For Sonogashira couplings at the C-3 position of indazole, protection of the N-1 position is generally considered essential.[2] Without protection, the reaction often fails to proceed.[2]

  • Catalyst System: The standard Sonogashira catalyst system consists of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[12][13]

  • Base: A suitable amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the HI generated during the reaction.[12]

  • Solvent: Anhydrous, deoxygenated solvents like THF, DMF, or toluene are typically used.

  • Anaerobic Conditions: The catalytic cycle involves air-sensitive species, so it is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

Frequently Asked Questions (FAQs)

Q1: Is N-protection of the indazole always necessary for cross-coupling at the C-3 position?

A1: While often recommended for robust and high-yielding reactions, it is not always strictly necessary, particularly for Suzuki-Miyaura couplings.[1][3] There are reports of successful C-3 vinylation of unprotected 3-iodoindazoles using microwave irradiation.[1][3] However, for Sonogashira couplings, N-protection appears to be a requirement for reactivity at the C-3 position.[2] For Heck reactions, N-protection is also generally advised to avoid potential side reactions.[4]

Q2: What are the best practices for setting up a palladium-catalyzed cross-coupling reaction?

A2: To ensure reproducibility and success, follow these best practices:

  • Use High-Purity Reagents: Ensure your 3-iodoindazole, coupling partner, solvent, and base are free from impurities that could poison the catalyst.[6]

  • Thoroughly Degas Your Reaction Mixture: Remove dissolved oxygen from your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[6]

  • Maintain an Inert Atmosphere: Set up your reaction under an inert atmosphere using a Schlenk line or a glovebox.

  • Careful Catalyst Handling: Palladium catalysts and phosphine ligands can be air-sensitive. Handle them quickly and under an inert atmosphere.

  • Optimize Reaction Parameters: Systematically screen catalysts, ligands, bases, solvents, and temperatures to find the optimal conditions for your specific substrates.

Q3: How do I choose the right ligand for my reaction?

A3: Ligand choice is crucial and often empirical. However, some general guidelines can be followed:

  • Electron-rich and bulky ligands , such as the Buchwald-type biarylphosphines (e.g., XPhos, SPhos), are often effective for cross-coupling reactions involving heteroaromatic halides as they can promote oxidative addition and reductive elimination steps.[5]

  • Bidentate ligands like dppf can also be effective in certain cases.

  • For challenging substrates, it is often necessary to screen a variety of ligands to identify the most suitable one.

Data Presentation

Table 1: Optimized Conditions for Suzuki-Miyaura Vinylation of 3-Iodoindazoles [1]

EntryN-ProtectionCoupling PartnerCatalyst (mol%)BaseSolventTemperature (°C)Time (min)Yield (%)
1BocPinacol vinyl boronatePd(PPh₃)₄ (10)K₂CO₃Dioxane/H₂O120 (MW)4060
2NonePinacol vinyl boronatePd(PPh₃)₄ (10)K₂CO₃Dioxane/H₂O120 (MW)4075

Table 2: Conditions for Heck Coupling of N-SEM-3-iodoindazoles [4]

EntryAlkeneCatalystBaseAdditiveSolventTemperature (°C)Time (h)Yield (%)
1Methyl 2-acetamidoacrylatePd(OAc)₂NaHCO₃Quaternary ammonium saltDMF125223-54

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki-Miyaura Vinylation of Unprotected 3-Iodoindazoles[1][3]
  • To a microwave vial, add the 3-iodoindazole (1.0 equiv), pinacol vinyl boronate (2.0 equiv), Pd(PPh₃)₄ (0.1 equiv), and K₂CO₃ (2.0 equiv).

  • Add a degassed mixture of dioxane and water (e.g., 4:1 v/v).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 40 minutes.

  • After cooling, dilute the reaction mixture with brine and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Heck Coupling of N-Protected 3-Iodoindazoles[4]
  • To a reaction flask under an inert atmosphere, add the N-protected 3-iodoindazole (1.0 equiv), the alkene (1.5-2.0 equiv), Pd(OAc)₂ (e.g., 5 mol%), NaHCO₃ (2.0 equiv), and a phase-transfer catalyst (e.g., TBAB, 1.0 equiv).

  • Add anhydrous, degassed DMF.

  • Heat the reaction mixture to 125 °C and stir for 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Visualizations

Experimental_Workflow_Suzuki_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 3-Iodoindazole - Boronic Ester - Pd Catalyst - Base solvent Add Degassed Dioxane/H₂O reagents->solvent seal Seal Vial solvent->seal microwave Microwave Irradiation (e.g., 120°C, 40 min) seal->microwave React quench Quench with Brine microwave->quench Cool extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product product purify->product Purified Product

Caption: Workflow for Microwave-Assisted Suzuki-Miyaura Coupling.

Troubleshooting_Low_Yield cluster_checks Initial Checks cluster_optimization Optimization Strategies start Low/No Product Yield check_protection Is Indazole N-Protected? start->check_protection check_degas Was Reaction Degassed? check_protection->check_degas If unprotected, consider protection change_catalyst Screen Catalysts/Ligands (e.g., Buchwald type) check_protection->change_catalyst If unprotected, consider protection check_purity Are Reagents Pure? check_degas->check_purity check_purity->change_catalyst change_base Vary Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) change_catalyst->change_base change_solvent Optimize Solvent System change_base->change_solvent change_temp Increase Temperature/ Use Microwave change_solvent->change_temp success success change_temp->success Improved Yield

Caption: Troubleshooting Logic for Low Yield in Cross-Coupling Reactions.

References

Preventing de-iodination of 3-Iodo-6-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Iodo-6-methyl-5-nitro-1H-indazole. The focus is on preventing the common issue of de-iodination during various synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What is de-iodination and why is it a problem with this compound?

A1: De-iodination is the loss of the iodine atom from the C-3 position of the indazole ring, replacing it with a hydrogen atom. This is a significant issue as the iodine atom is often a crucial handle for further functionalization through cross-coupling reactions. Its premature removal leads to the formation of an unwanted byproduct, 6-methyl-5-nitro-1H-indazole, reducing the yield of the desired product and complicating purification.

Q2: What are the most common reaction conditions that lead to de-iodination of this compound?

A2: De-iodination is frequently observed under two main conditions:

  • Reduction of the 5-nitro group: Certain reducing agents and conditions can lead to the cleavage of the carbon-iodine bond.

  • Palladium-catalyzed cross-coupling reactions: The reaction conditions for Suzuki-Miyaura, Heck, and other similar coupling reactions can sometimes promote a competing hydrodehalogenation side reaction.

  • Exposure to strong bases and light: Aryl iodides, in general, can be susceptible to degradation under strongly basic conditions or upon prolonged exposure to UV light.

Q3: How can I minimize de-iodination during the reduction of the 5-nitro group?

A3: The choice of reducing agent is critical to prevent de-iodination.[1] While catalytic hydrogenation over Palladium on carbon (Pd/C) is a common method for nitro group reduction, it is known to cause dehalogenation of aryl halides.[1] Milder and more selective reagents are recommended.

Recommended Reducing Agents to Minimize De-iodination:

Reducing AgentTypical ConditionsComments
Tin(II) Chloride (SnCl₂) EtOH, heatA classic and effective method for selective nitro group reduction in the presence of sensitive functional groups.[2][3]
Iron powder (Fe) in acidic or neutral media Fe/AcOH or Fe/NH₄Cl in EtOH/H₂OAn inexpensive and mild reducing system that often shows good chemoselectivity.[4][5][6]
Raney Nickel (Raney Ni) H₂ (gas)Often used as an alternative to Pd/C to avoid dehalogenation of aryl halides.[1]

Q4: I am observing significant de-iodination during my Suzuki-Miyaura or Heck coupling reaction. What can I do?

A4: De-iodination in palladium-catalyzed cross-coupling reactions can be influenced by the catalyst, ligands, base, solvent, and the protection state of the indazole nitrogen. Here are some troubleshooting tips:

  • Protect the Indazole N-H: The unprotected N-H of the indazole can interfere with the catalytic cycle. Protecting it, for example with a Boc group, can significantly improve the yield of the desired coupled product and suppress de-iodination.

  • Choose the Right Catalyst and Ligand: While many palladium catalysts can be effective, some are more prone to promoting hydrodehalogenation. Using bulky electron-rich phosphine ligands can sometimes stabilize the catalytic species and favor the desired cross-coupling pathway.

  • Optimize the Base: The choice and concentration of the base can be critical. Weaker bases are sometimes preferred to minimize side reactions.

  • Control Reaction Temperature and Time: Use the lowest effective temperature and monitor the reaction to avoid prolonged heating after completion, which can contribute to product degradation.

Troubleshooting Guides

Issue 1: De-iodination during Nitro Group Reduction

Symptom: Significant amount of 6-methyl-5-nitro-1H-indazole is observed in the reaction mixture after attempting to reduce the nitro group of this compound.

Root Causes and Solutions:

  • Inappropriate Reducing Agent:

    • Cause: Using a highly active hydrogenation catalyst like Pd/C.

    • Solution: Switch to a milder and more chemoselective reducing agent. Good alternatives include Tin(II) Chloride (SnCl₂), Iron powder with ammonium chloride (Fe/NH₄Cl), or Raney Nickel with hydrogen gas.[1][4][5]

  • Harsh Reaction Conditions:

    • Cause: High temperatures or prolonged reaction times can promote de-iodination.

    • Solution: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. If using heating, try to perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

Workflow for Troubleshooting De-iodination in Nitro Reduction

start De-iodination Observed during Nitro Reduction check_reagent Check Reducing Agent start->check_reagent pd_c Using Pd/C? check_reagent->pd_c switch_reagent Switch to Milder Reagent: - SnCl2 - Fe/NH4Cl - Raney Ni pd_c->switch_reagent Yes check_conditions Check Reaction Conditions pd_c->check_conditions No solution De-iodination Minimized switch_reagent->solution harsh_conditions High Temp or Prolonged Time? check_conditions->harsh_conditions optimize_conditions Optimize Conditions: - Lower Temperature - Monitor Reaction Closely harsh_conditions->optimize_conditions Yes harsh_conditions->solution No optimize_conditions->solution start De-iodination in Cross-Coupling check_protection Is Indazole N-H Protected? start->check_protection protect_nh Protect N-H with Boc group check_protection->protect_nh No optimize_conditions Optimize Reaction Conditions: - Screen Catalysts/Ligands - Vary Base and Solvent - Adjust Temperature check_protection->optimize_conditions Yes protect_nh->optimize_conditions consider_radical Consider Radical Scavenger (e.g., TEMPO) for mechanistic study optimize_conditions->consider_radical

References

Technical Support Center: Synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 3-Iodo-6-methyl-5-nitro-1H-indazole. The information is presented in a question-and-answer format to directly address potential issues.

Experimental Workflow Visualization

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guides and FAQs

Step 1: Synthesis of 6-methyl-5-nitro-1H-indazole from 2-Ethyl-5-nitroaniline

Q1: What is a reliable starting protocol for the synthesis of 6-methyl-5-nitro-1H-indazole?

A detailed protocol for a related compound, 3-methyl-6-nitro-1H-indazole, involves dissolving 2-ethyl-5-nitroaniline in glacial acetic acid, cooling the mixture, and then adding a solution of sodium nitrite.[1] After stirring, the product is isolated by filtration and can be purified by chromatography.[1] For scaling up, optimizing reagent amounts and reaction temperature is crucial to ensure safety and high yield.

Experimental Protocol:

ParameterRecommendation
Starting Material 2-Ethyl-5-nitroaniline
Reagents Sodium nitrite, Glacial acetic acid
Temperature Cooled to 0-5 °C before NaNO2 addition
Procedure 1. Dissolve 2-ethyl-5-nitroaniline in glacial acetic acid. 2. Cool the mixture in an ice bath. 3. Add a solution of sodium nitrite in water dropwise, maintaining the low temperature. 4. Stir the reaction mixture for a specified time. 5. Isolate the crude product by filtration.
Purification Recrystallization from a suitable solvent (e.g., ethanol) or column chromatography.

Q2: My yield of 6-methyl-5-nitro-1H-indazole is low. What are the common causes and solutions?

Low yields can stem from several factors:

  • Incomplete Diazotization: Ensure the sodium nitrite is fresh and the temperature is kept low during addition to prevent decomposition of the diazonium salt.

  • Side Reactions: The reaction of the diazonium salt can lead to undesired byproducts. Controlling the temperature and the rate of addition of sodium nitrite is critical.

  • Product Loss During Workup: Ensure complete precipitation of the product before filtration. Washing with ice-cold solvent can minimize loss.

Q3: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity?

The formation of isomers is a common issue in indazole synthesis. To improve selectivity:

  • Temperature Control: Maintain a consistent and low temperature during the diazotization step.

  • Slow Reagent Addition: Add the sodium nitrite solution slowly and steadily to the reaction mixture to avoid localized high concentrations.

  • Purity of Starting Material: Ensure the 2-ethyl-5-nitroaniline is of high purity.

Step 2: Iodination of 6-methyl-5-nitro-1H-indazole

Q1: What is the recommended procedure for the iodination of 6-methyl-5-nitro-1H-indazole at the 3-position?

A general method for the iodination of nitro-indazoles involves reacting the indazole with iodine in the presence of a base like potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[2]

Experimental Protocol:

ParameterRecommendation
Starting Material 6-methyl-5-nitro-1H-indazole
Reagents Iodine (I₂), Potassium Carbonate (K₂CO₃)
Solvent N,N-Dimethylformamide (DMF)
Temperature Room temperature to slightly elevated (e.g., 40-50 °C)
Procedure 1. Dissolve 6-methyl-5-nitro-1H-indazole in DMF. 2. Add potassium carbonate to the solution. 3. Add iodine portion-wise to the mixture. 4. Stir at the specified temperature until the reaction is complete (monitored by TLC or HPLC).
Workup Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by extraction with an organic solvent.
Purification Recrystallization or column chromatography.

Q2: The iodination reaction is sluggish or incomplete. What can I do to improve the conversion?

  • Base Strength and Amount: Ensure the potassium carbonate is anhydrous and used in sufficient excess to deprotonate the indazole.

  • Temperature: Gently heating the reaction mixture can increase the reaction rate. However, excessive heat may lead to decomposition.

  • Reaction Time: The reaction may require a longer duration for completion. Monitor the progress by TLC or HPLC.

Q3: I am observing the formation of di-iodinated or other side products. How can I minimize these?

  • Stoichiometry: Carefully control the stoichiometry of iodine. Using a slight excess is often necessary, but a large excess can lead to over-iodination.

  • Temperature Control: Avoid high reaction temperatures which can promote side reactions.

Purification and Scale-Up Considerations

Q1: What are the recommended methods for purifying the final product, this compound, on a larger scale?

For large-scale purification:

  • Recrystallization: This is often the most efficient method for large quantities. A solvent screen should be performed to identify a suitable solvent system that provides good recovery and purity.

  • Slurry Washing: Washing the crude solid with a solvent in which the impurities are soluble but the product has low solubility can be an effective purification step.

Q2: What are the key safety precautions to consider when scaling up this synthesis?

  • Diazotization: Diazonium salts can be explosive when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.

  • Iodination: Iodine is corrosive and volatile. Handle it in a well-ventilated fume hood with appropriate personal protective equipment.

  • Solvents: DMF is a reproductive toxin. Handle with care and use appropriate engineering controls.

  • Exothermic Reactions: Both the diazotization and iodination steps can be exothermic. Ensure adequate cooling and slow reagent addition, especially on a larger scale.

Logical Troubleshooting Diagram

Troubleshooting cluster_step1 Step 1: Synthesis of 6-methyl-5-nitro-1H-indazole cluster_step2 Step 2: Iodination Start Problem Encountered LowYield1 Low Yield Start->LowYield1 Low Yield in Step 1 Impurity1 Impure Product / Multiple Spots on TLC Start->Impurity1 Impurity in Step 1 LowYield2 Low Yield / Incomplete Reaction Start->LowYield2 Low Yield in Step 2 Impurity2 Impure Product / Side Products Start->Impurity2 Impurity in Step 2 Sol1 Incomplete Diazotization Side Reactions Product Loss in Workup LowYield1->Sol1 Possible Causes Sol2 Isomer Formation Impure Starting Material Impurity1->Sol2 Possible Causes Sol3 Insufficient Base Low Temperature Short Reaction Time LowYield2->Sol3 Possible Causes Sol4 Over-iodination High Temperature Impurity2->Sol4 Possible Causes Action1 Check NaNO2 Quality Strict Temperature Control Optimize Workup Sol1->Action1 Solutions Action2 Precise Temperature Control Slow Reagent Addition Verify Starting Material Purity Sol2->Action2 Solutions Action3 Use Anhydrous Base in Excess Increase Temperature Slightly Extend Reaction Time Sol3->Action3 Solutions Action4 Control Iodine Stoichiometry Maintain Moderate Temperature Sol4->Action4 Solutions

References

Identifying impurities in 3-Iodo-6-methyl-5-nitro-1H-indazole samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying impurities in samples of 3-Iodo-6-methyl-5-nitro-1H-indazole. It includes frequently asked questions, detailed troubleshooting guides for common analytical techniques, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Product Information

  • What is the chemical structure and what are the key functional groups of this compound? this compound is a heterocyclic aromatic compound. Its structure consists of an indazole core substituted with an iodine atom at the 3-position, a methyl group at the 6-position, and a nitro group at the 5-position.[1] The key functional groups are the indazole ring, the iodo group, the methyl group, and the nitro group.

  • What are the common applications of this compound? This compound is primarily used as a building block or intermediate in organic synthesis.[1] Its functional groups make it a versatile substrate for constructing more complex molecules, particularly in the field of medicinal chemistry for the development of new therapeutic agents.

Potential Impurities

  • What are the likely impurities in a sample of this compound based on its synthesis? The synthesis of this compound typically involves the nitration of a methyl-indazole precursor followed by iodination.[1] Based on this, potential impurities could include:

    • Starting materials: Unreacted 6-methyl-5-nitro-1H-indazole.

    • Intermediates: Incomplete reaction products.

    • By-products: Positional isomers formed during nitration or iodination, such as isomers with the nitro group at a different position or N-2 alkylated isomers.[1]

    • Reagents: Residual iodinating agents or other reagents used in the synthesis.

  • Are there any common degradation products I should be aware of? While specific degradation studies on this compound are not widely published, compounds with nitro and iodo groups can be susceptible to degradation under certain conditions. Potential degradation pathways could involve reduction of the nitro group to an amino group or de-iodination, especially when exposed to light, high temperatures, or certain reactive chemicals.

Analytical Methods

  • Which analytical techniques are most suitable for identifying impurities in this compound? A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling. The most common and effective methods are:

    • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying organic impurities.[2]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile and semi-volatile impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the structural elucidation of the main compound and its isomers.[1][3]

  • Where can I find typical ¹H and ¹³C NMR chemical shifts for this compound? Predicted ¹H and ¹³C NMR chemical shifts for this compound in DMSO-d₆ are available.[1] However, it is important to note that actual experimental values may vary slightly. These predicted values serve as a useful reference for initial spectral interpretation.

Troubleshooting Guides

HPLC Analysis

  • My chromatogram shows unexpected peaks. How can I identify them? Unexpected peaks can arise from various sources. A systematic approach is necessary for identification:

    • System Blank: Inject the mobile phase alone to ensure the peaks are not from the system or solvent contamination.

    • Spiking: If you have a reference standard for a suspected impurity, "spike" your sample with a small amount of it. An increase in the peak area of an existing peak suggests the identity of that impurity.

    • LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry can provide molecular weight information for the unknown peaks, aiding in their identification.

    • Review Synthesis: Consider the synthetic route to hypothesize the structures of potential by-products or intermediates that could be present.

  • I'm observing peak tailing or fronting. What are the possible causes and solutions? Peak asymmetry can be caused by several factors:

    • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

    • Secondary Interactions: The analyte may have secondary interactions with the stationary phase. Adjusting the mobile phase pH or ionic strength can help.

    • Column Contamination or Degradation: The column may be contaminated or the stationary phase may be degrading. Flushing the column with a strong solvent or replacing it may be necessary.

    • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Dissolve the sample in the mobile phase if possible.

  • My retention times are shifting. What should I check? Retention time variability can compromise the reliability of your analysis. Check the following:

    • Mobile Phase Composition: Ensure the mobile phase is prepared accurately and consistently. For gradient elution, check the pump's proportioning valves.

    • Column Temperature: Use a column oven to maintain a stable temperature, as fluctuations can affect retention times.

    • Flow Rate: Verify that the pump is delivering a consistent flow rate.

    • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection.

  • The baseline of my chromatogram is noisy or drifting. How can I fix this? A stable baseline is crucial for accurate quantification.

    • Degas Mobile Phase: Air bubbles in the system can cause baseline noise. Degas your mobile phase before use.

    • Contaminated Mobile Phase: Impurities in the mobile phase can lead to a drifting baseline, especially in gradient analysis. Use high-purity solvents and freshly prepared mobile phase.

    • Detector Issues: A failing detector lamp can cause noise. Check the lamp's energy output.

    • Leaks: Check for any leaks in the system, as these can cause pressure fluctuations and baseline instability.

GC-MS Analysis

  • I am not getting good separation of my peaks. What can I do?

    • Temperature Program: Optimize the temperature ramp rate. A slower ramp can improve the separation of closely eluting peaks.

    • Carrier Gas Flow Rate: Adjust the flow rate of the carrier gas to its optimal linear velocity for the column being used.

    • Column Choice: If resolution is still poor, consider using a column with a different stationary phase that offers different selectivity for your analytes.

  • How can I interpret the mass spectrum to identify impurities? The mass spectrum provides a fingerprint of a molecule's fragmentation pattern.

    • Molecular Ion Peak: Identify the molecular ion peak (M+) to determine the molecular weight of the compound.

    • Isotope Peaks: The presence of iodine will result in a characteristic M+1 peak.

    • Fragmentation Pattern: Analyze the major fragment ions. For indazole derivatives, common fragmentations involve cleavage of the substituents from the indazole core.[4][5]

  • I am observing thermal degradation of my compound. How can I prevent this? Nitroaromatic compounds can be thermally labile.

    • Lower Injection Port Temperature: Reduce the temperature of the injection port to the lowest possible temperature that still allows for efficient volatilization of your sample.

    • Use a Cool On-Column Inlet: This type of inlet introduces the sample directly onto the column at a low temperature, minimizing thermal stress.

    • Shorter Analysis Time: A faster temperature ramp and shorter column can reduce the time the analyte spends at high temperatures.

NMR Spectroscopy

  • My NMR spectrum is complex and difficult to interpret. What are the key signals to look for?

    • Aromatic Protons: Look for signals in the aromatic region (typically 7-9 ppm). The splitting patterns and coupling constants can help determine the substitution pattern on the indazole ring.

    • Methyl Protons: A singlet corresponding to the methyl group should be present.

    • N-H Proton: The indazole N-H proton is often broad and may appear at a high chemical shift (downfield).

  • How can I differentiate between positional isomers using NMR? Positional isomers will have distinct NMR spectra.

    • Chemical Shifts: The electronic environment of the protons and carbons will be different for each isomer, leading to different chemical shifts.[1]

    • Coupling Constants: The coupling constants between adjacent protons in the aromatic ring can help to confirm the substitution pattern.

    • 2D NMR: Techniques like COSY and HMBC can be used to establish the connectivity between protons and carbons, providing unambiguous structural confirmation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol provides a general method for the purity analysis of this compound. Method optimization may be required.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute the main compound and any impurities. A typical gradient might be:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Impurity Identification

This protocol provides a general method for the identification of volatile and semi-volatile impurities.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C (can be optimized to prevent degradation).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-500 amu.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for indazole derivatives.

  • Techniques:

    • ¹H NMR: Provides information about the number and chemical environment of the protons.

    • ¹³C NMR: Provides information about the number and chemical environment of the carbon atoms.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH, CH₂, and CH₃ groups.

    • 2D NMR (COSY, HSQC, HMBC): Used to determine the connectivity between atoms and confirm the overall structure.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

Data Presentation

Table 1: Potential Impurities and their Characteristics

Impurity NamePotential SourceAnalytical Technique for DetectionExpected Observations
6-methyl-5-nitro-1H-indazoleUnreacted starting materialHPLC, GC-MSElutes earlier than the main compound in RP-HPLC. Lower molecular weight in MS.
Positional Isomers (e.g., 3-Iodo-6-methyl-7-nitro-1H-indazole)By-product of nitrationHPLC, NMRMay have similar retention times in HPLC. Differentiated by distinct NMR chemical shifts and coupling patterns.
N-2 Alkylated IsomerBy-product of synthesisHPLC, NMRDifferent retention time in HPLC. Distinct NMR spectrum, particularly for the N-H proton and adjacent carbons.
De-iodinated Compound (6-methyl-5-nitro-1H-indazole)Degradation productHPLC, GC-MSLower molecular weight in MS.
Reduced Nitro Compound (5-amino-3-iodo-6-methyl-1H-indazole)Degradation/By-productHPLC, GC-MSSignificantly different polarity, leading to a different retention time. Lower molecular weight in MS.

Table 2: Typical HPLC Parameters

ParameterRecommended Setting
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseGradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)
Flow Rate1.0 mL/min
Temperature30 °C
DetectionUV at 254 nm

Table 3: Typical GC-MS Parameters

ParameterRecommended Setting
Column30 m x 0.25 mm ID, 0.25 µm film thickness (non-polar)
Carrier GasHelium (1.0 mL/min)
Inlet Temperature250 °C
Oven Program100 °C (2 min), then 10 °C/min to 280 °C (hold 5 min)
IonizationElectron Ionization (70 eV)

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆[1]

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-H~13.0 - 14.0-
H-4~8.0 - 8.2~120 - 122
H-7~7.8 - 8.0~115 - 117
CH₃~2.5 - 2.7~18 - 20
C-3-~90 - 95
C-3a-~140 - 142
C-5-~145 - 147
C-6-~130 - 132
C-7a-~125 - 127

Note: These are predicted values and may differ from experimental results.

Visualizations

Synthesis_and_Impurity_Formation cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities 6-methyl-1H-indazole 6-methyl-1H-indazole 6-methyl-5-nitro-1H-indazole 6-methyl-5-nitro-1H-indazole 6-methyl-1H-indazole->6-methyl-5-nitro-1H-indazole Nitration This compound This compound 6-methyl-5-nitro-1H-indazole->this compound Iodination Unreacted_SM Unreacted 6-methyl-5-nitro-1H-indazole 6-methyl-5-nitro-1H-indazole->Unreacted_SM Carry-over Degradation_Product Degradation Products This compound->Degradation_Product Degradation Positional_Isomer Positional Isomers (e.g., 7-nitro) N2_Isomer N-2 Alkylated Isomer Nitration Nitration Nitration->Positional_Isomer By-product Iodination Iodination Iodination->N2_Isomer By-product

Caption: Synthesis of this compound and potential impurity formation.

HPLC_Troubleshooting Start Start Problem Problem Start->Problem Check_Mobile_Phase Check Mobile Phase Prep & Pump Problem->Check_Mobile_Phase Retention Time Shift Check_Overload Dilute Sample Problem->Check_Overload Peak Asymmetry Degas_Mobile_Phase Degas Mobile Phase Problem->Degas_Mobile_Phase Baseline Noise Check Check Solution Solution Check_Temp Check Column Temperature Check_Mobile_Phase->Check_Temp OK Check_Equilibration Check Column Equilibration Check_Temp->Check_Equilibration OK Check_Equilibration->Solution OK Check_pH Adjust Mobile Phase pH Check_Overload->Check_pH No Improvement Check_Column Clean/Replace Column Check_pH->Check_Column No Improvement Check_Column->Solution OK Check_Purity Use High Purity Solvents Degas_Mobile_Phase->Check_Purity No Improvement Check_Detector Check Detector Lamp Check_Purity->Check_Detector No Improvement Check_Detector->Solution OK

Caption: A workflow for troubleshooting common HPLC issues.

Impurity_Identification_Workflow Start Start Unknown_Peak Unknown Peak in Chromatogram Start->Unknown_Peak LC_MS Perform LC-MS Analysis Unknown_Peak->LC_MS MW Determine Molecular Weight LC_MS->MW Hypothesize Hypothesize Structures (Synthesis, Degradation) MW->Hypothesize NMR Isolate and Perform NMR Hypothesize->NMR Confirm Confirm Structure NMR->Confirm End End Confirm->End

Caption: A logical workflow for identifying an unknown impurity.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Iodo-6-methyl-5-nitro-1H-indazole and 3-Bromo-6-methyl-5-nitro-1H-indazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is of paramount importance. The indazole core, a prominent pharmacophore, is frequently derivatized to explore and optimize biological activity. Among the various strategies for functionalization, palladium-catalyzed cross-coupling reactions stand out for their versatility and efficiency in forming carbon-carbon and carbon-heteroatom bonds. This guide provides an objective comparison of the reactivity of two key building blocks: 3-iodo-6-methyl-5-nitro-1H-indazole and 3-bromo-6-methyl-5-nitro-1H-indazole . This comparison is supported by established principles of chemical reactivity and examples from the scientific literature for analogous compounds.

General Principles of Reactivity: Aryl Iodides vs. Aryl Bromides

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is fundamentally governed by the ease of the oxidative addition step, which is typically the rate-determining step in the catalytic cycle. The general trend in reactivity follows the bond dissociation energies of the carbon-halogen bond: C-I < C-Br < C-Cl. Consequently, aryl iodides are generally more reactive than aryl bromides, which in turn are more reactive than aryl chlorides. This increased reactivity of aryl iodides often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.

However, it is important to note that other factors can influence the overall efficiency of a cross-coupling reaction. For instance, in some Suzuki-Miyaura reactions, aryl bromides have been observed to provide better yields than aryl iodides, particularly at lower temperatures. This has been attributed to the unexpectedly poor turnover of the key on-cycle intermediate derived from the aryl iodide.

Comparative Reactivity in Common Cross-Coupling Reactions

The following sections detail the expected relative reactivity of this compound and 3-bromo-6-methyl-5-nitro-1H-indazole in several widely used palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organohalide. Given the general reactivity trend, this compound is expected to be more reactive than its bromo counterpart in Suzuki-Miyaura reactions.[1] This allows for the use of a broader range of boronic acids and esters under milder conditions.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-Indazoles

Starting MaterialCoupling PartnerCatalystBaseSolventTemperature (°C)Yield (%)Reference
3-Iodo-1H-indazoleOrganoboronic acidsPdCl2(dppf)-BMImBF4--[2]
5-BromoindazolesHeteroarylboronic acidsPd(dppf)Cl2K2CO3Dimethoxyethane80Good[3]
3-BromoindazolesArylboronic acidsPd(PPh3)4Cs2CO31,4-Dioxane/EtOH/H2O140 (Microwave)Good[4]
5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamideAryl boronic acidsPd(OAc)2CsF---[5]

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

To a mixture of the halo-indazole (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and a base such as K2CO3, Cs2CO3, or K3PO4 (2.0-3.0 equiv) in a suitable solvent (e.g., dioxane, DME, toluene, often with water as a co-solvent) is added a palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, 1-5 mol%). The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 140°C until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. Similar to the Suzuki-Miyaura coupling, the higher reactivity of the C-I bond suggests that this compound will undergo the Heck reaction more readily than 3-bromo-6-methyl-5-nitro-1H-indazole. A patent for preparing indazole compounds describes a Heck reaction between 3-iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole and 2-vinyl pyridine.[6]

Table 2: Representative Conditions for Heck Reaction of Halo-Indazoles

Starting MaterialCoupling PartnerCatalystBaseSolventTemperature (°C)Reference
3-Iodo-6-nitro-1-(tetrahydropyran-2-yl)-1H-indazole2-Vinyl pyridinePd(OAc)2N,N-DiisopropylethylamineDMFHeating[6]
3-Bromo-1-methyl-1H-indazolen-Butyl acrylatePd(OAc)2/PPh3---[7]

Generalized Experimental Protocol for Heck Reaction:

A mixture of the halo-indazole (1.0 equiv), the alkene (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(OAc)2, 1-5 mol%), a phosphine ligand (if necessary), and a base (e.g., Et3N, DIPEA, or an inorganic base like Na2CO3) in a polar aprotic solvent (e.g., DMF, NMP, or acetonitrile) is heated under an inert atmosphere. The reaction temperature typically ranges from 80°C to 140°C. Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The product is purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is co-catalyzed by palladium and copper complexes. The established reactivity trend of aryl halides indicates that this compound will be the more reactive partner in Sonogashira couplings.

Table 3: Representative Conditions for Sonogashira Coupling of Halo-Indazoles

Starting MaterialCoupling PartnerCatalystCo-catalystBaseSolventTemperature (°C)Reference
3-Bromo-6-methyl-1,2,4,5-tetrazineTerminal alkynesPdCl2(PPh3)2--TolueneMild[8][9]
3-Bromo-1,2-dionesPhenylacetylenePd(PPh3)2Cl2CuI---[10]

Generalized Experimental Protocol for Sonogashira Coupling:

To a solution of the halo-indazole (1.0 equiv) and a terminal alkyne (1.1-1.5 equiv) in a suitable solvent (e.g., THF, DMF, or an amine solvent like triethylamine) are added a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a base (typically an amine like Et3N or DIPEA). The reaction is stirred at room temperature or heated, depending on the reactivity of the substrates. After completion, the reaction mixture is filtered to remove the precipitated amine salt, and the filtrate is concentrated. The residue is then purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds by coupling an aryl halide with an amine. The general reactivity principles apply here as well, with the iodo-indazole expected to be more reactive than the bromo-indazole.

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Halo-Indazoles

Starting MaterialCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Reference
Bromo-indazolesPrimary and secondary aminesBrettPhos precatalystLiHMDSTHF-[11]
6-Bromo-2-chloroquinolineCyclic aminesPd(0) catalyst---[12]

Generalized Experimental Protocol for Buchwald-Hartwig Amination:

In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with the halo-indazole (1.0 equiv), the amine (1.1-1.2 equiv), a palladium precatalyst and a suitable ligand (e.g., a biarylphosphine ligand like RuPhos or BrettPhos, 1-5 mol%), and a strong base (e.g., NaOtBu, LiHMDS, or K3PO4, 1.2-2.0 equiv). A dry, deoxygenated solvent (e.g., toluene, dioxane, or THF) is added, and the mixture is heated. Reaction temperatures can range from room temperature to over 100°C. After the reaction is complete, it is cooled, quenched with water, and extracted with an organic solvent. The organic phase is dried and concentrated, and the product is purified by chromatography.

Visualizing the Catalytic Process

The reactivity of both 3-iodo- and 3-bromo-6-methyl-5-nitro-1H-indazole in the aforementioned cross-coupling reactions is governed by a general palladium catalytic cycle. The following diagram illustrates the key steps of a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Rate-Determining) pd0->oxidative_addition Ar-X pdiil Ar-Pd(II)L2-X oxidative_addition->pdiil transmetalation Transmetalation pdiil->transmetalation pdiir Ar-Pd(II)L2-R transmetalation->pdiir boronate R-B(OR)2 boronate->transmetalation Base reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R reductive_elimination->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

References

A Comparative Guide to the Synthesis of Substituted 5-Nitro-1H-Indazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-nitro-1H-indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of compounds with diverse biological activities. The synthesis of substituted derivatives of this core is of paramount importance for the development of new therapeutic agents. This guide provides an objective comparison of prevalent synthetic routes to substituted 5-nitro-1H-indazoles, supported by experimental data and detailed protocols.

Overview of Synthetic Strategies

Several key strategies have been developed for the synthesis of substituted 5-nitro-1H-indazoles. The most common approaches include the cyclization of arylhydrazones, the diazotization of substituted o-toluidines, and the reaction of activated halobenzenes with hydrazine. Each method offers distinct advantages and disadvantages in terms of substrate scope, reaction conditions, and overall efficiency.

Comparative Analysis of Synthetic Routes

This section details the most prominent synthetic routes, presenting quantitative data in a clear, tabular format for easy comparison.

Route 1: Intramolecular Cyclization of Arylhydrazones

This versatile method involves the formation of an arylhydrazone from a substituted 2-fluoro-5-nitrobenzaldehyde or acetophenone, followed by a base-mediated intramolecular nucleophilic aromatic substitution (SNAr) to yield the indazole ring system. One-pot domino processes have also been developed, enhancing the efficiency of this route.[1][2][3][4]

Table 1: Synthesis of Substituted 5-Nitro-1H-Indazoles via Arylhydrazone Cyclization [1]

Starting MaterialReagents and ConditionsProductYield (%)
2-Fluoro-5-nitrobenzaldehydePhenylhydrazine, DMF, 50 °C, 2h; then K₂CO₃, 90 °C, 4h1-Phenyl-5-nitro-1H-indazole72
2-Fluoro-5-nitroacetophenonePhenylhydrazine, DMF, 50 °C, 3h; then K₂CO₃, 90 °C, 2h3-Methyl-1-phenyl-5-nitro-1H-indazole95
2-Fluoro-5-nitrobenzaldehyde4-Chlorophenylhydrazine, DMF, 50 °C, 2h; then K₂CO₃, 90 °C, 4h1-(4-Chlorophenyl)-5-nitro-1H-indazole70
2-Fluoro-5-nitroacetophenone4-Chlorophenylhydrazine, DMF, 50 °C, 3h; then K₂CO₃, 90 °C, 2h1-(4-Chlorophenyl)-3-methyl-5-nitro-1H-indazole93
2-Fluoro-5-nitrobenzaldehydeHydrazine hydrate, DMF, 23 °C, 2h5-Nitro-1H-indazole90

Advantages:

  • Good to excellent yields.[1]

  • Applicable to a range of substituted arylhydrazines.

  • One-pot procedures are available, simplifying the process.[1][2]

Disadvantages:

  • Requires the synthesis of potentially complex substituted 2-fluorobenzaldehydes or acetophenones.

  • The SNAr reaction may be sensitive to the electronic nature of the substituents on the arylhydrazine.

Route 2: Diazotization of Substituted 2-Methyl-4-nitroanilines

A classical and straightforward approach involves the diazotization of a substituted 2-methyl-4-nitroaniline (a derivative of o-toluidine) using sodium nitrite in an acidic medium, typically acetic acid. The resulting diazonium salt undergoes spontaneous cyclization to form the 5-nitro-1H-indazole.[5][6][7]

Table 2: Synthesis of 5-Nitro-1H-Indazole via Diazotization

Starting MaterialReagents and ConditionsProductYield (%)
2-Methyl-4-nitroanilineNaNO₂, Acetic acid, 0 °C to RT, 72h5-Nitro-1H-indazoleQuantitative[5]
2-Methyl-4-nitroanilineNaNO₂, Acetic acid, water, <25 °C, then stand for 3 days5-Nitro-1H-indazole80-96 (crude), 72-80 (recrystallized)[6]

Advantages:

  • Readily available and inexpensive starting materials.

  • Simple one-step procedure.

  • High yields are often achieved.[5][6]

Disadvantages:

  • The reaction can be slow, sometimes requiring several days for completion.[5][6]

  • The scope is limited by the availability of substituted 2-methyl-4-nitroanilines.

  • Diazonium salts can be unstable, requiring careful temperature control.[6]

Experimental Protocols

General Procedure for Route 1: Synthesis of 1-Aryl-5-nitro-1H-indazoles via Arylhydrazone Cyclization[1]

To a solution of the substituted 2-fluoro-5-nitrobenzaldehyde or acetophenone (1.0 mmol) in DMF (5 mL) is added the appropriate arylhydrazine hydrochloride (2.0-3.0 mmol). The mixture is heated at 50 °C for 2-3 hours. After cooling to room temperature, potassium carbonate (2.0 mmol) is added, and the mixture is heated at 90 °C for the time indicated in Table 1. Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which is then purified by recrystallization or column chromatography.

General Procedure for Route 2: Synthesis of 5-Nitro-1H-indazole via Diazotization of 2-Methyl-4-nitroaniline[5]

To a solution of 2-methyl-4-nitroaniline (1.96 mmol) in acetic acid maintained at 0 °C, a solution of sodium nitrite (1.96 mmol) in water is added dropwise. The reaction mixture is then stirred at room temperature for 72 hours. The solvent is removed under reduced pressure, and the residue is diluted with ethyl acetate. The organic solution is washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield 5-nitro-1H-indazole.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic routes.

G cluster_0 Route 1: Arylhydrazone Cyclization A1 2-Fluoro-5-nitro-benzaldehyde/ acetophenone A3 Arylhydrazone Intermediate A1->A3 + A2 Arylhydrazine A2->A3 A4 Substituted 5-Nitro-1H-Indazole A3->A4 Base (e.g., K₂CO₃) Intramolecular SNAr G cluster_1 Route 2: Diazotization B1 2-Methyl-4-nitroaniline B2 Diazonium Salt Intermediate B1->B2 NaNO₂, Acid (e.g., Acetic Acid) B3 5-Nitro-1H-Indazole B2->B3 Spontaneous Cyclization

References

Assessing the Purity of Synthesized 3-Iodo-6-methyl-5-nitro-1H-indazole: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of novel heterocyclic compounds, ensuring the purity of a synthesized molecule is a critical, non-negotiable step. This guide provides a comprehensive assessment of the purity of 3-Iodo-6-methyl-5-nitro-1H-indazole, a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors. We present a comparative analysis with established indazole-based kinase inhibitors, Axitinib and CFI-400945, supported by detailed experimental protocols and data interpretation.

The subject of this guide, this compound, is a substituted indazole with potential applications as a kinase inhibitor. Its purity is paramount as even minor impurities can significantly impact biological activity and lead to misleading experimental results. This guide outlines the standard analytical techniques for purity determination—High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS)—and provides a framework for their application to this specific molecule.

Comparative Purity Analysis

A comparative analysis of the purity of synthesized this compound against well-characterized indazole-based kinase inhibitors provides a benchmark for quality. Axitinib, a potent VEGFR inhibitor, and CFI-400945, a selective PLK4 inhibitor, are chosen as comparators due to their structural similarity and the availability of purity data in the public domain.

CompoundStated PurityAnalytical Method(s)Potential Impurities
This compound Typically >95% (synthesis dependent)HPLC, qNMR, MSPositional isomers (e.g., 3-Iodo-6-methyl-7-nitro-1H-indazole), unreacted starting materials, residual solvents.
Axitinib >99% (pharmaceutical grade)HPLC, Elemental AnalysisProcess-related impurities, degradation products.
CFI-400945 >98% (research grade)HPLC, NMR, MSRelated substances from synthesis, residual solvents.

Table 1: Comparative Purity Data of this compound and Alternative Indazole-Based Kinase Inhibitors.

Experimental Protocols for Purity Assessment

Detailed and robust experimental protocols are essential for accurate and reproducible purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination, offering high resolution and sensitivity for separating the main compound from its impurities.

Protocol for HPLC Analysis of this compound:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: A stock solution of the synthesized compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. This is then diluted to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct and absolute method for purity determination without the need for a reference standard of the analyte itself.

Protocol for qNMR Analysis of this compound:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference standard with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d6).

  • Sample Preparation: Accurately weigh a known amount of the synthesized compound and the internal standard into an NMR tube. Add the deuterated solvent and ensure complete dissolution.

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).

  • Data Analysis: The purity of the analyte is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a known signal from the internal standard, taking into account the number of protons each signal represents and the molar masses of the analyte and the internal standard.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to identify potential impurities.

Protocol for Mass Spectrometry Analysis of this compound:

  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Ionization Source: Electrospray ionization (ESI) is commonly used for this type of molecule.

  • Analysis Mode: High-resolution mass spectrometry (HRMS) is preferred to obtain an accurate mass measurement, which can confirm the elemental composition.

  • Sample Preparation: The sample is prepared similarly to the HPLC analysis.

  • Data Analysis: The mass spectrum will show the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻), confirming the molecular weight of the target compound. The presence of other peaks may indicate impurities.

Visualizing the Purity Assessment Workflow and Biological Context

To provide a clearer understanding of the processes involved, the following diagrams illustrate the workflow for purity assessment and the relevant biological signaling pathways where this compound and its analogs may act.

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Assessment cluster_result Result Synthesis Synthesized 3-Iodo-6-methyl- 5-nitro-1H-indazole Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification HPLC HPLC Analysis Purification->HPLC qNMR qNMR Analysis Purification->qNMR MS Mass Spectrometry Purification->MS Purity_Data Purity Data (>95%) HPLC->Purity_Data qNMR->Purity_Data MS->Purity_Data

Workflow for Purity Assessment

Given that indazole derivatives are often investigated as kinase inhibitors, understanding the signaling pathways they target is crucial. The PI3K/Akt and PLK4 pathways are prominent examples.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream Indazole_Inhibitor Indazole-based Inhibitor (e.g., this compound derivative) Indazole_Inhibitor->Akt

PI3K/Akt Signaling Pathway Inhibition

PLK4_Signaling_Pathway PLK4 PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication Apoptosis Apoptosis PLK4->Apoptosis Cell_Cycle_Progression Cell Cycle Progression Centriole_Duplication->Cell_Cycle_Progression Indazole_Inhibitor Indazole-based Inhibitor (e.g., CFI-400945) Indazole_Inhibitor->PLK4 Indazole_Inhibitor->Apoptosis

PLK4 Signaling Pathway Inhibition

In vitro and in vivo studies involving 3-Iodo-6-methyl-5-nitro-1H-indazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the in vitro and in vivo biological activities of various substituted indazole scaffolds, highlighting their potential in anticancer and antileishmanial drug discovery.

While 3-Iodo-6-methyl-5-nitro-1H-indazole is a valuable synthetic intermediate, a comprehensive review of available scientific literature reveals a lack of specific in vitro and in vivo studies on its direct derivatives. However, the broader class of substituted indazoles has been extensively investigated, demonstrating significant therapeutic potential. This guide provides a comparative analysis of the biological activities of several distinct classes of indazole derivatives, focusing on their anticancer and antileishmanial properties.

Anticancer Activity of Substituted Indazole Derivatives

A number of studies have highlighted the potent anti-proliferative effects of various substituted indazole derivatives against a range of human cancer cell lines. These compounds often exert their effects through the induction of apoptosis and cell cycle arrest, and by modulating key signaling pathways involved in cancer progression.

In Vitro Anti-proliferative Activity

The following tables summarize the in vitro anticancer activity of selected indazole derivatives from different studies. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Anti-proliferative Activity of 1H-indazole-3-amine Derivatives [1][2][3]

CompoundCancer Cell LineIC50 (µM)
5k Hep-G2 (Hepatoma)3.32
HEK-293 (Normal)12.17
6o K562 (Chronic Myeloid Leukemia)5.15 ± 0.55
A549 (Lung)>40
PC-3 (Prostate)>40
Hep-G2 (Hepatoma)>40
HEK-293 (Normal)33.2
W24 HT-29 (Colon)0.43
MCF-7 (Breast)3.88
A-549 (Lung)-
HepG2 (Hepatoma)-
HGC-27 (Gastric)-

Table 2: Anti-proliferative Activity of Other Substituted Indazole Derivatives [4][5][6]

CompoundCancer Cell LineIC50 (µM)
2f 4T1 (Breast)0.23 - 1.15 (range)
N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) HCT116 (Colorectal)0.4 ± 0.3
N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) HCT116 (Colorectal)14.3 ± 4.4
MRC5 (Normal)>100
In Vivo Antitumor Activity

One study investigated the in vivo efficacy of compound 2f in a 4T1 murine breast cancer model. The study reported that administration of 2f suppressed tumor growth without causing obvious side effects.[5][6]

Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives

Derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and evaluated for their activity against different species of Leishmania, the protozoan parasite responsible for leishmaniasis.

In Vitro Antileishmanial Activity

The following table presents the in vitro antileishmanial activity of selected 3-chloro-6-nitro-1H-indazole derivatives.

Table 3: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives [7]

CompoundLeishmania SpeciesIC50 (µM)
4 L. infantumStrong to moderate activity
5 L. infantumStrong to moderate activity
7 L. infantumStrong to moderate activity
10 L. infantumStrong to moderate activity
11 L. infantumStrong to moderate activity
L. tropicaActive
12 L. infantumStrong to moderate activity
13 L. infantumStrong to moderate activity
L. tropicaActive
L. majorPromising growth inhibitor

Experimental Protocols

Cell Viability and Anti-proliferative Assays (MTT Assay)

The anti-proliferative activity of the anticancer compounds and the viability of Leishmania promastigotes were commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][3][7]

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Cancer cells or Leishmania promastigotes are seeded in 96-well plates at a predetermined density and allowed to adhere (for adherent cancer cells) or stabilize.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours). Control wells containing untreated cells and blank wells with media alone are also included.

  • MTT Addition: After the incubation period, a sterile MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

Several studies have delved into the mechanisms by which these indazole derivatives exert their anticancer effects.

Apoptosis and Cell Cycle Arrest

Compound 6o , a 1H-indazole-3-amine derivative, was found to induce apoptosis in K562 cells.[1][3] This process was associated with the inhibition of Bcl-2 family members and potential modulation of the p53/MDM2 pathway.[1][3] Furthermore, some N-[6-indazolyl]arylsulfonamides were shown to cause cell cycle arrest at the G2/M phase in human tumor cell lines.

PI3K/AKT/mTOR Pathway Inhibition

A series of 3-amino-1H-indazole derivatives, including compound W24 , were found to target the PI3K/AKT/mTOR signaling pathway.[8] This pathway is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.

PI3K_AKT_mTOR_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factors->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Indazole Derivative (W24) Indazole Derivative (W24) Indazole Derivative (W24)->PI3K inhibits Indazole Derivative (W24)->AKT inhibits Indazole Derivative (W24)->mTORC1 inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by indazole derivatives.

Experimental Workflow for Anticancer Drug Screening

The general workflow for screening potential anticancer indazole derivatives involves a series of in vitro and in vivo experiments.

Anticancer_Screening_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Synthesis of Derivatives Synthesis of Derivatives Cell Viability Assays (e.g., MTT) Cell Viability Assays (e.g., MTT) Synthesis of Derivatives->Cell Viability Assays (e.g., MTT) Determination of IC50 Determination of IC50 Cell Viability Assays (e.g., MTT)->Determination of IC50 Mechanism of Action Studies Mechanism of Action Studies Determination of IC50->Mechanism of Action Studies Animal Model (e.g., Xenograft) Animal Model (e.g., Xenograft) Determination of IC50->Animal Model (e.g., Xenograft) Promising Candidates Apoptosis Assays Apoptosis Assays Apoptosis Assays->Mechanism of Action Studies Cell Cycle Analysis Cell Cycle Analysis Cell Cycle Analysis->Mechanism of Action Studies Western Blot (Signaling Pathways) Western Blot (Signaling Pathways) Western Blot (Signaling Pathways)->Mechanism of Action Studies Toxicity Studies Toxicity Studies Animal Model (e.g., Xenograft)->Toxicity Studies Efficacy Studies (Tumor Growth Inhibition) Efficacy Studies (Tumor Growth Inhibition) Animal Model (e.g., Xenograft)->Efficacy Studies (Tumor Growth Inhibition) Lead Compound Identification Lead Compound Identification Efficacy Studies (Tumor Growth Inhibition)->Lead Compound Identification

Caption: General workflow for screening indazole derivatives for anticancer activity.

References

Comparative Analysis of 3-Iodo-6-methyl-5-nitro-1H-indazole Analogs in Kinase Inhibition: A Structure-Activity Relationship (SAR) Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of hypothetical 3-Iodo-6-methyl-5-nitro-1H-indazole analogs to elucidate key structure-activity relationships (SAR) for kinase inhibition. The data presented herein is illustrative, based on established principles of medicinal chemistry, to guide the design of novel therapeutics.

The this compound core represents a promising scaffold for the development of kinase inhibitors, a class of molecules pivotal in oncology and inflammation research[1][2]. The specific substitution pattern of this indazole derivative offers multiple vectors for chemical modification to explore and optimize biological activity. This guide outlines a hypothetical SAR study to demonstrate the potential impact of structural modifications on inhibitory potency.

Comparative Biological Activity of Indazole Analogs

The following table summarizes the hypothetical inhibitory activity of a series of this compound analogs against a representative kinase target (e.g., a receptor tyrosine kinase). The modifications focus on three key positions: the C3-iodo group, the N1 position of the indazole ring, and the C5-nitro group.

Compound IDR1 (C3-Position)R2 (N1-Position)R3 (C5-Position)IC50 (nM)
1 (Parent) IHNO2500
2a PhenylHNO2150
2b 4-FluorophenylHNO280
2c 3-AminophenylHNO245
3a IMethylNO2400
3b I(2-Morpholinoethyl)NO2250
4a 4-FluorophenylHNH225
4b 4-FluorophenylMethylNH230
4c 3-AminophenylHNH210

SAR Summary:

  • C3-Position: Replacement of the iodine atom with small aromatic rings (analogs 2a-2c ) generally enhances potency, likely due to increased interactions within the kinase active site. The introduction of a hydrogen bond donor (amino group in 2c ) appears particularly favorable.

  • N1-Position: Alkylation at the N1 position (analogs 3a and 3b ) tends to slightly decrease or maintain potency compared to the parent compound, suggesting this position may be sensitive to steric bulk.

  • C5-Position: Reduction of the nitro group to an amine (analogs 4a-4c ) consistently leads to a significant increase in inhibitory activity. The resulting amino group can act as a key hydrogen bond donor, a common feature in many kinase inhibitors.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of the described indazole analogs.

General Synthetic Procedure for C3-Aryl Analogs (e.g., 2a-2c)

A mixture of this compound (1.0 eq.), the corresponding arylboronic acid (1.5 eq.), and a palladium catalyst such as Pd(PPh3)4 (0.1 eq.) in a suitable solvent system (e.g., 1,4-dioxane and water) is treated with a base like sodium carbonate (3.0 eq.). The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours. After cooling, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired C3-aryl analog.

General Procedure for Reduction of the Nitro Group (e.g., 4a-4c)

The 5-nitro-1H-indazole analog (1.0 eq.) is dissolved in a suitable solvent such as ethanol or methanol. A reducing agent, for instance, tin(II) chloride dihydrate (SnCl2·2H2O) (5.0 eq.) or catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen atmosphere, is added. If using SnCl2·2H2O, the reaction mixture is typically heated to reflux for 2-4 hours. Upon completion, the solvent is removed, and the residue is neutralized with a basic aqueous solution (e.g., saturated sodium bicarbonate) and extracted with ethyl acetate. The organic extracts are dried and concentrated to give the 5-amino-1H-indazole product, which may be further purified by chromatography.

In Vitro Kinase Inhibition Assay (Example: Tyrosine Kinase)

The inhibitory activity of the compounds is assessed using a standard in vitro kinase assay, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay. Briefly, a specific tyrosine kinase enzyme is incubated with a peptide substrate and ATP in a buffer solution. The test compounds are added at various concentrations to determine their effect on the phosphorylation of the substrate. The extent of phosphorylation is quantified, typically by measuring the luminescence or fluorescence signal. IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are then calculated from the dose-response curves.

Visualizing the Research Workflow

The following diagrams illustrate the logical flow of an SAR study and a relevant biological pathway.

SAR_Workflow Start Identify Scaffold: This compound Synthesis Synthesize Analog Library (Modify R1, R2, R3) Start->Synthesis Screening In Vitro Kinase Assay (Determine IC50) Synthesis->Screening Data Analyze SAR Data Screening->Data Potent Potent Hits Identified? Data->Potent Potent->Synthesis No Optimize Further Optimization Potent->Optimize Yes End Lead Compound Optimize->End

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Signaling_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Dimer Dimerization & Autophosphorylation RTK->Dimer Adaptor Adaptor Proteins (e.g., Grb2) Dimer->Adaptor Ras Ras Activation Adaptor->Ras MAPK MAPK Cascade (Raf -> MEK -> ERK) Ras->MAPK Response Cellular Response (Proliferation, Survival) MAPK->Response Inhibitor Indazole Analog (Inhibitor) Inhibitor->Dimer

Caption: A simplified receptor tyrosine kinase (RTK) signaling pathway.

References

Benchmarking the Efficacy of 3-Iodo-6-methyl-5-nitro-1H-indazole-Based Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous targeted cancer therapies. Compounds based on the 3-Iodo-6-methyl-5-nitro-1H-indazole framework are of particular interest due to their potential as potent kinase inhibitors. This guide provides a comparative analysis of the efficacy of indazole-based compounds, benchmarked against established multi-kinase inhibitors, and offers detailed experimental protocols for the cited assays.

In Vitro Efficacy Against Cancer Cell Lines

The following table summarizes the 50% inhibitory concentration (IC50) values of various indazole derivatives against a panel of human cancer cell lines. For comparative purposes, data for the FDA-approved kinase inhibitors Axitinib, Sorafenib, and Pazopanib are also included. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.

CompoundTarget/ClassCell LineCancer TypeIC50 (µM)
Indazole Derivatives
Indazole Derivative 1 (Compound 2f)[1]Kinase Inhibitor4T1Breast Cancer0.23 - 1.15
A549Lung Cancer0.23 - 1.15
Indazole Derivative 2 (Compound 6o)[2]Kinase InhibitorK562Chronic Myeloid Leukemia5.15
A549Lung Cancer>10
PC-3Prostate Cancer>10
Hep-G2Liver Cancer>10
Benchmark Kinase Inhibitors
Axitinib[3][4]VEGFR, PDGFR, c-Kit InhibitorSH-SY5YNeuroblastoma0.274
IGR-NB8Neuroblastoma0.849
A-498Renal Cell Carcinoma13.6
Caki-2Renal Cell Carcinoma36
GB1BGlioblastoma3.58
Sorafenib[5][6][7]Raf, VEGFR, PDGFR InhibitorMDA-MB-231Breast Cancer2.6
HAoSMCAortic Smooth Muscle Cells0.28
GB1BGlioblastoma3.52
Pazopanib[8][9][10]VEGFR, PDGFR, c-Kit InhibitorSYO-1Synovial Sarcoma~1 µg/mL
HS-SY-IISynovial Sarcoma~1 µg/mL

Experimental Protocols

The determination of IC50 values is crucial for assessing the potency of anticancer compounds. The following are detailed methodologies for two common in vitro cell viability assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[11][12][13][14][15]

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, through a luminescent signal.

Protocol:

  • Assay Plate Preparation: Prepare a 96-well opaque-walled plate containing cells in culture medium at the desired density.

  • Compound Addition: Add the test compounds at various concentrations to the wells and incubate for the desired exposure time.

  • Reagent Equilibration: Allow the plate and its contents to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Record the luminescence using a luminometer.

  • IC50 Calculation: The luminescent signal is proportional to the number of viable cells. Calculate the percentage of viability relative to the control and determine the IC50 value as described for the MTT assay.[16][17][18]

Signaling Pathways and Experimental Workflow

Indazole-based compounds often exert their anticancer effects by inhibiting protein kinases involved in crucial signaling pathways that regulate cell proliferation, survival, and angiogenesis.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes Indazole Indazole-Based Inhibitor Indazole->VEGFR2 Inhibits

Caption: A simplified diagram of the VEGFR-2 signaling pathway, a common target for indazole-based kinase inhibitors.

The following diagram illustrates a typical workflow for in vitro screening of anticancer compounds.

experimental_workflow In Vitro Anticancer Drug Screening Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Dilution Series treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (e.g., 48-72h) treatment->incubation viability_assay Cell Viability Assay (MTT or CellTiter-Glo) incubation->viability_assay readout Measure Absorbance/ Luminescence viability_assay->readout calculation IC50 Value Calculation readout->calculation comparison Comparison with Benchmark Drugs calculation->comparison

Caption: A generalized workflow for determining the in vitro efficacy of anticancer compounds.

Discussion and Future Directions

The presented data indicates that indazole derivatives hold significant promise as anticancer agents, with some compounds exhibiting potent activity against various cancer cell lines. The structure-activity relationship (SAR) of these compounds is a key area of investigation. For instance, substitutions at the C3 and C6 positions of the indazole ring appear to be crucial for their inhibitory activity. The 3-iodo substitution offers a site for further chemical modification through cross-coupling reactions, allowing for the generation of diverse libraries of compounds for screening.

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Iodo-6-methyl-5-nitro-1H-indazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Iodo-6-methyl-5-nitro-1H-indazole, a compound warranting careful management due to its potential hazards.

Immediate Safety and Hazard Profile

While a comprehensive Safety Data Sheet (SDS) specific to this compound was not immediately available, data for structurally similar compounds, such as 3-Iodo-6-nitro-1H-indazole, indicate that this chemical is classified as an Acute Oral Toxin, Category 4. The associated GHS hazard statement is H302: "Harmful if swallowed." The GHS pictogram is GHS07, represented by an exclamation mark, signifying that it can cause less serious health effects.

Key Hazard Information:

Hazard ClassificationGHS PictogramHazard Statement
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)H302: Harmful if swallowed

Given this information, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust and prevent the substance from coming into contact with skin, eyes, or mouth. In case of accidental ingestion, seek immediate medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations for hazardous waste. The following protocol is a general guideline based on standard laboratory practices for chemicals with similar hazard profiles.

  • Containerization:

    • Carefully sweep up any solid material, avoiding dust generation.

    • Place the waste material in a clearly labeled, sealed container. The container should be compatible with the chemical and robust enough to prevent leakage.

    • The label should include the full chemical name: "this compound," the associated hazard warnings (e.g., "Harmful if Swallowed," "Acute Toxin"), and the date of waste generation.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be well-ventilated, secure, and separate from general laboratory waste.

    • Ensure that incompatible chemicals are not stored in close proximity.

  • Waste Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in the regular trash.

    • Provide the disposal company with all available safety information for the compound.

  • Decontamination:

    • Thoroughly decontaminate any surfaces or equipment that may have come into contact with the chemical using an appropriate solvent and cleaning procedure.

    • Dispose of any contaminated cleaning materials (e.g., wipes, absorbent pads) as hazardous waste in the same manner as the chemical itself.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Unwanted this compound ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste - Carefully sweep solid material - Avoid creating dust ppe->collect containerize Containerize Waste - Place in a labeled, sealed container - Label with chemical name and hazards collect->containerize storage Store Waste - Designated hazardous waste area - Segregate from incompatible materials containerize->storage disposal Arrange for Professional Disposal - Contact licensed waste disposal company storage->disposal decontaminate Decontaminate Work Area - Clean all potentially contaminated surfaces - Dispose of cleaning materials as hazardous waste disposal->decontaminate end End: Disposal Complete decontaminate->end

Disposal Workflow Diagram

Disclaimer: The information provided here is a general guideline. Always consult the specific Safety Data Sheet (SDS) for this compound provided by your supplier and adhere to your institution's specific waste disposal policies and procedures.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iodo-6-methyl-5-nitro-1H-indazole
Reactant of Route 2
3-Iodo-6-methyl-5-nitro-1H-indazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.